Sodium Succinate
説明
See also: Succinic Acid (has active moiety).
Structure
3D Structure of Parent
特性
IUPAC Name |
disodium;butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQYSKICYIVCPN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Na2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059741 | |
| Record name | Disodium succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Reference #1] | |
| Record name | Sodium succinate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21723 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
150-90-3 | |
| Record name | Butanedioic acid, disodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM SUCCINATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8ZGC8ISR3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The In Vitro Role of Sodium Succinate as a Krebs Cycle Intermediate: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth examination of the multifaceted role of sodium succinate as a pivotal intermediate in the Krebs cycle, with a focus on its in vitro applications in research and drug development. Beyond its established metabolic function, succinate has emerged as a critical signaling molecule, acting through its cognate receptor, SUCNR1 (GPR91), to modulate a variety of cellular processes. This document details the intricate signaling pathways activated by succinate, presents quantitative data on its effects on cellular metabolism and signaling, and offers comprehensive experimental protocols for studying its activity in a laboratory setting. Visualizations of key pathways and experimental workflows are provided to facilitate a deeper understanding of the concepts discussed. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of targeting succinate metabolism and signaling.
Introduction: The Dual Identity of Succinate
Succinate, a dicarboxylate anion of succinic acid, is a well-established intermediate of the tricarboxylic acid (TCA) or Krebs cycle, a fundamental metabolic pathway for cellular energy production.[1][2] Within the mitochondrial matrix, succinate is oxidized to fumarate by the enzyme succinate dehydrogenase (SDH), a reaction that is unique as it is a component of both the Krebs cycle and the electron transport chain (respiratory complex II).[1] This process is integral to the generation of ATP through oxidative phosphorylation.
In recent years, the scientific community has recognized that succinate's role extends far beyond its metabolic functions. It is now understood to be a potent signaling molecule, or "oncometabolite," that, when present in the extracellular space, can activate a specific G protein-coupled receptor, SUCNR1 (also known as GPR91).[1][3] This discovery has opened new avenues of research into the pathological and physiological roles of succinate in a variety of conditions, including inflammation, ischemia-reperfusion injury, and cancer.[1] This guide will delve into both the classical metabolic role and the more recently discovered signaling functions of this compound in vitro.
Succinate in the Krebs Cycle: The Metabolic Hub
The Krebs cycle is a series of eight enzymatic reactions that occur in the mitochondrial matrix, serving as the central hub for the aerobic metabolism of carbohydrates, fats, and proteins. This compound enters the cycle at step five, where it is oxidized to fumarate by succinate dehydrogenase (SDH).
Quantitative Data on Succinate Metabolism
The addition of exogenous this compound to in vitro cell cultures can significantly impact cellular metabolism. Below are tables summarizing key quantitative data related to succinate's metabolic role.
Table 1: Kinetic Parameters of Succinate Dehydrogenase (SDH)
| Parameter | Value | Cell Type/Source | Reference |
| Apparent Km | 0.9 mM | Rabbit renal proximal tubule | [4] |
| Apparent Km | 0.012 mM | Rabbit renal proximal tubule | [4] |
Note: The study in rabbit renal proximal tubules identified two separate kinetic processes for succinate-stimulated respiration.[4]
Table 2: Illustrative Data on the Effect of this compound on Krebs Cycle Intermediates
| This compound (mM) | Citrate (relative abundance) | α-Ketoglutarate (relative abundance) | Malate (relative abundance) |
| 0 | 1.00 | 1.00 | 1.00 |
| 1 | 1.15 | 0.95 | 1.20 |
| 5 | 1.30 | 0.85 | 1.50 |
| 10 | 1.50 | 0.70 | 1.80 |
This table presents illustrative data based on expected metabolic shifts upon the addition of exogenous succinate. Actual values may vary depending on the cell type and experimental conditions.
Table 3: Effect of this compound on Cellular Respiration
| Parameter | 1 mM this compound | 5 mM this compound | Cell Type | Reference |
| Increase in Intracellular K+ | 11% | 11% | Rabbit renal proximal tubule | [4] |
| Hyperpolarization of Basolateral Membrane Potential | -7 mV | -7 mV | Rabbit renal proximal tubule | [4] |
Succinate as a Signaling Molecule: The SUCNR1 Pathway
Extracellular succinate activates the G protein-coupled receptor SUCNR1, which is coupled to both Gq and Gi signaling pathways. This activation triggers a cascade of intracellular events that can influence a wide range of cellular functions.
Quantitative Data on SUCNR1 Signaling
The activation of SUCNR1 by this compound leads to measurable changes in downstream signaling molecules. The following tables provide quantitative data on these effects.
Table 4: Dose-Response of this compound on Intracellular Calcium Concentration in Neonatal Rat Ventricular Myocytes
| This compound (µM) | Intracellular Ca²⁺ (relative to baseline) |
| 0 | 1.00 |
| 10 | 1.10 |
| 30 | 1.25 |
| 100 | 1.50 |
| 300 | 1.75 |
| 1000 | 1.80 |
| EC₅₀ | 153.9 µM |
Data extracted and adapted from Figure 1a in a study on cardiomyocytes.[3]
Table 5: Illustrative Data on the Dose-Response of this compound on cAMP Levels
| This compound (µM) | cAMP Level (relative to control) |
| 0 | 1.00 |
| 10 | 0.90 |
| 50 | 0.75 |
| 100 | 0.60 |
| 500 | 0.50 |
This table presents illustrative data based on the known Gi-coupling of SUCNR1, which leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Actual values may vary.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to study the effects of this compound.
Measurement of Succinate Dehydrogenase (SDH) Activity
This protocol is adapted from commercially available colorimetric assay kits.
Objective: To measure the activity of SDH in cell or tissue lysates.
Principle: SDH catalyzes the oxidation of succinate to fumarate. In this assay, an artificial electron acceptor is reduced by SDH, leading to a color change that can be measured spectrophotometrically.
Materials:
-
Cell or tissue homogenates
-
SDH Assay Buffer
-
SDH Substrate (this compound)
-
SDH Probe (e.g., DCIP or MTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize cells or tissue in ice-cold SDH Assay Buffer. Centrifuge to remove insoluble material and collect the supernatant.
-
Reaction Setup: In a 96-well plate, add samples, positive controls, and a blank (assay buffer only).
-
Initiate Reaction: Add the SDH Substrate and SDH Probe to all wells.
-
Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 600 nm for DCIP) at time zero.
-
Kinetic Measurement: Continue to measure the absorbance at regular intervals (e.g., every 5 minutes) for a total of 30-60 minutes.
-
Data Analysis: Calculate the rate of change in absorbance over time. The SDH activity is proportional to this rate.
Measurement of Intracellular Calcium Mobilization
This protocol describes a common method using a fluorescent calcium indicator.
Objective: To measure changes in intracellular calcium concentration in response to this compound.
Materials:
-
Live cells cultured on glass-bottom dishes
-
Fluorescent calcium indicator (e.g., Fura-2 AM)
-
Pluronic F-127
-
HEPES-buffered saline
-
This compound solutions of various concentrations
-
Fluorescence microscope with an imaging system
Procedure:
-
Cell Loading: Incubate cells with the fluorescent calcium indicator (e.g., Fura-2 AM with Pluronic F-127) in HEPES-buffered saline.
-
Washing: Wash the cells to remove excess dye.
-
Baseline Measurement: Acquire baseline fluorescence images before the addition of this compound.
-
Stimulation: Add this compound solution to the cells while continuously acquiring images.
-
Data Acquisition: Record fluorescence intensity changes over time. For ratiometric dyes like Fura-2, acquire images at two excitation wavelengths.
-
Data Analysis: Calculate the ratio of fluorescence intensities at the two wavelengths to determine the relative change in intracellular calcium concentration.
Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR)
This protocol is based on the use of extracellular flux analyzers.[5]
Objective: To assess the impact of this compound on mitochondrial respiration and glycolysis.
Materials:
-
Cells cultured in a specialized microplate for extracellular flux analysis
-
Assay medium (e.g., unbuffered DMEM)
-
This compound solutions of various concentrations
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
Procedure:
-
Cell Seeding: Seed cells in the specialized microplate and allow them to adhere overnight.
-
Assay Preparation: Replace the culture medium with the assay medium and incubate the cells in a non-CO₂ incubator to allow for temperature and pH equilibration.
-
Instrument Setup: Calibrate the extracellular flux analyzer.
-
Baseline Measurement: Measure the basal OCR and ECAR of the cells.
-
Injection: Inject this compound at various concentrations into the wells.
-
Post-Injection Measurement: Continuously measure OCR and ECAR to determine the cellular response to succinate.
-
Data Analysis: Analyze the changes in OCR and ECAR to assess the effects on mitochondrial respiration and glycolysis, respectively.
Table 6: Illustrative Data on the Dose-Response of this compound on OCR and ECAR
| This compound (mM) | Oxygen Consumption Rate (OCR) (pmol/min) | Extracellular Acidification Rate (ECAR) (mpH/min) |
| 0 | 100 | 20 |
| 1 | 120 | 22 |
| 5 | 150 | 25 |
| 10 | 180 | 28 |
This table presents illustrative data. The magnitude of the response will depend on the cell type and their metabolic phenotype.
Conclusion
This compound holds a central position in cellular metabolism and signaling. Its role as a Krebs cycle intermediate is fundamental to energy production, while its function as an extracellular signaling molecule through SUCNR1 opens up a plethora of possibilities for therapeutic intervention in various diseases. The in vitro study of this compound, utilizing the protocols and understanding the quantitative effects outlined in this guide, is crucial for advancing our knowledge in this exciting field. The provided methodologies and data serve as a valuable resource for researchers and drug development professionals aiming to unravel the complexities of succinate's biological functions and harness its therapeutic potential.
References
- 1. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Krebs Cycle Reimagined: The Emerging Roles of Succinate and Itaconate as Signal Transducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Succinate induces aberrant mitochondrial fission in cardiomyocytes through GPR91 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succinate alters respiration, membrane potential, and intracellular K+ in proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Succinate Accumulation Accelerates Oxidative Stress to Promote Pulmonary Epithelial Cell Apoptosis During Lung Ischemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
The Signaling Nexus of Extracellular Succinate: A Technical Guide to the SUCNR1 Axis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Extracellular succinate, long known as a key intermediate in the mitochondrial tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule that modulates a diverse array of physiological and pathological processes. Its actions are primarily mediated through the G protein-coupled receptor, SUCNR1 (GPR91). Activation of SUCNR1 by succinate triggers a cascade of intracellular events with profound implications for cellular function, making this receptor a compelling therapeutic target for a range of diseases, including inflammatory disorders, metabolic diseases, and cancer. This technical guide provides a comprehensive overview of the signaling function of extracellular succinate through SUCNR1, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to empower researchers and drug development professionals in this burgeoning field.
Introduction
The de-orphanization of GPR91 as the receptor for succinate revealed a novel signaling axis that links cellular metabolism to extracellular communication.[1] Under conditions of cellular stress, such as hypoxia, ischemia, or inflammation, intracellular succinate can accumulate and be released into the extracellular space, where it acts as an alarmin to signal local tissue distress.[2] SUCNR1 is expressed in a variety of tissues and cell types, including the kidney, liver, adipose tissue, immune cells, and platelets, underscoring its broad physiological relevance.[3] This guide delves into the core mechanisms of SUCNR1 signaling, providing the necessary technical details to facilitate further research and therapeutic development.
SUCNR1 Signaling Pathways
SUCNR1 is a pleiotropic receptor that couples to multiple G protein subtypes, primarily Gq and Gi, and in some contexts Gs, leading to the activation of distinct downstream signaling cascades.[4][5] The specific G protein engaged and the resultant cellular response are cell-type dependent.
Gq-Mediated Signaling
Activation of the Gq pathway by succinate-bound SUCNR1 leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to a transient increase in intracellular calcium concentration.[6] DAG, along with calcium, activates protein kinase C (PKC). This cascade is crucial for many of the pro-inflammatory and pro-angiogenic effects of succinate.
Gi-Mediated Signaling
Coupling of SUCNR1 to Gi proteins results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This pathway is particularly relevant in adipocytes, where succinate-mediated inhibition of cAMP counteracts hormone-stimulated lipolysis.[3]
Downstream Effectors
Both Gq and Gi signaling pathways converge on the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[8][9] ERK1/2 phosphorylation can regulate a multitude of cellular processes, including gene expression, proliferation, and survival.
Signaling Pathway Diagram
Caption: SUCNR1 signaling pathways.
Quantitative Data Presentation
The following tables summarize key quantitative data for agonists and antagonists of SUCNR1, providing a valuable resource for experimental design and data interpretation.
Table 1: Agonist Affinity and Potency
| Agonist | Receptor | Assay Type | Parameter | Value (µM) | Reference(s) |
| Succinate | Human | cAMP Inhibition | EC50 | 29 | [7] |
| Succinate | Human | Calcium Mobilization | EC50 | 581 | [7] |
| Succinate | Human | - | EC50 | 26 - 79 | [4] |
| cis-Epoxysuccinic acid | Human | cAMP Inhibition | EC50 | 2.7 | [10] |
| cis-Epoxysuccinic acid | Human | Calcium Mobilization | EC50 | 191 | [7] |
| cis-1,2-Cyclopropanedicarboxylic acid | Human | Calcium Mobilization | EC50 | 1040 | [7] |
| Malate | Human | cAMP Inhibition | EC50 | >1000 | [11] |
| Oxaloacetate | Human | cAMP Inhibition | EC50 | ~100 | [11] |
| Methylmalonate | Human | cAMP Inhibition | EC50 | ~300 | [11] |
| Itaconate | Human | cAMP Inhibition | EC50 | >1000 | [11] |
Table 2: Antagonist Affinity and Potency
| Antagonist | Receptor | Assay Type | Parameter | Value (nM) | Reference(s) |
| NF-56-EJ40 | Human | - | IC50 | 25 | [10][12] |
| NF-56-EJ40 | Human | - | Ki | 33 | [10][12] |
| hGPR91 antagonist 1 (4c) | Human | - | IC50 | 7 | [10] |
| hGPR91 antagonist 3 (5g) | Human | - | IC50 | 35 | [10] |
| SUCNR1-IN-1 (Compound 20) | Human | - | IC50 | 88 | [10] |
| TUG-2465 (fluorescent) | Human | BRET Saturation Binding | Kd | 300 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate SUCNR1 signaling.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following SUCNR1 activation.
Materials:
-
HEK293 or CHO cells stably expressing human SUCNR1.
-
Assay Buffer (e.g., Krebs buffer: 120 mM NaCl, 5 mM KCl, 0.62 mM MgSO4, 1.8 mM CaCl2, 10 mM HEPES, 6 mM glucose, pH 7.4).[14]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[6]
-
Probenecid (to prevent dye leakage).
-
Succinate or other agonists.
-
SUCNR1 antagonists (for inhibition studies).
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).[15]
Protocol:
-
Seed SUCNR1-expressing cells into a 96- or 384-well black-walled, clear-bottom microplate and culture overnight.
-
Remove culture medium and load the cells with Fluo-4 AM (e.g., 1 µM) in Assay Buffer containing probenecid (e.g., 2.5 mM) for 30-60 minutes at 37°C.[16]
-
Wash the cells with dye-free Assay Buffer.
-
For antagonist studies, pre-incubate the cells with the antagonist for a specified time (e.g., 30 minutes).
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Add succinate or other agonists at various concentrations and immediately begin recording fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence from baseline. For dose-response curves, plot the peak fluorescence response against the agonist concentration to determine the EC50 value. For antagonist studies, calculate the IC50 value from the inhibition of the agonist response.[15]
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a calcium mobilization assay.
cAMP Inhibition Assay
This assay measures the ability of SUCNR1 activation to inhibit adenylyl cyclase and decrease intracellular cAMP levels.
Materials:
-
CHO-K1 or HEK293 cells expressing human SUCNR1.
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).[17]
-
Forskolin (to stimulate adenylyl cyclase).
-
Succinate or other agonists.
-
SUCNR1 antagonists.
-
cAMP detection kit (e.g., ELISA or HTRF-based).
Protocol:
-
Seed SUCNR1-expressing cells in a 96-well plate and culture overnight.
-
Serum-starve the cells for 2-4 hours.
-
Pre-treat the cells with SUCNR1 antagonists if applicable.
-
Add succinate or other agonists at various concentrations and incubate for a short period (e.g., 15-30 minutes).
-
Add forskolin to all wells (except for the basal control) to stimulate cAMP production and incubate for 10-15 minutes.
-
Lyse the cells and measure cAMP levels using a commercial kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of the forskolin-stimulated cAMP response for each agonist concentration to determine the EC50. For antagonists, calculate the IC50 from the reversal of agonist-induced inhibition.
ERK1/2 Phosphorylation Assay
This assay quantifies the activation of the ERK1/2 signaling pathway downstream of SUCNR1.
Materials:
-
Cells endogenously or exogenously expressing SUCNR1.
-
Serum-free culture medium.
-
Succinate or other agonists.
-
SUCNR1 antagonists.
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
Antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
Western blotting reagents and equipment, or a plate-based detection method (e.g., AlphaLISA, HTRF).
Protocol (Western Blotting):
-
Plate cells and allow them to adhere.
-
Serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation.
-
Pre-treat with antagonists if necessary.
-
Stimulate cells with succinate or other agonists for a short time course (e.g., 2, 5, 10, 15 minutes) to determine the peak response.
-
Lyse the cells on ice and collect the lysates.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against phospho-ERK1/2.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Quantify band intensities using densitometry.
Conclusion
The succinate-SUCNR1 signaling axis represents a fundamental link between cellular metabolism and intercellular communication, with significant implications for human health and disease. This technical guide provides a foundational resource for researchers and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and clear visual aids to facilitate the investigation of this important pathway. A thorough understanding of the nuances of SUCNR1 signaling will be paramount in the development of novel therapeutics that target this receptor for a variety of pathological conditions. As research in this field continues to evolve, the methodologies and data presented herein will serve as a valuable starting point for future discoveries.
References
- 1. researchgate.net [researchgate.net]
- 2. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Identification and pharmacological characterization of succinate receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SUCNR1 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Development and Characterization of Potent Succinate Receptor Fluorescent Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. benchchem.com [benchchem.com]
Navigating the Choice: A Technical Guide to Sodium Succinate Dibasic Hexahydrate vs. Anhydrous for Scientific Research
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate reagents is a critical determinant of experimental success and reproducibility. Sodium succinate, a key intermediate in the Krebs cycle and an emerging signaling molecule, is frequently utilized in a range of scientific studies. It is commercially available in two primary forms: dibasic hexahydrate and anhydrous. The choice between these two forms is not trivial and can have significant implications for solution preparation, experimental accuracy, and the overall validity of research findings. This technical guide provides an in-depth comparison of this compound dibasic hexahydrate and its anhydrous counterpart, offering researchers the necessary information to make an informed decision for their specific experimental needs.
Core Physicochemical Properties: A Quantitative Comparison
A fundamental understanding of the distinct physicochemical properties of each form is essential for accurate experimental design. The following table summarizes the key quantitative data for both this compound dibasic hexahydrate and anhydrous this compound.
| Property | This compound Dibasic Hexahydrate | This compound Anhydrous |
| Molecular Formula | C₄H₄Na₂O₄·6H₂O[1] | C₄H₄Na₂O₄[2][3][4] |
| Molecular Weight | 270.14 g/mol [5][6][7][8][9] | 162.05 g/mol [2][3][4][10][11] |
| CAS Number | 6106-21-4[1][5][6][7][8][9][12] | 150-90-3[3][4][10] |
| Appearance | White granular or crystalline powder[1][13] | White powder[14][15] |
| Solubility in Water | ~349 g/L at 20°C | >100 g/L[14][15] |
| Purity (Typical) | ≥98% to ≥99% (Cell Culture Grade)[8][9][16] | ≥98.0% (USP/NF Grade)[17] |
| pH (50 g/L in H₂O) | 6.0 - 8.5 | 7.0 - 9.0 (100 g/L in H₂O)[10] |
| Melting Point | ~120°C (loses water of crystallization) | >300°C[10] |
| Storage | Room temperature[16] or 2-30°C[10] | Room temperature or 2-30°C[10] |
| Hygroscopicity | Hygroscopic[13] | Hygroscopic[18] |
Key Considerations from the Data:
-
Molecular Weight: The most critical difference lies in the molecular weight, owing to the six water molecules in the hexahydrate form. This must be accounted for when preparing solutions of a specific molarity. To prepare a solution of a given molarity, one would need to use a greater mass of the hexahydrate form compared to the anhydrous form.
-
Solubility: Both forms are highly soluble in water, facilitating the preparation of stock solutions.
-
Purity: High-purity grades suitable for cell culture and pharmaceutical applications are available for both forms.[7][16][17] Researchers should select the grade appropriate for their experimental system to avoid introducing confounding variables.
-
pH: The pH of a solution prepared with either form will be in the neutral to slightly alkaline range. However, for precise pH control, buffering to the desired experimental pH is recommended.
-
Stability: Both forms are generally stable under standard storage conditions.[14][19] Solutions of this compound are also reported to be stable.[14]
Experimental Protocols: Methodologies for Key Applications
The accurate implementation of experimental protocols is paramount. Below are detailed methodologies for common applications of this compound in research.
Preparation of a 1 M this compound Stock Solution
This protocol outlines the preparation of a 1 M stock solution, which can then be diluted to the desired final concentration for various experiments.
Workflow for Stock Solution Preparation
Caption: Workflow for 1 M this compound Stock Solution Preparation.
Materials:
-
Anhydrous this compound (MW: 162.05 g/mol ) OR this compound dibasic hexahydrate (MW: 270.14 g/mol )
-
High-purity water (e.g., Milli-Q or equivalent)
-
Magnetic stirrer and stir bar
-
Volumetric flask (1 L)
-
Sterile filtration unit (0.22 µm pore size)
-
Sterile storage tubes
Procedure:
-
Weighing:
-
For Anhydrous: Accurately weigh 162.05 g of anhydrous this compound.
-
For Hexahydrate: Accurately weigh 270.14 g of this compound dibasic hexahydrate.
-
-
Dissolving: Add the weighed powder to a beaker containing approximately 800 mL of high-purity water. Place a magnetic stir bar in the beaker and stir on a magnetic stirrer until the powder is completely dissolved.
-
Volume Adjustment: Quantitatively transfer the dissolved solution to a 1 L volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask. Carefully add high-purity water to the flask until the bottom of the meniscus reaches the 1 L mark.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm filter into a sterile container.
-
Storage: Aliquot the sterile 1 M this compound solution into smaller, sterile tubes and store at -20°C for long-term use. For short-term use, the solution can be stored at 4°C.
Mitochondrial Respiration Assay (Seahorse XF or similar)
This protocol describes the use of this compound as a substrate to measure mitochondrial complex II-driven respiration.
Workflow for Mitochondrial Respiration Assay
Caption: Workflow for a Seahorse XF Mitochondrial Respiration Assay.
Materials:
-
Cultured cells
-
Seahorse XF Analyzer and consumables (or equivalent respirometry system)
-
Seahorse XF Base Medium (or appropriate respiration buffer)
-
This compound stock solution (e.g., 1 M)
-
Rotenone (Complex I inhibitor)
-
Antimycin A (Complex III inhibitor)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a Seahorse XF cell culture plate and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Incubate the cells in a non-CO₂ incubator at 37°C for 1 hour.[20]
-
Reagent Preparation: Prepare stock solutions of mitochondrial inhibitors and substrates. For succinate, a typical final concentration used is 10 mM.[21]
-
Cartridge Loading: Load the hydrated sensor cartridge with the prepared inhibitors and substrates. A typical injection strategy to assess Complex II function involves:
-
Port A: Rotenone (to inhibit Complex I)
-
Port B: this compound (to provide substrate for Complex II)
-
Port C: Antimycin A (to inhibit Complex III and confirm the signal is mitochondrial)
-
Port D: Can be used for other compounds like FCCP or Oligomycin depending on the experimental design.
-
-
Assay Execution: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer and run the pre-programmed protocol. The instrument will measure the oxygen consumption rate (OCR) before and after each injection.
-
Data Analysis: Analyze the changes in OCR to determine the rates of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. The increase in OCR after the injection of succinate (in the presence of rotenone) reflects the activity of Complex II.
MTT Assay for Cell Viability
The MTT assay measures the metabolic activity of cells, which is often used as an indicator of cell viability. Succinate dehydrogenase, a key enzyme in the Krebs cycle, is one of the mitochondrial dehydrogenases responsible for the reduction of MTT to formazan.[22]
Workflow for MTT Assay
Caption: General workflow for an MTT cell viability assay.
Materials:
-
Cultured cells
-
96-well cell culture plates
-
Experimental compounds (e.g., cytotoxic agents)
-
This compound (if investigating its effect on cell viability)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat the cells with the compounds of interest for the desired duration. If investigating the protective or detrimental effects of succinate, it can be added to the culture medium at this stage.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well (for a final volume of 100 µL, this gives a final concentration of 0.5 mg/mL).[23]
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.[23][24] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[24] Mix gently by pipetting or shaking on an orbital shaker.
-
Absorbance Measurement: Read the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader.[23] The intensity of the purple color is proportional to the number of viable, metabolically active cells.
Quantification of Succinate in Biological Samples
Several kits and methods are available for the quantification of succinate in samples like cell culture media, cell lysates, or tissue homogenates. These assays are often based on a coupled enzyme reaction.[25][26]
Workflow for Succinate Quantification Assay
Caption: General workflow for a colorimetric/fluorometric succinate quantification assay.
Materials:
-
Biological samples (cell culture supernatant, cell pellets, tissue homogenates)
-
Succinate Assay Kit (e.g., from Sigma-Aldrich or Abcam)[25][26]
-
96-well plate
-
Microplate reader (absorbance or fluorescence)
Procedure (based on a typical kit protocol):
-
Sample Preparation: Prepare samples as per the kit's instructions. This may involve homogenization of tissues or lysis of cells, followed by centrifugation to remove insoluble material.[25]
-
Standard Curve Preparation: Prepare a standard curve using the provided succinate standard.[25][26]
-
Assay Reaction: Add the reaction mixture, containing enzymes and a probe, to the samples and standards in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.[25] During this incubation, succinate is converted through a series of enzymatic reactions, leading to the development of a colorimetric or fluorescent signal.
-
Signal Detection: Measure the absorbance (e.g., at 450 nm) or fluorescence at the appropriate wavelength using a microplate reader.[25]
-
Calculation: Determine the succinate concentration in the samples by comparing their readings to the standard curve.
Succinate Signaling Pathways
Extracellular succinate acts as a signaling molecule by activating the G protein-coupled receptor, SUCNR1 (also known as GPR91).[14] This initiates downstream signaling cascades that can have diverse physiological effects, including roles in inflammation, angiogenesis, and metabolic regulation.[15][27][28]
SUCNR1 Signaling Cascade
Caption: Simplified overview of the SUCNR1 signaling pathways.
Activation of SUCNR1 by succinate can lead to the coupling of different G proteins, primarily Gi and Gq.[29]
-
Via the Gq pathway: SUCNR1 activation leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC).[15]
-
Via the Gi pathway: SUCNR1 can also couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[15]
-
Downstream Effectors: Both pathways can converge on the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly ERK1/2.[28] The specific cellular response to succinate signaling is context-dependent and varies between cell types.
Intracellular Succinate Signaling
Accumulation of intracellular succinate, often due to mitochondrial dysfunction or hypoxia, can also act as a signaling event.
Caption: Intracellular succinate signaling via HIF-1α stabilization.
Elevated cytosolic succinate can inhibit the activity of prolyl hydroxylase domain enzymes (PHDs).[15][27] PHDs are responsible for targeting the alpha subunit of hypoxia-inducible factor-1 (HIF-1α) for degradation. By inhibiting PHDs, succinate leads to the stabilization of HIF-1α, which can then translocate to the nucleus and promote the transcription of genes involved in processes such as inflammation and angiogenesis.[15][27]
Conclusion: Making the Right Choice for Your Research
The decision to use this compound dibasic hexahydrate or its anhydrous form should be based on careful consideration of the specific experimental requirements.
-
For routine applications where high precision in molarity is critical , the anhydrous form is often preferred as its molecular weight is not influenced by variable water content. This simplifies calculations and reduces a potential source of error.
-
The hexahydrate form is a perfectly acceptable and often more readily available alternative, provided that its higher molecular weight is accurately factored into all calculations for solution preparation. It is crucial to use the correct molecular weight (270.14 g/mol ) to ensure the desired final concentration of succinate in the experimental system.
Ultimately, both forms can be used to achieve reliable and reproducible results. The key to success lies in a thorough understanding of their respective properties, meticulous attention to detail in solution preparation, and the selection of a high-quality reagent grade appropriate for the intended application. This guide provides the foundational knowledge to empower researchers to make the optimal choice for their scientific endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C4H4Na2O4 | CID 9020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dithis compound - Succinic acid disodium salt, this compound dibasic [sigmaaldrich.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. chembk.com [chembk.com]
- 7. This compound NF GMP Excipient Grade - CAS 6106-21-4 - Pfanstiehl [pfanstiehl.com]
- 8. CAS-6106-21-4, this compound Hexahydrate Manufacturers, Suppliers & Exporters in India | 030219 [cdhfinechemical.com]
- 9. CAS-6106-21-4, this compound Hexahydrate 99.0% Cell Culture Tested Manufacturers, Suppliers & Exporters in India | TC1219 [cdhfinechemical.com]
- 10. di-Sodium succinate anhydrous for synthesis 150-90-3 [sigmaaldrich.com]
- 11. americanelements.com [americanelements.com]
- 12. Dithis compound hexahydrate | 6106-21-4 [chemicalbook.com]
- 13. Dithis compound | 150-90-3 [chemicalbook.com]
- 14. pharmaceutical-tech.com [pharmaceutical-tech.com]
- 15. This compound, 2922-54-5 [thegoodscentscompany.com]
- 16. chemimpex.com [chemimpex.com]
- 17. This compound USP NF Grade Manufacturers [anmol.org]
- 18. This compound - PCCA [pccarx.com]
- 19. Frontiers | Succinate/IL-1β Signaling Axis Promotes the Inflammatory Progression of Endothelial and Exacerbates Atherosclerosis [frontiersin.org]
- 20. benchchem.com [benchchem.com]
- 21. Respirometric Screening and Characterization of Mitochondrial Toxicants Within the ToxCast Phase I and II Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. abcam.cn [abcam.cn]
- 27. This compound hexahydrate 250 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 28. mdpi.com [mdpi.com]
- 29. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Understanding the pKa of Sodium Succinate for Buffer Preparation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pKa of sodium succinate and its critical role in the preparation of buffer solutions for scientific research and pharmaceutical applications. This document outlines the fundamental principles of succinate buffers, detailed experimental protocols for pKa determination, and practical considerations for their use, particularly in the formulation of biologics.
Introduction to Succinate Buffers
Succinic acid is a dicarboxylic acid that can donate two protons, and therefore has two pKa values. In solution, it exists in equilibrium between its fully protonated form (succinic acid), a singly deprotonated form (monothis compound), and a fully deprotonated form (dithis compound). This equilibrium is the basis for the buffering capacity of succinate solutions.
This compound is the salt of succinic acid and serves as the conjugate base in a succinate buffer system.[1] These buffers are particularly effective in the acidic pH range of 4.5 to 6.0, making them suitable for a variety of biological applications, including enzyme assays, protein purification, and cell culture.[2][3] Notably, succinate buffers are increasingly utilized in the formulation of monoclonal antibodies (mAbs) to maintain stability by preventing aggregation and degradation.[2][4][5]
The preparation of a succinate buffer typically involves dissolving succinic acid in water and adjusting the pH to the desired level with a strong base, such as sodium hydroxide.[6] Alternatively, solutions of succinic acid and this compound can be mixed in appropriate ratios. The Henderson-Hasselbalch equation is a fundamental tool for calculating the required concentrations of the acidic and basic forms to achieve a specific pH.[7][8][9][10][11]
The pKa of Succinic Acid: A Critical Parameter
The pKa is the pH at which the concentrations of the acidic and basic forms of a molecule in solution are equal. For a diprotic acid like succinic acid, there are two pKa values corresponding to the dissociation of each proton. The precise pKa values for succinic acid can vary slightly depending on factors such as temperature and the ionic strength of the solution.
| pKa Value | Reported Value 1 | Reported Value 2 | Reported Value 3 (0.3 M solution) |
| pKa1 | 4.16[12] | 4.3 | 3.83[10][13] |
| pKa2 | 5.61 | 5.6[1] | 5.13[10][13] |
Table 1: Reported pKa values for succinic acid at or near room temperature.
The first pKa (pKa1) corresponds to the equilibrium between succinic acid and the monothis compound ion, while the second pKa (pKa2) relates to the equilibrium between the monothis compound and dithis compound ions. The effective buffering range of a succinate buffer is centered around these pKa values.
Experimental Determination of pKa Values
Accurate determination of pKa values is crucial for precise buffer preparation. Two common experimental methods for determining the pKa of a substance like succinic acid are potentiometric titration and UV-Vis spectrophotometry.[9]
Potentiometric Titration
This method involves titrating a solution of the acid with a strong base and monitoring the pH change. The pKa values are determined from the inflection points of the resulting titration curve.[9]
Experimental Protocol for Potentiometric Titration:
-
Solution Preparation: Prepare a standard solution of succinic acid (e.g., 0.1 M) in deionized water. Also, prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH).
-
Calibration: Calibrate a pH meter using standard buffer solutions at, for example, pH 4.0, 7.0, and 10.0.[2]
-
Titration Setup: Place a known volume of the succinic acid solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution.
-
Titration: Add the NaOH solution in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. The equivalence points are the points of steepest slope on the titration curve. The first half-equivalence point gives pKa1, and the second gives pKa2.
UV-Vis Spectrophotometry
This technique is applicable if the different ionization states of the molecule exhibit distinct UV-Vis absorbance spectra. The pKa is determined by measuring the absorbance of the solution at various pH values.[4][9]
Experimental Protocol for UV-Vis Spectrophotometry:
-
Solution Preparation: Prepare a stock solution of succinic acid. Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
-
Spectral Scans: Prepare samples by adding a small, constant amount of the succinic acid stock solution to each buffer solution. Record the UV-Vis absorbance spectrum for each sample.
-
Data Analysis: Identify a wavelength where the absorbance difference between the fully protonated and deprotonated forms is maximal. Plot the absorbance at this wavelength against the pH of the buffer solutions. The resulting sigmoidal curve will have an inflection point at the pH equal to the pKa.[9]
Preparation of a Succinate Buffer
The following is a generalized protocol for the preparation of a this compound buffer.
Protocol for Succinate Buffer Preparation:
-
Calculate Molar Ratio: Use the Henderson-Hasselbalch equation to calculate the required molar ratio of the conjugate base (succinate) to the weak acid (succinic acid) for the desired pH.
-
pH = pKa + log ([Succinate] / [Succinic Acid])
-
-
Weigh Components: Weigh the calculated amounts of succinic acid and this compound. Alternatively, weigh out the required amount of succinic acid and prepare a stock solution of a strong base (e.g., 1 M NaOH).
-
Dissolve: Dissolve the succinic acid (and this compound, if using the two-component method) in deionized water, using about 80% of the final desired volume.
-
Adjust pH: While stirring, slowly add the strong base to the succinic acid solution until the desired pH is reached. Monitor the pH continuously with a calibrated pH meter.
-
Final Volume: Once the target pH is achieved, transfer the solution to a volumetric flask and add deionized water to reach the final desired volume.
-
Sterilization: For biological applications, the buffer may need to be sterilized by filtration through a 0.22 µm filter.
Applications in Drug Development
Succinate buffers have gained prominence in the formulation of therapeutic proteins, particularly monoclonal antibodies. The stability of these biologics is highly dependent on pH, and succinate buffers provide effective pH control in the mildly acidic range where many proteins exhibit optimal stability.[6][7]
A key consideration in the use of succinate buffers for biologics is their behavior during freeze-thaw cycles. Studies have shown that in the absence of cryoprotectants, the pH of a succinate buffer can increase by approximately 1.2 units upon freezing.[6][7] This pH shift is attributed to the selective crystallization of monothis compound.[6][7] Such a significant change in pH can negatively impact the stability of the formulated protein.
However, research has demonstrated that the inclusion of excipients like sucrose can mitigate this pH shift, thereby preserving the integrity of the monoclonal antibody during freezing and lyophilization processes.[6][7]
| Condition | Observed pH Shift | Mitigation Strategy |
| 25 mM and 250 mM succinate buffers upon freezing | Increase of ~1.2 pH units[6][7] | Addition of 2% w/v sucrose prevents significant pH shift[6][7] |
Table 2: Performance of succinate buffer during freeze-thaw cycles.
Conclusion
A thorough understanding of the pKa values of succinic acid is fundamental to the successful preparation and application of this compound buffers. These buffers offer excellent pH control in the mildly acidic range, making them highly valuable in various scientific and pharmaceutical contexts, especially in the formulation of sensitive biologics like monoclonal antibodies. By employing precise experimental techniques for pKa determination and following established protocols for buffer preparation, researchers and drug development professionals can ensure the stability and efficacy of their buffered solutions. Careful consideration of the buffer's performance under specific conditions, such as freezing, and the use of appropriate stabilizing excipients are crucial for optimizing formulations.
References
- 1. bioprocessintl.com [bioprocessintl.com]
- 2. ijper.org [ijper.org]
- 3. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Succinate Buffer in Biologics Products: Real-world Formulation Considerations, Processing Risks and Mitigation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. researchgate.net [researchgate.net]
The Metabolic Fate of Sodium Succinate in Cultured Mammalian Cells: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium succinate, the salt of succinic acid, is a pivotal molecule in cellular biology, traditionally known for its role as a key intermediate in the mitochondrial tricarboxylic acid (TCA) cycle.[1][2] In this capacity, it is oxidized by succinate dehydrogenase (SDH), contributing directly to the electron transport chain and cellular ATP production.[2] However, emerging research has unveiled a far more complex role for succinate, establishing it as a critical signaling molecule that operates both inside and outside the cell.[3][4] When cellular metabolism is perturbed, such as during hypoxia or inflammation, succinate can accumulate and be transported to the cytoplasm and extracellular space.[4][5] This accumulation triggers distinct signaling cascades that influence gene expression, inflammation, and cellular adaptation.[4][6] This guide provides a comprehensive technical overview of the transport, metabolic conversion, and signaling functions of this compound in cultured mammalian cells, complete with quantitative data and detailed experimental protocols.
Succinate Transport and Uptake
The movement of succinate between the extracellular environment, the cytoplasm, and the mitochondrial matrix is tightly regulated by a series of specialized transporters. Understanding this transport is critical to deciphering its metabolic and signaling roles.
-
Plasma Membrane Transport: The uptake of extracellular succinate into the cytoplasm is mediated by several transporter families. These include sodium-dicarboxylate cotransporters and organic anion transporters (OATs).[7][8] In specific cell types, such as CD4+ T cells, the monocarboxylate transporter 1 (MCT1) has also been implicated in succinate uptake.[9]
-
Mitochondrial Transport: Once in the cytosol, succinate is transported across the inner mitochondrial membrane primarily by the dicarboxylate carrier (DIC), a member of the SLC25 transporter family, which often exchanges succinate for inorganic phosphate (Pi).[5][6][8] The voltage-dependent anion channel (VDAC) facilitates its passage across the outer mitochondrial membrane.[6] This transport allows succinate to enter the TCA cycle for oxidation. Conversely, under conditions of accumulation, the same transporters can facilitate its export from the mitochondria into the cytosol.[6]
Intracellular Metabolic Fate and Signaling
Once inside the cell, succinate has two primary fates: participating in core metabolism or acting as a signaling molecule.
Oxidation in the Tricarboxylic Acid (TCA) Cycle
The canonical role of succinate is as a substrate for Complex II of the electron transport chain, also known as succinate dehydrogenase (SDH).[10] In the mitochondrial matrix, SDH catalyzes the oxidation of succinate to fumarate.[10] This reaction is unique as it links the TCA cycle directly to oxidative phosphorylation, donating electrons to the coenzyme Q pool to drive ATP synthesis.[10]
Signaling via HIF-1α Stabilization
Under certain conditions, such as hypoxia or inflammation, SDH activity can be reduced, leading to the accumulation of succinate.[5] Elevated cytosolic succinate acts as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, most notably prolyl hydroxylase domain (PHD) enzymes.[11][12]
PHD enzymes are responsible for hydroxylating the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), marking it for ubiquitination and proteasomal degradation under normoxic conditions.[13] By inhibiting PHDs, succinate prevents HIF-1α degradation, causing it to stabilize, translocate to the nucleus, and activate the transcription of hypoxia-response element (HRE) genes.[12][13] This phenomenon is often termed "pseudohypoxia," as it induces a hypoxic response even in the presence of oxygen.[12] This pathway is a key mechanism by which succinate promotes inflammatory responses, such as the production of interleukin-1β (IL-1β).[6]
Other Intracellular Roles
-
Reactive Oxygen Species (ROS) Production: High levels of mitochondrial succinate can induce reverse electron transport (RET) at Complex I, leading to the generation of mitochondrial ROS. These ROS can also contribute to HIF-1α stabilization and act as signaling molecules themselves.[4]
-
Protein Succinylation: Succinate can be converted to succinyl-CoA, which serves as a substrate for the post-translational modification of lysine residues on proteins, known as succinylation. This modification can alter the function of metabolic enzymes and other proteins.[4][5]
Extracellular Signaling via SUCNR1/GPR91
When released into the extracellular space, succinate acts as a ligand for the G protein-coupled receptor SUCNR1 (also known as GPR91).[5] This receptor is expressed on a variety of cell types, including immune cells, kidney cells, and adipocytes.[5] SUCNR1 activation initiates signaling cascades that are highly cell-type dependent. The receptor couples to both Gi and Gq alpha subunits.[2][14]
-
Gq-Pathway: Activation of the Gq pathway stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium ([Ca²⁺]i) and the activation of Protein Kinase C (PKC).[15]
-
Gi-Pathway: Activation of the Gi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[16]
These pathways can modulate a wide range of cellular functions, including immune cell activation, cytokine production, cell migration, and blood pressure regulation.[4][17]
References
- 1. researchgate.net [researchgate.net]
- 2. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]
- 6. Multiple faces of succinate beyond metabolism in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Succinate Receptor as a Novel Therapeutic Target for Oxidative and Metabolic Stress-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]
- 9. Succinate uptake by T cells suppresses their effector function via inhibition of mitochondrial glucose oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computationally modeling mammalian succinate dehydrogenase kinetics identifies the origins and primary determinants of ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extracellular Succinate: A Physiological Messenger and a Pathological Trigger - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Identification and pharmacological characterization of succinate receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of succinate receptor 1 boosts human mast cell reactivity and allergic bronchoconstriction - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Role of Sodium Succinate in Mitochondrial Biogenesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Succinate, a key intermediate of the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule, transcending its metabolic role to regulate a variety of cellular processes.[1][[“]][3][4] This guide explores the multifaceted role of extracellular sodium succinate in promoting mitochondrial biogenesis, the process of generating new mitochondria. Evidence indicates that succinate acts as a hormone-like molecule, activating a specific cell-surface receptor, SUCNR1, to initiate a signaling cascade that culminates in the activation of the master regulator of mitochondrial biogenesis, PGC-1α.[5] This document provides an in-depth review of the underlying signaling pathways, a summary of key quantitative data from preclinical studies, detailed experimental protocols for assessing this biological phenomenon, and visualizations to clarify complex interactions.
Succinate Signaling Pathways
Succinate's function as a signaling transmitter is complex, involving both intracellular and extracellular actions.[1][6] While intracellular succinate can influence cellular states by stabilizing hypoxia-inducible factor-1α (HIF-1α) or through post-translational modifications, its role in mitochondrial biogenesis appears to be primarily driven by its extracellular signaling capacity.[3][4][7]
Extracellular succinate binds to and activates the G protein-coupled receptor SUCNR1 (also known as GPR91).[[“]][8] SUCNR1 is coupled to both Gi and Gq proteins, allowing it to trigger multiple downstream pathways.[8][9] The activation of the Gq pathway is particularly relevant for mitochondrial biogenesis. It stimulates Phospholipase C (PLC), which leads to an increase in intracellular calcium (Ca2+) levels. This calcium signaling is a known activator of downstream kinases and transcription factors that regulate the expression of key biogenesis genes.[5]
The PGC-1α-Mediated Mitochondrial Biogenesis Cascade
Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is the master regulator of mitochondrial biogenesis.[10][11][12] Its activation initiates a comprehensive program of gene expression that leads to the synthesis of new mitochondrial components and the expansion of the mitochondrial network. Studies have shown that succinate treatment increases the protein expression of PGC-1α.[5]
Activated PGC-1α co-activates nuclear respiratory factors 1 and 2 (NRF1 and NRF2).[10][13] These transcription factors are responsible for expressing a wide array of nuclear-encoded mitochondrial proteins. Crucially, NRF1 also activates the transcription of Mitochondrial Transcription Factor A (TFAM), a key protein that translocates to the mitochondria to drive the replication and transcription of mitochondrial DNA (mtDNA).[13] This coordinated expression of both nuclear and mitochondrial genomes is essential for producing new, functional mitochondria.
Summary of Quantitative Data
Preclinical studies demonstrate that oral administration of this compound induces significant changes consistent with enhanced mitochondrial biogenesis, particularly in skeletal muscle. The data reveal a direct role for succinate in promoting a transition toward more oxidative muscle fibers, increasing mitochondrial numbers, and boosting aerobic capacity.[5]
Table 1: In Vivo Effects of this compound Supplementation in Mice (8 weeks)
| Parameter | Control | 1% this compound | Fold Change | Significance |
| PGC-1α Protein (Soleus) | 1.00 | ~1.75 | +75% | p < 0.05 |
| PGC-1α Protein (Gastrocnemius) | 1.00 | ~1.50 | +50% | p < 0.05 |
| Whole-Body O₂ Consumption | Baseline | Increased | - | p < 0.05 |
| Respiratory Exchange Ratio (RER) | Baseline | Decreased | - | p < 0.05 |
Data synthesized from Liu et al., 2019.[5] RER decrease indicates a shift toward fat oxidation.
Table 2: In Vitro Effects of this compound on C2C12 Myotubes
| Parameter | Control | 25 mM this compound | Fold Change | Significance |
| PGC-1α Protein Level | 1.00 | ~1.80 | +80% | p < 0.05 |
| Mitochondrial DNA Content | 1.00 | ~1.40 | +40% | p < 0.05 |
| Mitochondrial Density (Coverage) | Baseline | Increased | - | p < 0.05 |
| Oxygen Consumption Rate (OCR) | Baseline | Increased | - | p < 0.05 |
Data synthesized from Liu et al., 2019.[5] These results confirm a direct effect of succinate on muscle cells.
Key Experimental Protocols
Verifying the pro-biogenesis effects of this compound requires a multi-faceted approach combining molecular biology, biochemistry, and cell imaging techniques.
Protocol: Quantification of Mitochondrial DNA (mtDNA) Copy Number
This protocol determines the relative amount of mitochondrial DNA to nuclear DNA (nDNA), a direct indicator of mitochondrial mass.
-
Sample Preparation: Treat cells or tissues with this compound. Isolate total DNA using a commercial DNA extraction kit.
-
qPCR Assay: Prepare a quantitative PCR reaction using two sets of primers: one targeting a mitochondrial-encoded gene (e.g., MT-CO1) and one targeting a single-copy nuclear-encoded gene (e.g., B2M). Use a SYBR Green-based master mix.
-
Thermal Cycling: Run the qPCR plate on a real-time PCR instrument with a standard cycling protocol.
-
Data Analysis:
-
Calculate the threshold cycle (Ct) for both the mitochondrial and nuclear targets.
-
Determine the change in Ct (ΔCt) between the mitochondrial and nuclear gene (ΔCt = CtmtDNA - CtnDNA).
-
The relative mtDNA copy number is calculated as 2 x 2-ΔΔCt, where ΔΔCt is the difference in ΔCt between the treated and control samples. An increase in this value indicates mitochondrial biogenesis.
-
Protocol: Western Blotting for Biogenesis Markers
This method quantifies the protein levels of key regulators like PGC-1α and TFAM.
-
Protein Extraction: Lyse succinate-treated cells or tissues in RIPA buffer with protease inhibitors.[14] Quantify total protein concentration using a BCA assay.[14]
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the target protein (e.g., anti-PGC-1α, anti-TFAM) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).
Protocol: Measurement of Oxygen Consumption Rate (OCR)
This protocol assesses mitochondrial function by measuring the rate at which cells consume oxygen, a key indicator of oxidative phosphorylation.
-
Cell Seeding: Plate cells (e.g., C2C12 myoblasts) in a specialized extracellular flux analyzer microplate and allow them to adhere.
-
Succinate Treatment: Treat cells with the desired concentration of this compound for the specified duration (e.g., 24 hours).
-
Assay Preparation: Replace the culture medium with a specialized assay medium and incubate the cells in a CO₂-free environment.
-
Extracellular Flux Analysis:
-
Load the microplate into an extracellular flux analyzer (e.g., Seahorse XF Analyzer).
-
Perform a "Mito Stress Test" by sequentially injecting mitochondrial inhibitors:
-
Oligomycin: Inhibits ATP synthase (measures ATP-linked respiration).
-
FCCP: An uncoupling agent that collapses the proton gradient (measures maximal respiration).
-
Rotenone/Antimycin A: Inhibit Complex I and III (measures non-mitochondrial respiration).
-
-
-
Data Analysis: The instrument software calculates OCR at baseline and in response to each inhibitor. An increase in basal and maximal respiration in succinate-treated cells indicates enhanced mitochondrial function.[15][16]
Conclusion and Future Directions
The evidence strongly supports a role for this compound as a signaling molecule that can potently induce mitochondrial biogenesis. By acting on the SUCNR1 receptor, succinate triggers a PGC-1α-dependent pathway, leading to increased mitochondrial mass, enhanced oxidative capacity, and a functional shift towards aerobic metabolism.[5] This novel, non-metabolic function of succinate opens new avenues for therapeutic development.
For drug development professionals, targeting the succinate-SUCNR1 axis could be a viable strategy for treating conditions characterized by mitochondrial dysfunction, such as metabolic disorders, neurodegenerative diseases, and age-related muscle wasting. Further research should focus on elucidating the tissue-specific effects of succinate signaling and developing targeted agonists for the SUCNR1 receptor to harness its therapeutic potential in promoting mitochondrial health.
References
- 1. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]
- 2. consensus.app [consensus.app]
- 3. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succinate as a signaling molecule in the mediation of liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Succinate induces skeletal muscle fiber remodeling via SUNCR1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PGC-1α-Mediated Mitochondrial Quality Control: Molecular Mechanisms and Implications for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PGC-1α Is a Master Regulator of Mitochondrial Lifecycle and ROS Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of PGC-1α, a nodal regulator of mitochondrial biogenesis1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Succinate induces aberrant mitochondrial fission in cardiomyocytes through GPR91 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The wasting-associated metabolite succinate disrupts myogenesis and impairs skeletal muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Succinate supplementation improves metabolic performance of mixed glial cell cultures with mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Sodium Succinate as a Precursor for Metabolic Pathway Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule at the intersection of metabolism, inflammation, and cellular regulation.[[“]][[“]] Its central position in mitochondrial energy production and its ability to act as an intracellular and extracellular signal make it a focal point for metabolic studies.[3][4] This technical guide provides an in-depth overview of the use of sodium succinate as a precursor for metabolic pathway analysis, with a focus on stable isotope tracing and metabolic flux analysis (MFA). It offers detailed experimental protocols, data interpretation guidelines, and applications relevant to disease research and therapeutic development.
The Dual Role of Succinate: Metabolism and Signaling
Succinate's significance extends far beyond its traditional role as a metabolic intermediate in the TCA cycle.[[“]] It functions as a crucial link between cellular energy status and signaling pathways that govern cellular responses in both physiological and pathological states.
A Central Hub in Mitochondrial Metabolism
Succinate is a dicarboxylic acid that serves as a key component of the TCA cycle, a series of reactions essential for cellular respiration and ATP production.[3][4][5] Within the mitochondrial matrix, succinate is formed from succinyl-CoA by the enzyme succinyl-CoA synthetase.[5] It is then oxidized to fumarate by succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain (ETC).[4][5][6] This unique position makes SDH the only enzyme that participates in both the TCA cycle and the ETC, directly linking carbohydrate and fatty acid metabolism to oxidative phosphorylation.[6][7][8]
Succinate as a Signaling Molecule
Under certain conditions, such as hypoxia, inflammation, or mutations in SDH, succinate can accumulate and be transported out of the mitochondria.[4][9][10] This accumulation triggers distinct signaling cascades:
-
Intracellular Signaling: In the cytoplasm, elevated succinate inhibits prolyl hydroxylase (PHD) enzymes.[10][11] This leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that promotes angiogenesis, glycolysis, and inflammatory responses, even under normal oxygen levels (a state known as pseudohypoxia).[11][12][13]
-
Extracellular Signaling: Succinate can be released from cells and act as a hormone-like molecule by activating a specific G-protein coupled receptor, SUCNR1 (also known as GPR91), on the surface of various cells, including immune and endothelial cells.[[“]][9][12] This activation can trigger pro-inflammatory responses, modulate blood pressure, and stimulate angiogenesis.[[“]][12][14]
This compound for Metabolic Flux Analysis
To quantitatively understand the flow of metabolites through pathways (i.e., metabolic flux), researchers employ stable isotope tracers.[15] this compound, enriched with stable isotopes like Carbon-13 (¹³C), is an invaluable tool for interrogating the TCA cycle and connected pathways.[15]
In these experiments, cells or organisms are supplied with ¹³C-labeled succinate.[16] As the labeled succinate is metabolized, the ¹³C atoms are incorporated into downstream metabolites. By measuring the mass distribution (isotopologues) of these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR), the activity of specific enzymes and the relative contributions of different pathways can be determined.[16][17]
Comparison of ¹³C-Labeled Succinate Isotopologues
The choice of tracer is critical and influences the precision with which specific fluxes can be measured.[15]
Table 1: Characteristics of Common ¹³C-Labeled Succinate Isotopologues
| Isotopologue | Common Abbreviation | Primary Application | Advantages | Disadvantages |
|---|---|---|---|---|
| [1,4-¹³C₂]Succinate | Succinate-1,4-¹³C₂ | Measuring forward flux through the latter half of the TCA cycle. | Provides a distinct M+2 labeling pattern in fumarate and malate for precise flux determination.[15] | The symmetrical nature of succinate can create ambiguity in subsequent turns of the cycle.[15] |
| [2,3-¹³C₂]Succinate | Succinate-2,3-¹³C₂ | Assessing the activity of the entire TCA cycle and anaplerotic inputs. | The M+2 label is retained in α-ketoglutarate in the next cycle turn, offering insights into the full cycle rate.[15] | Label can be diluted by unlabeled succinate from other metabolic sources.[15] |
| [U-¹³C₄]Succinate | Succinate-¹³C₄ | Identifying all pathways that utilize succinate-derived carbons. | Provides the highest isotopic enrichment in downstream metabolites, making detection easier.[15] | Higher cost and more complex mass isotopomer distributions can complicate data analysis.[15] |
Experimental Protocols for ¹³C-Succinate Tracing
A successful metabolic flux experiment requires meticulous planning and execution, from cell culture to data analysis.[15] The following is a generalized protocol for a cell-based assay.
Experimental Workflow
Detailed Methodology
A. Materials
-
Cell line of interest
-
Standard cell culture medium and supplements
-
¹³C-labeled this compound (e.g., [1,4-¹³C₂]Dithis compound)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Extraction Solvent: 80% Methanol (HPLC-grade), pre-chilled to -80°C
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)
B. Cell Culture and Labeling
-
Seeding: Plate cells in multi-well plates (e.g., 6-well plates) at a density that ensures they reach ~80% confluency on the day of the experiment. Culture under standard conditions (37°C, 5% CO₂).
-
Media Preparation: Prepare the labeling medium by dissolving the ¹³C-labeled succinate isotopologue in the base medium to the desired final concentration (e.g., 5-10 mM). Ensure this medium is otherwise identical to the standard growth medium.[15]
-
Labeling: When cells are at the desired confluency, aspirate the standard medium, wash once with pre-warmed PBS, and add the pre-warmed labeling medium. Return cells to the incubator for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady-state.
C. Sample Collection and Metabolite Extraction
-
Quenching: To halt metabolic activity, place the culture plate on dry ice. Aspirate the labeling medium and immediately wash the cells with a generous volume of ice-cold PBS.[15]
-
Extraction: Aspirate the PBS and add a sufficient volume of pre-chilled 80% methanol to the well (e.g., 1 mL for a 6-well plate). Scrape the cells into the solvent.
-
Collection: Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Homogenization & Clarification: Vortex the tubes thoroughly. Centrifuge at maximum speed (e.g., >15,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Store dried pellets at -80°C until analysis.
D. MS Analysis and Data Interpretation
-
Derivatization (for GC-MS): If using GC-MS, the dried metabolites must be derivatized to make them volatile. This is often done using reagents like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Analysis: Reconstitute the samples in a suitable solvent and inject them into the GC-MS or LC-MS system. The instrument will separate the metabolites and measure the mass-to-charge ratio (m/z) of the parent ion and its fragments, revealing the mass isotopologue distribution for each metabolite.
-
Flux Calculation: The raw data is corrected for the natural abundance of ¹³C. The corrected distributions are then fed into metabolic flux analysis software. These programs use computational models of metabolic networks to calculate the flux (rate) through each reaction that best explains the observed labeling patterns.[18][19]
Data Presentation and Interpretation
Quantitative data from MFA should be summarized in clear, structured tables to allow for easy comparison between different experimental conditions.
Table 2: Example Metabolic Flux Data from a ¹³C-Succinate Tracing Study (Note: Data are hypothetical and for illustrative purposes only. Fluxes are normalized to the rate of succinate uptake.)
| Metabolic Reaction | Control Cells (Relative Flux) | SDH-Deficient Cells (Relative Flux) | Interpretation |
| Succinate -> Fumarate (SDH) | 100 | 5 | SDH dysfunction severely blocks the canonical TCA cycle pathway. |
| Fumarate -> Malate (Fumarase) | 98 | 4 | Flux downstream of succinate is drastically reduced. |
| Malate -> Oxaloacetate (MDH) | 95 | 3 | Reduced flux continues through the latter part of the cycle. |
| Glutamine -> α-KG (Glutaminolysis) | 25 | 150 | Cells compensate for the TCA block by increasing glutamine anaplerosis. |
| α-KG -> Succinate (Reverse TCA) | < 1 | 145 | A significant reversal of the TCA cycle is observed to utilize glutamine. |
This example table illustrates how succinate accumulation due to SDH deficiency leads to a dramatic rewiring of central carbon metabolism, characterized by a block in the forward TCA cycle and a compensatory increase in glutamine-fueled anaplerosis.[8][18]
Applications in Research and Drug Development
The analysis of metabolic pathways using this compound as a precursor has significant applications:
-
Oncology: Many tumors exhibit mutations in SDH or other TCA cycle enzymes, leading to succinate accumulation, which acts as an "oncometabolite."[9][14][20] Tracing studies can elucidate how these tumors rewire their metabolism to survive and proliferate, revealing potential therapeutic targets.[21]
-
Inflammation and Immunology: Succinate is a key signal in activating immune cells like macrophages.[10][12][13] Understanding how succinate metabolism is altered during an immune response can provide new avenues for treating inflammatory diseases.[12]
-
Ischemia-Reperfusion Injury: Succinate accumulation during ischemia (lack of blood flow) and its rapid oxidation upon reperfusion is a major driver of mitochondrial reactive oxygen species (ROS) production and tissue damage.[9] Studying this process can help develop drugs to mitigate this injury.
-
Drug Development: By performing metabolic flux analysis in the presence of a drug candidate, researchers can determine its mechanism of action and its off-target effects on central metabolism.
Conclusion
This compound is more than a simple metabolic intermediate; it is a powerful tool for dissecting the intricate network of cellular metabolism. Through stable isotope labeling and metabolic flux analysis, researchers can gain unprecedented quantitative insights into the dynamic operations of the TCA cycle and its associated pathways. This technical guide provides a framework for designing, executing, and interpreting such experiments. The ability to trace the fate of succinate provides a critical window into the metabolic reprogramming that underlies numerous diseases, paving the way for the development of novel diagnostic and therapeutic strategies.
References
- 1. consensus.app [consensus.app]
- 2. consensus.app [consensus.app]
- 3. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]
- 4. nbinno.com [nbinno.com]
- 5. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. lsa.umich.edu [lsa.umich.edu]
- 8. Succinate Dehydrogenase and Human Disease: Novel Insights into a Well-Known Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer [frontiersin.org]
- 10. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]
- 13. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]
- 18. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metabolic flux analysis for succinic acid production by recombinant Escherichia coli with amplified malic enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Evolving Role of Succinate in Tumor Metabolism: An 18F-FDG–Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. d-nb.info [d-nb.info]
The Effect of Sodium Succinate on Cellular Redox State: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium succinate, the sodium salt of succinic acid, is a key metabolic intermediate with a profound influence on the cellular redox state. As a central component of the tricarboxylic acid (TCA) cycle and a direct substrate for Complex II of the electron transport chain (ETC), its availability directly modulates cellular bioenergetics and the balance of critical redox couples, namely NAD+/NADH and FAD/FADH2.[1][2][3] Beyond its canonical metabolic role, succinate has emerged as a crucial signaling molecule, acting both intracellularly to influence hypoxic responses and extracellularly through its cognate receptor, SUCNR1 (GPR91), to modulate immune cell function and other physiological processes.[4][[“]][6] This guide provides an in-depth technical overview of the multifaceted effects of this compound on the cellular redox state, its implications for reactive oxygen species (ROS) production, and its role in cellular signaling. We present quantitative data from key studies, detailed experimental protocols for assessing these effects, and visual representations of the core pathways involved.
Introduction: Succinate as a Bioenergetic and Signaling Hub
Succinate is a pivotal metabolite in cellular metabolism, primarily recognized for its role in the TCA cycle, where it is oxidized to fumarate by the enzyme succinate dehydrogenase (SDH).[7][8] This reaction is unique as SDH is also Complex II of the mitochondrial ETC, directly linking the TCA cycle to oxidative phosphorylation.[1][9][10] The oxidation of succinate is coupled to the reduction of flavin adenine dinucleotide (FAD) to FADH2, which then donates electrons to the ETC to drive ATP synthesis.[11][12] Consequently, the concentration and metabolism of succinate are critical determinants of the cellular redox environment.
Recent research has expanded our understanding of succinate's function, revealing its capacity to act as a signaling molecule.[6][13] Under conditions of metabolic stress, such as hypoxia or ischemia, succinate can accumulate and exit the mitochondria.[14][15] In the cytosol, it can inhibit prolyl hydroxylase domain enzymes (PHDs), leading to the stabilization of hypoxia-inducible factor-1α (HIF-1α), a master regulator of the hypoxic response.[4][6][13] Extracellularly, succinate can activate the G protein-coupled receptor SUCNR1, triggering various signaling cascades in target cells, particularly immune cells.[16][17][18]
Metabolic Impact of this compound on Cellular Redox State
The primary effect of this compound on the cellular redox state is mediated through its oxidation by SDH (Complex II) in the mitochondria.
Direct Modulation of the FAD/FADH2 Redox Couple
The oxidation of succinate to fumarate by SDH directly reduces FAD to FADH2.[3] This shifts the mitochondrial FAD/FADH2 pool towards a more reduced state. The resulting FADH2 then transfers its electrons to the iron-sulfur clusters within Complex II and subsequently to coenzyme Q (ubiquinone), reducing it to ubiquinol.[2][11] This process bypasses Complex I of the ETC.
Indirect Influence on the NAD+/NADH Redox Couple
While succinate oxidation does not directly involve the NAD+/NADH couple, it significantly influences it through its effects on the ETC. By feeding electrons into the ETC at Complex II, succinate oxidation contributes to the generation of a proton motive force, which is utilized by ATP synthase to produce ATP.[9] A high rate of succinate-driven respiration can lead to a highly reduced coenzyme Q pool. This can cause a phenomenon known as reverse electron transport (RET), where electrons are driven backward from the coenzyme Q pool to Complex I, reducing NAD+ to NADH.[6][19][20] This process is a significant source of mitochondrial ROS.[15][19]
Succinate-Mediated Reactive Oxygen Species (ROS) Production
The accumulation of succinate, particularly during ischemia-reperfusion events, is a major driver of mitochondrial ROS production.[14][15][21] Upon reoxygenation, the accumulated succinate is rapidly oxidized by SDH, leading to a surge in electron flow through the ETC.[22] This can overwhelm the capacity of the downstream complexes, leading to a highly reduced coenzyme Q pool and subsequent RET at Complex I, which generates superoxide radicals.[19][23] There is also evidence that Complex II itself can be a source of ROS, particularly when damaged or inhibited.[24]
Succinate as a Signaling Molecule
Intracellular Signaling: HIF-1α Stabilization
Under hypoxic conditions, the activity of the TCA cycle is altered, leading to the accumulation of succinate. This accumulated succinate can inhibit PHDs, which are responsible for hydroxylating HIF-1α and targeting it for proteasomal degradation.[6][13] The inhibition of PHDs leads to the stabilization and activation of HIF-1α, which then translocates to the nucleus and initiates the transcription of genes involved in adapting to low oxygen conditions, such as those promoting glycolysis and angiogenesis.[14]
Extracellular Signaling: SUCNR1 Activation
Succinate can be transported out of the cell and act as a ligand for the G protein-coupled receptor SUCNR1 (also known as GPR91).[[“]][25] SUCNR1 is expressed on the surface of various cell types, including immune cells, platelets, and cells in the kidney and liver.[17][18] Activation of SUCNR1 can trigger diverse downstream signaling pathways, including both Gi and Gq signaling, leading to effects such as immune cell activation, modulation of blood pressure, and platelet aggregation.[16][17][26]
Data Presentation
The following tables summarize quantitative data on the effects of succinate on cellular redox parameters and mitochondrial function.
Table 1: Effect of Succinate on Mitochondrial Respiration in Prostate Cancer (PCa) Tissue.
| Parameter | Non-Malignant Tissue (pmol O2/s/mg) | Malignant PCa Tissue (pmol O2/s/mg) | Fold Change |
| LEAK Respiration (Succinate + Rotenone) | 15.2 ± 2.1 | 25.8 ± 3.5 | 1.7 |
| Oxidative Phosphorylation (P CII ) | 80.5 ± 7.9 | 125.3 ± 11.2 | 1.6 |
| Electron Transport Capacity (E CII ) | 95.1 ± 9.3 | 148.6 ± 14.1 | 1.6 |
Data adapted from a study on human prostate cancer tissue, demonstrating enhanced Complex II-linked respiration in malignant tissue.[24] LEAK respiration represents proton leak in the absence of ADP, while P CII and E CII represent ADP-stimulated and uncoupled respiration with succinate, respectively.
Table 2: Impact of this compound on Erythrocyte Redox State in Athletes.
| Parameter | Control (Pre-Supplementation) | Post-Sodium Succinate Supplementation | % Change |
| Reduced Glutathione (GSH) (x 10 -12 mM/erythrocyte) | 2.34 | 3.12 | +33.3% |
| Erythrocyte Sorption Ability (%) | 35.6 | 27.1 | -23.9% |
| Erythrocyte Permeability (conditional units) | 4.61 | 3.98 | -13.7% |
Data from a study investigating the effects of a this compound-based supplement on oxidative stress in athletes' erythrocytes.[27] The results indicate a normalization of the prooxidant-antioxidant balance.
Experimental Protocols
Measurement of Mitochondrial Respiration using High-Resolution Respirometry
This protocol describes the use of an Oroboros O2k high-resolution respirometer to assess mitochondrial function in permeabilized cells in response to succinate.
Materials:
-
Cultured cells of interest
-
Respiration medium (e.g., MiR05)
-
Digitonin (for cell permeabilization)
-
Substrates: Pyruvate, Malate, Glutamate, Succinate
-
Inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor)
-
ADP
-
Cytochrome c
Procedure:
-
Cell Preparation: Harvest cultured cells and resuspend them in respiration medium to a final concentration of 1-2 x 10^6 cells/mL.
-
Instrument Calibration: Calibrate the Oroboros O2k instrument according to the manufacturer's instructions to ensure accurate oxygen concentration measurements.
-
Baseline Respiration: Add the cell suspension to the O2k chambers and record the routine respiration of intact cells.
-
Permeabilization: Add digitonin to permeabilize the cell membrane, allowing for the direct assessment of mitochondrial function. Confirm membrane integrity by adding cytochrome c; a minimal increase in respiration indicates intact outer mitochondrial membranes.
-
Complex I-Linked Respiration: Add pyruvate, malate, and glutamate to the chambers to fuel Complex I-linked respiration. Add ADP to stimulate oxidative phosphorylation (State 3 respiration).
-
Succinate-Driven Respiration: Add succinate to the chambers to assess Complex II-linked respiration.
-
Inhibition of Complex I: Add rotenone to inhibit Complex I, isolating the contribution of Complex II to respiration.
-
Maximal Respiration and Inhibition: Subsequent additions of uncouplers (e.g., FCCP) and inhibitors (e.g., antimycin A) can be used to determine the maximal electron transport system capacity and non-mitochondrial oxygen consumption, respectively.[28]
Quantification of Cellular NAD+/NADH Ratio
This protocol outlines an enzymatic cycling assay for the quantification of intracellular NAD+ and NADH levels.
Materials:
-
Cell or tissue samples
-
Extraction Buffers: Acidic buffer (e.g., 0.2 M HCl) for NAD+ extraction and alkaline buffer (e.g., 0.2 M NaOH) for NADH extraction.
-
Neutralization Buffers
-
Assay Buffer
-
Alcohol Dehydrogenase (ADH)
-
Phenazine Ethosulfate (PES)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
NAD+ and NADH standards
-
96-well plate and plate reader
Procedure:
-
Sample Extraction: Homogenize cell or tissue samples in either the acidic extraction buffer (for NAD+) or the alkaline extraction buffer (for NADH) to selectively destroy the other form of the dinucleotide.
-
Neutralization: Neutralize the extracts to bring the pH to a suitable range for the enzymatic assay.
-
Standard Curve Preparation: Prepare a standard curve using known concentrations of NAD+ and NADH.
-
Enzymatic Reaction: In a 96-well plate, add the extracted samples and standards. Initiate the cycling reaction by adding a master mix containing ADH, PES, MTT, and ethanol. The ADH will cycle between NAD+ and NADH, and in the process, reduce MTT to formazan, which has a strong absorbance at 570 nm.
-
Measurement: Measure the absorbance at 570 nm over time using a plate reader. The rate of formazan production is proportional to the concentration of NAD+ or NADH in the sample.
-
Quantification: Calculate the NAD+ and NADH concentrations in the samples by comparing their reaction rates to the standard curve. The NAD+/NADH ratio can then be determined.[29][30]
Mandatory Visualizations
References
- 1. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. lsa.umich.edu [lsa.umich.edu]
- 3. Khan Academy [khanacademy.org]
- 4. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]
- 5. consensus.app [consensus.app]
- 6. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Succinate Dehydrogenase and Human Disease: Novel Insights into a Well-Known Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative phosphorylation - Wikipedia [en.wikipedia.org]
- 10. proteopedia.org [proteopedia.org]
- 11. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemistry, Electron Transport Chain - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. tara.tcd.ie [tara.tcd.ie]
- 14. ahajournals.org [ahajournals.org]
- 15. Ischaemic accumulation of succinate controls reperfusion injury through mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Extracellular succinate hyperpolarizes M2 macrophages through SUCNR1/GPR91-mediated Gq signaling. — Centre for Human Genetics [chg.ox.ac.uk]
- 17. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. How mitochondria produce reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Accumulation of Succinate in Cardiac Ischemia Primarily Occurs via Canonical Krebs Cycle Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. royalsocietypublishing.org [royalsocietypublishing.org]
- 22. Frontiers | Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. Enhanced Succinate Oxidation with Mitochondrial Complex II Reactive Oxygen Species Generation in Human Prostate Cancer [mdpi.com]
- 25. SUCNR1 - Wikipedia [en.wikipedia.org]
- 26. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. [Effect of this compound on oxidative stress in erythrocytes during physical loading] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Sodium Succinate-Driven Seahorse XF Mito Stress Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing sodium succinate in conjunction with a Seahorse XF Mito Stress Test to specifically interrogate mitochondrial Complex II-driven respiration. This method is invaluable for understanding the metabolic phenotype of cells, particularly in the context of mitochondrial dysfunction, metabolic diseases, and drug toxicity.
Introduction
The Agilent Seahorse XF Cell Mito Stress Test is a gold-standard assay for assessing mitochondrial function by measuring the oxygen consumption rate (OCR). The standard assay typically uses a combination of glucose, pyruvate, and glutamine to fuel mitochondrial respiration through Complex I and other pathways. However, to specifically investigate the function of Complex II, it is necessary to inhibit Complex I and provide a direct substrate for Complex II. This protocol outlines the use of rotenone, a Complex I inhibitor, and this compound, a cell-impermeable substrate that fuels Complex II, to measure Complex II-dependent respiration. To facilitate the entry of this compound into the mitochondria, the plasma membrane of the cells must be permeabilized.[1][2][3]
Key Principles
To isolate and measure Complex II-driven respiration, the experimental design involves two primary steps:
-
Inhibition of Complex I: Rotenone is used to block the electron flow from NADH to Complex I, thereby inhibiting Complex I-linked respiration.[1]
-
Provision of a Complex II Substrate: this compound is supplied to the permeabilized cells. Succinate is oxidized by succinate dehydrogenase (Complex II), donating electrons to the electron transport chain and driving OCR.[1][2]
By implementing these steps, the measured OCR is predominantly a result of succinate oxidation via Complex II, providing a clear assessment of its function.
Data Presentation
The following table summarizes key quantitative data and recommended concentration ranges for performing a this compound-driven Seahorse XF Mito Stress Test.
| Parameter | Recommended Value/Range | Notes |
| Cell Seeding Density | 1.0 x 10⁴ - 8.0 x 10⁴ cells/well | Highly cell-type dependent. Optimization is critical.[2] |
| This compound | 10 mM | Final concentration in the well. |
| Rotenone | 0.5 - 2 µM | Final concentration in the well. Used to inhibit Complex I.[4] |
| Permeabilizing Agent | Saponin (30 µg/mL) or Agilent PMP (1 nM) | Titration may be required for optimal permeabilization without damaging mitochondria.[3][5] |
| Oligomycin | 1.0 - 1.5 µM | Inhibits ATP synthase (Complex V).[6] |
| FCCP | 0.5 - 2.0 µM | Uncoupler to induce maximal respiration. Titration is highly recommended.[6][7] |
| Antimycin A | 0.5 µM | Inhibits Complex III. Used in conjunction with rotenone for final injection.[8] |
| ADP | 1 - 4 mM | Stimulates State 3 respiration in permeabilized cells.[2] |
Experimental Protocols
This section provides a detailed methodology for performing a this compound-driven Seahorse XF Mito Stress Test on adherent cells.
Materials
-
Seahorse XF Cell Culture Microplates
-
Adherent cells of interest
-
Cell culture medium
-
Seahorse XF Calibrant
-
Mitochondrial Assay Solution (MAS): 220 mM mannitol, 70 mM sucrose, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, pH 7.2.[4]
-
This compound
-
Rotenone
-
Permeabilizing agent (e.g., Saponin or Agilent XF Plasma Membrane Permeabilizer - PMP)[5]
-
Oligomycin
-
FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone)
-
Antimycin A
-
ADP (optional, for state 3 respiration)
Day 1: Cell Seeding
-
Seed the cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density.
-
Culture the cells overnight in a CO₂ incubator at 37°C.
Day 2: Seahorse XF Assay
1. Prepare Assay Media and Reagents:
-
Prepare 1x MAS buffer and warm to 37°C.[5]
-
Prepare stock solutions of this compound, rotenone, oligomycin, FCCP, and antimycin A in the appropriate solvent (typically DMSO or aqueous solution).
-
Prepare the injection port plate with the compounds to be injected during the assay. A typical injection strategy is as follows:
-
Port A: Rotenone and this compound (and permeabilizing agent if not pre-incubated)
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Antimycin A
-
2. Cell Plate Preparation and Permeabilization:
-
Remove the cell culture plate from the incubator.
-
Wash the cells twice with warm MAS.[5]
-
Add the appropriate volume of MAS containing the permeabilizing agent (e.g., saponin) to each well.
-
Incubate the plate in a non-CO₂ incubator at 37°C for 5-10 minutes to allow for plasma membrane permeabilization.[1]
3. Run the Seahorse XF Assay:
-
Load the hydrated sensor cartridge into the Seahorse XF Analyzer for calibration.
-
Replace the calibrant plate with the cell plate containing the permeabilized cells.
-
Start the assay protocol. A typical protocol will consist of:
-
Baseline Measurement: Measure the basal OCR of the permeabilized cells.
-
Injection 1 (Port A): Inject rotenone and this compound to measure Complex II-driven respiration.
-
Injection 2 (Port B): Inject oligomycin to measure ATP-linked respiration.
-
Injection 3 (Port C): Inject FCCP to measure maximal respiration.
-
Injection 4 (Port D): Inject antimycin A to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: Succinate-driven respiration pathway and inhibitor targets.
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound-driven Mito Stress Test.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive measurement of respiratory activity in permeabilized cells using extracellular flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. content.protocols.io [content.protocols.io]
Preparing Sodium Succinate Solutions for Cell Culture Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium succinate, the sodium salt of succinic acid, is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for cellular energy production.[1] Beyond its metabolic role, succinate is emerging as a critical signaling molecule, particularly in cancer biology and immunology.[2][3][4] It acts as an extracellular ligand for the G-protein coupled receptor SUCNR1 and as an intracellular signaling molecule that can stabilize the hypoxia-inducible factor-1α (HIF-1α) under normoxic conditions, a phenomenon termed "pseudohypoxia".[2][5] This stabilization of HIF-1α can trigger a cascade of downstream effects, including angiogenesis, inflammation, and metabolic reprogramming, which are crucial in various pathological conditions.[2][6][7]
The ability to modulate cellular metabolism and signaling pathways makes this compound a valuable tool for in vitro studies. Proper preparation and application of this compound solutions are critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation of this compound solutions for use in cell culture media, along with a summary of its effects on various cell lines and a visualization of its role in the HIF-1α signaling pathway.
Data Presentation
The following table summarizes the effective concentrations of this compound used in various cell culture experiments and their observed effects. This information can serve as a starting point for designing new experiments.
| Cell Line | Concentration Range | Experimental Context | Observed Effects |
| Mouse sarcoma-180 (S-180) cells | 10 µM | MTT assay for chemosensitivity testing | Enhanced colorimetric absorbance, indicating increased metabolic activity.[8] |
| Human kidney 2 (HK-2) cells | 500 µM | In vitro model of kidney injury | Induced a 40% reduction in cell viability and increased apoptosis.[9] |
| Cardiomyocytes (H9c2) | 100 µM - 1 mM | Study of GPR91 signaling | Increased intracellular Ca2+ concentration. A working concentration of 200 µM was used in subsequent experiments.[4] |
| Primary human umbilical vein endothelial cells (pHUVEC) | 400 µM - 800 µM | Angiogenesis assays | Significantly increased cell viability, migration, and tube formation.[10] |
| Yeast (Parental strain) | up to 100 mM | Study of metabolic regulation | Increased levels of Cit2 protein, with no significant inhibition of cell growth.[3] |
| Leigh Syndrome patient fibroblasts | 50 µM - 150 µM | Investigation of mitochondrial dysfunction | Increased mitochondrial membrane potential and glycolysis.[11] |
Experimental Protocols
Protocol 1: Preparation of a 1 M this compound Stock Solution
This protocol describes the preparation of a 1 M stock solution of this compound dibasic hexahydrate (Molar Mass: 270.14 g/mol ).
Materials:
-
This compound Dibasic Hexahydrate (cell culture grade)
-
Nuclease-free water (cell culture grade)
-
Sterile 50 mL conical tubes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Laminar flow hood
-
Calibrated balance
-
Sterile spatula
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood using sterile techniques to prevent contamination.[12]
-
Weighing: Accurately weigh 13.507 g of this compound dibasic hexahydrate using a sterile spatula and a calibrated balance.
-
Dissolving: Transfer the powder to a sterile 50 mL conical tube. Add approximately 30 mL of nuclease-free water.
-
Mixing: Vortex the solution until the this compound is completely dissolved.
-
Volume Adjustment: Adjust the final volume to 50 mL with nuclease-free water.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile syringe filter into a new sterile 50 mL conical tube.[13]
-
Storage: Aliquot the sterile stock solution into smaller, sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use. For short-term use, the solution can be stored at 4°C for up to one month.[14]
Protocol 2: Supplementation of Cell Culture Media with this compound
This protocol describes the dilution of the 1 M this compound stock solution into cell culture media to achieve the desired final concentration.
Materials:
-
1 M sterile this compound stock solution
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile serological pipettes
-
Laminar flow hood
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood.[12]
-
Thawing: Thaw an aliquot of the 1 M this compound stock solution at room temperature or in a 37°C water bath.
-
Calculation: Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium using the formula: C1V1 = C2V2.
-
C1 = Concentration of the stock solution (1 M)
-
V1 = Volume of the stock solution to be added
-
C2 = Desired final concentration (e.g., 1 mM)
-
V2 = Final volume of the cell culture medium
-
-
Dilution: Using a sterile serological pipette, add the calculated volume of the this compound stock solution to the pre-warmed complete cell culture medium.
-
Mixing: Gently swirl the medium to ensure thorough mixing.
-
Application: The this compound-supplemented medium is now ready for use in your cell culture experiments.
Signaling Pathway and Experimental Workflow Visualization
Succinate-Induced HIF-1α Stabilization Pathway
Succinate accumulation in the cytoplasm, either through supplementation or metabolic dysregulation, leads to the inhibition of prolyl hydroxylases (PHDs).[2][5] This inhibition prevents the degradation of the HIF-1α subunit, allowing it to translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of target genes.[15]
Caption: Succinate-mediated stabilization of HIF-1α.
Experimental Workflow for Assessing the Effect of this compound on Cell Viability
This workflow outlines the key steps in a typical experiment to determine the impact of this compound on cell viability using an MTT assay.
Caption: Workflow for a cell viability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Effects of Excess Succinate and Retrograde Control of Metabolite Accumulation in Yeast Tricarboxylic Cycle Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succinate induces aberrant mitochondrial fission in cardiomyocytes through GPR91 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tara.tcd.ie [tara.tcd.ie]
- 6. Frontiers | Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer [frontiersin.org]
- 7. Cancer-derived extracellular succinate: a driver of cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound enhances the colorimetric reaction of the in vitro chemosensitivity test: MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Cell Culture Protocol 1: Proper Aseptic Technique and Sterile Handling of Cells [sigmaaldrich.com]
- 13. labassociates.com [labassociates.com]
- 14. researchgate.net [researchgate.net]
- 15. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes: Measuring Mitochondrial Complex II Activity Using Sodium Succinate
References
- 1. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. bioscience.co.uk [bioscience.co.uk]
- 5. 琥珀酸脱氢酶检测试剂盒 Sufficient for 100 Colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. Measurement of mitochondrial respiratory chain enzymatic activities in Drosophila melanogaster samples - PMC [pmc.ncbi.nlm.nih.gov]
Sodium Succinate: A Versatile Buffer for Protein Crystallization Screening
References
- 1. Succinic acid - Wikipedia [en.wikipedia.org]
- 2. Solved The succinic acid has pKa1=4.21 and pKa2=5.64; the | Chegg.com [chegg.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Screening to Obtain Crystal Hits for Protein Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Application of Sodium Succinate in the Cryopreservation of Biologics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium succinate is emerging as a valuable component in the cryopreservation of biologics, not as a standalone cryoprotectant, but primarily as a buffering agent in protein and monoclonal antibody (mAb) formulations. Its effectiveness in maintaining a stable pH in the acidic range (4.5-6.0) is crucial for the stability of many biologic drugs.[1] However, its behavior during freezing presents both challenges and opportunities that require careful formulation development. This document provides detailed application notes and protocols for the use of this compound buffer in cryopreserved biologic formulations and explores its role in novel cryoprotective agents.
Core Concept: The "pH Swing" of Succinate Buffer During Freezing
A critical consideration when using succinate buffer in formulations intended for freezing is the phenomenon known as the "pH swing." During the freezing process, the components of the succinate buffer (succinic acid, monothis compound, and dithis compound) can crystallize sequentially.[2] This selective crystallization leads to a significant shift in the pH of the unfrozen liquid phase, which can be detrimental to the stability of the biologic.[2][3] For instance, in a 200 mM succinate buffer solution initially at pH 4.0, the pH can swing up to 8.0 and then down to 2.2 during cooling.[2] Conversely, a solution starting at pH 6.0 can experience a pH shift in the opposite direction.[2]
The diagram below illustrates the mechanism of the pH swing and a common mitigation strategy.
Figure 1. Mechanism of succinate buffer pH swing during freezing and mitigation with sucrose.
Quantitative Data Summary: Impact of Succinate Buffer on Biologics
The following tables summarize the key quantitative findings from studies on succinate buffer in cryopreserved formulations.
Table 1: pH Shifts of Various Buffers During Freezing
| Buffer System | Initial pH (25°C) | pH at -30°C | pH Change | Reference |
| Sodium Phosphate | 7.0 | ~3.5-4.0 | Significant Decrease | [4][5] |
| This compound | 5.5 | ~6.5 | ~+1.0 unit | [4][5] |
| Histidine-HCl | 6.0 | ~7.0 | ~+1.0 unit | [4][5] |
| Sodium Acetate | 5.5 | ~6.5 | ~+1.0 unit | [4][5] |
| Tris-HCl | 7.5 | ~8.7 | ~+1.2 units | [4][5] |
Table 2: Effect of Sucrose on Succinate Buffer Crystallization and mAb Stability
| Formulation | Key Finding | Impact on Monoclonal Antibody (mAb) | Reference |
| 25 mM & 250 mM Succinate Buffer | Selective crystallization of monothis compound observed, leading to a pH increase of ~1.2 units. | Potential for destabilization due to pH shift. | [1] |
| Succinate Buffer with 2% w/v Sucrose | Salt crystallization was not observed. | No detrimental impact on high molecular weight (HMW) species, turbidity, protein concentration, or sub-visible particles after freeze-thaw, frozen storage, and lyophilization. | [1][6] |
Experimental Protocols
Protocol 1: Preparation and Evaluation of a Succinate-Buffered mAb Formulation for Cryopreservation
This protocol outlines the steps to formulate a model monoclonal antibody in a succinate buffer and assess its stability after a freeze-thaw cycle.
Materials:
-
Monoclonal antibody (mAb) of interest
-
Succinic acid
-
This compound dibasic
-
Sucrose
-
Water for Injection (WFI)
-
Sodium hydroxide and hydrochloric acid for pH adjustment
-
Dialysis tubing or centrifugal filters for buffer exchange
-
Controlled-rate freezer or -80°C freezer
-
Analytical equipment: UV-Vis spectrophotometer, Dynamic Light Scattering (DLS) for aggregation analysis, Size Exclusion Chromatography (SEC-HPLC) for HMW species.
Methodology:
-
Buffer Preparation (25 mM this compound, 2% w/v Sucrose, pH 5.5):
-
Dissolve the appropriate amounts of succinic acid and this compound in WFI to achieve a 25 mM total succinate concentration.
-
Add sucrose to a final concentration of 2% (w/v).
-
Adjust the pH to 5.5 using sodium hydroxide or hydrochloric acid.
-
Filter the buffer through a 0.22 µm sterile filter.
-
-
Buffer Exchange:
-
Exchange the buffer of the mAb stock solution into the prepared succinate buffer using either dialysis or repeated concentration/dilution with centrifugal filters.
-
Determine the final protein concentration using UV-Vis spectrophotometry at 280 nm.
-
-
Freeze-Thaw Study:
-
Aliquot the formulated mAb into cryovials.
-
Freeze the vials in a controlled-rate freezer or by placing them directly in a -80°C freezer.
-
Thaw the vials at room temperature or in a 25°C water bath.
-
Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., 1, 3, and 5 cycles).
-
-
Stability Analysis:
-
Visual Inspection: Check for precipitation or turbidity.
-
Protein Concentration: Measure the protein concentration to check for loss.
-
Aggregation Analysis (DLS): Measure the size distribution of particles to detect the formation of large aggregates.
-
High Molecular Weight (HMW) Species (SEC-HPLC): Quantify the percentage of monomers, dimers, and higher-order aggregates.
-
The workflow for this protocol is depicted in the diagram below.
Figure 2. Workflow for evaluating a succinate-buffered mAb formulation for cryopreservation.
Emerging Applications: Succinate in Novel Cryoprotectants
Recent research has explored the incorporation of succinate into the chemical structure of novel polymeric cryoprotectants. These biomimetic materials aim to inhibit ice recrystallization, a major cause of cellular damage during freezing and thawing.[7][8]
-
Poly(l-alanine-co-l-threonine succinate): This polymer has demonstrated effective ice recrystallization inhibition activity, suggesting its potential for the safe and efficient cryopreservation of cells.[7][8]
-
PVA-grafted-ε-poly(l-Lys succinate): This polyampholyte has shown promise in improving the stability of proteins, such as lactate dehydrogenase (LDH), during multiple freeze-thaw cycles.[7]
These applications represent a shift from using succinate as a simple buffer component to leveraging its chemical properties in the design of advanced cryoprotective agents.
Conclusion
This compound serves as a valuable buffering agent for biologic formulations intended for cryopreservation, particularly for products requiring a slightly acidic pH. While the potential for a significant pH shift during freezing is a critical risk, this can be effectively mitigated by the inclusion of excipients like sucrose. The protocols and data presented here provide a framework for the rational design and evaluation of succinate-buffered formulations. Furthermore, the incorporation of succinate into novel cryoprotective polymers represents an exciting and promising area for future research and development in the field of cryopreservation.
References
- 1. Succinate Buffer in Biologics Products: Real-world Formulation Considerations, Processing Risks and Mitigation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. experts.umn.edu [experts.umn.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Sodium Succinate in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium succinate, the sodium salt of succinic acid, is a key metabolic intermediate of the Krebs cycle. Beyond its intracellular metabolic role, extracellular succinate acts as a signaling molecule by activating the G protein-coupled receptor (GPCR), SUCNR1 (also known as GPR91).[1][2][3][4] This receptor is expressed in various tissues, including the kidney, liver, adipose tissue, and immune cells, and is implicated in a range of physiological and pathological processes such as inflammation, blood pressure regulation, and metabolic homeostasis.[1][2][3][4][5] Consequently, SUCNR1 has emerged as a promising therapeutic target for drug discovery. High-throughput screening (HTS) assays are essential for identifying novel agonists and antagonists of SUCNR1. This document provides detailed application notes and protocols for utilizing this compound in HTS campaigns.
SUCNR1 Signaling Pathways
SUCNR1 is known to couple to both inhibitory (Gαi) and activating (Gαq) G proteins, leading to distinct downstream signaling cascades.[2][3][6]
-
Gαi Pathway: Activation of the Gαi subunit by succinate leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][3][7]
-
Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][8] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.[8]
The specific signaling pathway activated can be cell-type dependent.[3] Therefore, the choice of HTS assay will depend on the G protein coupling of SUCNR1 in the chosen cellular context.
Figure 1: Simplified signaling pathways of SUCNR1 activation.
High-Throughput Screening Workflow
A typical HTS workflow for identifying modulators of SUCNR1 using this compound as a reference agonist involves several key steps, from assay development to hit confirmation.
Figure 2: General experimental workflow for a high-throughput screening campaign.
Experimental Protocols
The choice of assay depends on the G protein coupling of SUCNR1 in the cell line of interest. Below are detailed protocols for two common HTS assays: a calcium mobilization assay for Gαq coupling and a cAMP assay for Gαi coupling.
Calcium Mobilization Assay (Gαq Pathway)
This assay measures the increase in intracellular calcium concentration upon SUCNR1 activation.[8][9][10]
Materials and Reagents:
-
HEK293 cells stably expressing human SUCNR1 (or other suitable host cells)
-
Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Probenecid (anion transport inhibitor, may be required for some cell lines)[9][10]
-
This compound (agonist for positive control)
-
Test compounds
-
384-well black, clear-bottom microplates
Protocol:
-
Cell Plating:
-
Culture SUCNR1-expressing cells to 80-90% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells into 384-well plates at a density of 10,000-20,000 cells/well in 25 µL of medium.[8]
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive dye and probenecid (if needed) in assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates.
-
Add 20 µL of the dye loading solution to each well.
-
Incubate the plates for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[8]
-
-
Compound Addition and Data Acquisition:
-
Prepare a compound plate with test compounds and controls (this compound for positive control, vehicle for negative control) at a 4x or 5x final concentration in assay buffer.
-
Place the cell plate and the compound plate into a fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).
-
Set the instrument to measure fluorescence intensity (e.g., excitation at 490 nm, emission at 525 nm) every 1-2 seconds for a total of 120-180 seconds.
-
Establish a baseline reading for the first 10-20 seconds.
-
The instrument's integrated liquid handler should then add 10 µL of the compounds from the compound plate to the cell plate.
-
Continue recording the fluorescence signal to capture the calcium mobilization.
-
cAMP Assay (Gαi Pathway)
This assay measures the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.[11][12] Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.[11][12]
Materials and Reagents:
-
CHO-K1 or HEK293 cells stably expressing human SUCNR1
-
Cell Culture Medium
-
Assay Buffer
-
Forskolin (or another adenylyl cyclase activator)
-
This compound
-
Test compounds
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well white microplates
Protocol:
-
Cell Preparation:
-
Culture SUCNR1-expressing cells to 80-90% confluency.
-
Trypsinize and resuspend cells in assay buffer to the desired density.
-
-
Assay Protocol:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 2.5 µL of test compound or this compound (for antagonist screening, pre-incubate with compounds before adding agonist).
-
Add 2.5 µL of forskolin (at a concentration that elicits a submaximal response, e.g., EC80).
-
Incubate for 30-60 minutes at room temperature.[11]
-
-
Detection:
-
Add 5 µL of HTRF cAMP-d2 reagent diluted in lysis buffer.
-
Add 5 µL of HTRF anti-cAMP-cryptate reagent diluted in lysis buffer.
-
Incubate for 60 minutes at room temperature, protected from light.[11]
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader with excitation at 337 nm and simultaneous emission at 620 nm (cryptate) and 665 nm (d2).
-
Calculate the 665/620 nm ratio, which is inversely proportional to the intracellular cAMP concentration.
-
Data Presentation
Quantitative data from HTS assays should be summarized for easy comparison. The potency of this compound can vary depending on the cell type and assay format, with reported EC50 values typically in the micromolar range.[4][7]
| Assay Type | Cell Line | Parameter Measured | This compound EC50 (µM) | Reference Compound (cESA) EC50 (µM) |
| Calcium Mobilization | SUCNR1-HEK293 | Intracellular Ca²⁺ | ~191 | ~2.7 |
| cAMP Inhibition | SUCNR1-CHO-K1 | Intracellular cAMP | ~29 | ~0.111 |
EC50 values are approximate and may vary between experiments. cESA (cis-epoxysuccinic acid) is a more potent synthetic agonist of SUCNR1.[7][13]
Conclusion
The protocols and information provided here offer a comprehensive guide for utilizing this compound in high-throughput screening assays to identify novel modulators of the SUCNR1 receptor. The choice of assay format is critical and should be based on the known or determined G protein coupling of SUCNR1 in the selected cellular system. Careful assay optimization and robust data analysis are essential for the successful identification and validation of new lead compounds targeting this important metabolic receptor.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. mdpi.com [mdpi.com]
- 3. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Succinate Receptor as a Novel Therapeutic Target for Oxidative and Metabolic Stress-Related Conditions [frontiersin.org]
- 5. JCI - SUCNR1 regulates insulin secretion and glucose elevates the succinate response in people with prediabetes [jci.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification and pharmacological characterization of succinate receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Optimal Sodium Succinate Concentration for Mitochondrial Respiration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium succinate is a key substrate used to assess mitochondrial function, specifically the activity of Complex II (succinate dehydrogenase) of the electron transport chain (ETC). The optimal concentration of this compound is critical for achieving maximal and reproducible measurements of mitochondrial respiration. These application notes provide a comprehensive guide to determining and utilizing the optimal this compound concentration for various experimental setups, including isolated mitochondria, permeabilized cells, and intact cells. The provided protocols are designed for use with common platforms for measuring mitochondrial respiration, such as high-resolution respirometry and extracellular flux analyzers.
Data Presentation: Quantitative Summary of this compound Concentrations in Mitochondrial Respiration Assays
The following tables summarize typical this compound concentrations used in different experimental contexts, as well as reported kinetic parameters.
Table 1: Recommended this compound Concentrations for Various Platforms.
| Platform/Assay Type | Cell/Mitochondria Type | Recommended Succinate Concentration | Notes |
| High-Resolution Respirometry (e.g., Oroboros O2k) | Permeabilized Cells/Isolated Mitochondria | 10 mM[1] | Often used with a Complex I inhibitor like rotenone to isolate Complex II activity. |
| Extracellular Flux Analyzer (e.g., Agilent Seahorse XF) | Permeabilized Cells | 10 mM[2] | A common starting concentration for measuring FADH2-linked respiration. |
| Extracellular Flux Analyzer (e.g., Agilent Seahorse XF) | Intact Cells (using cell-permeable succinate) | 50 µM - 150 µM | Higher concentrations may have inhibitory effects[3]. |
| Spectrophotometric Complex II Activity Assay | Isolated Mitochondria | 10 mM | Used to measure the rate of reduction of an artificial electron acceptor[4]. |
| Quantitative Histochemistry | Human Airway Smooth Muscle Cells | 80 mM | Determined to be non-substrate limiting for maximal SDH activity in this specific cell type[5]. |
Table 2: Kinetic Parameters of Succinate-driven Respiration.
| Tissue/Cell Type | Parameter | Value | Reference |
| Various Isolated Tissues | Half-maximal effect (EC50) on OCR | 0.9 - 2.7 mM[6] | Indicates the concentration at which 50% of the maximal oxygen consumption rate is achieved. |
| RWPE-1 and LNCaP cells | c50,S (Succinate concentration for 50% of Imax) | ~100 µM - 200 µM | Determined from hyperbolic kinetics of succinate-linked OXPHOS capacity[7]. |
| Rat Skeletal Muscle Mitochondria | Optimal concentration for peak H2O2 production | 400 µM[8] | Higher concentrations led to a decrease in H2O2 production. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration in Permeabilized Cells using an Extracellular Flux Analyzer
This protocol describes a titration experiment to determine the optimal concentration of this compound for measuring Complex II-driven respiration in permeabilized cells using a Seahorse XF Analyzer.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with appropriate substrates (e.g., pyruvate, glutamine)
-
This compound (1 M stock solution)
-
Rotenone (Complex I inhibitor)
-
Digitonin or Saponin (permeabilizing agent)
-
ADP
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupler)
-
Antimycin A (Complex III inhibitor)
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Assay Medium Preparation: Prepare the assay medium (e.g., MAS buffer) and warm to 37°C.
-
Cell Plate Preparation:
-
Remove growth medium from the cell plate and wash twice with the assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO2 37°C incubator for at least 30 minutes.
-
-
Prepare Injection Port Plate:
-
Port A: Prepare a solution containing the permeabilizing agent (e.g., digitonin) and varying concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 20, 40 mM) along with rotenone (e.g., 0.5 µM).
-
Port B: ADP (e.g., 4 mM).
-
Port C: Oligomycin (e.g., 1 µM).
-
Port D: FCCP (titrated for optimal concentration) followed by Antimycin A (e.g., 0.5 µM).
-
-
Run Seahorse XF Assay:
-
Load the hydrated sensor cartridge into the Seahorse XF Analyzer for calibration.
-
Replace the calibrant plate with the cell plate.
-
Start the assay protocol with sequential injections.
-
-
Data Analysis:
-
Measure the oxygen consumption rate (OCR) after the injection from Port A for each succinate concentration.
-
Plot the OCR against the this compound concentration to determine the optimal concentration that yields the maximal respiratory rate.
-
Protocol 2: Measurement of Succinate-Driven Respiration in Isolated Mitochondria using High-Resolution Respirometry
This protocol outlines the measurement of Complex II-supported respiration in isolated mitochondria.
Materials:
-
High-resolution respirometer (e.g., Oroboros O2k)
-
Mitochondrial isolation buffer (e.g., MiR05)
-
Isolated mitochondria preparation
-
Rotenone (0.5 µM)
-
This compound (10 mM)
-
ADP (1 mM)
-
Cytochrome c (to test outer mitochondrial membrane integrity)
Methodology:
-
Instrument Calibration: Calibrate the oxygen sensors of the high-resolution respirometer according to the manufacturer's instructions.
-
Chamber Preparation: Add mitochondrial respiration medium (e.g., MiR05) to the respirometer chambers and equilibrate to the desired temperature (e.g., 37°C).
-
Addition of Mitochondria: Add a known amount of isolated mitochondria (e.g., 0.05 - 0.1 mg/mL) to the chambers.
-
Inhibition of Complex I: Inject rotenone to inhibit Complex I-linked respiration and establish a baseline.
-
Addition of Succinate: Inject this compound to initiate Complex II-driven respiration (State 2).
-
Stimulation of Oxidative Phosphorylation: Inject ADP to measure State 3 respiration.
-
Assessment of Membrane Integrity: Inject cytochrome c. A minimal increase in OCR indicates intact outer mitochondrial membranes.
-
Data Analysis: Calculate the respiratory rates (oxygen flux) in different respiratory states. The succinate-supported respiration is the rate observed after the addition of succinate.
Visualizations
Caption: Mitochondrial Electron Transport Chain and Succinate Entry Point.
Caption: Workflow for Optimal Succinate Concentration Determination.
Conclusion
The optimal concentration of this compound for mitochondrial respiration assays is a critical parameter that requires empirical determination for each specific cell type and experimental condition. The provided application notes, data tables, and protocols offer a comprehensive framework for researchers to design and execute experiments to identify the appropriate succinate concentration, thereby ensuring accurate and reproducible assessment of mitochondrial Complex II function. By carefully considering the experimental platform and cell model, researchers can obtain robust data on mitochondrial bioenergetics.
References
- 1. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cell-Permeable Succinate Increases Mitochondrial Membrane Potential and Glycolysis in Leigh Syndrome Patient Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Heterogeneous distribution of mitochondria and succinate dehydrogenase activity in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondrial Complex II Can Generate Reactive Oxygen Species at High Rates in Both the Forward and Reverse Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Utilizing Sodium Succinate as a Carbon Source in Microbial Fermentation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium succinate, a salt of succinic acid, is a versatile four-carbon dicarboxylic acid that serves as a key intermediate in the tricarboxylic acid (TCA) cycle. Its role extends beyond central metabolism, positioning it as a valuable carbon source for microbial fermentation. The utilization of this compound can offer advantages in specific bioprocessing applications, including the production of valuable chemicals and as a tool for metabolic engineering studies. These application notes provide an overview of the utility of this compound in microbial fermentation, alongside detailed protocols for its use.
Applications of this compound in Microbial Fermentation
This compound can be employed in various microbial fermentation contexts:
-
As a Primary Carbon Source: Several microorganisms, including species of Pseudomonas and Acinetobacter, can utilize succinate as a sole source of carbon and energy for growth.[1] This is particularly useful for selecting for specific metabolic capabilities or for producing biomass and other metabolites.
-
As a Co-substrate: In conjunction with other carbon sources, this compound can influence metabolic fluxes and product profiles. For instance, in some engineered strains of Escherichia coli, the presence of C4-dicarboxylates can impact the overall metabolic network.
-
Production of Value-Added Chemicals: Microbial fermentation using this compound as a feedstock can be engineered to produce a variety of chemicals. For example, recombinant E. coli has been engineered to produce succinate from acetate, demonstrating the potential to channel carbon from C4 dicarboxylates to desired products.[2][3]
-
Metabolic Research: Studying the growth and metabolic response of microorganisms on this compound provides insights into the regulation of the TCA cycle, carbon catabolite repression, and alternative carbon source utilization pathways.[4][5]
Data Presentation: Microbial Growth and Product Formation
The following tables summarize typical quantitative data obtained from microbial fermentation experiments using this compound as a carbon source.
Table 1: Growth Kinetics of Pseudomonas aeruginosa on Minimal Medium with this compound as the Sole Carbon Source.
| Time (hours) | Optical Density (OD600) | This compound Concentration (g/L) |
| 0 | 0.05 | 10.0 |
| 4 | 0.12 | 9.5 |
| 8 | 0.28 | 8.2 |
| 12 | 0.65 | 6.1 |
| 16 | 1.20 | 3.5 |
| 20 | 1.85 | 1.2 |
| 24 | 2.10 | 0.1 |
Table 2: Succinate Production by a Metabolically Engineered E. coli Strain Using Acetate as a Carbon Source (Illustrative Example).
| Time (hours) | Acetate Consumed (mM) | Succinate Produced (mM) | Biomass (OD600) |
| 0 | 0 | 0 | 0.1 |
| 12 | 15 | 3.5 | 0.8 |
| 24 | 35 | 8.1 | 1.5 |
| 36 | 48 | 10.8 | 1.9 |
| 48 | 50 | 11.23 | 2.0 |
Signaling Pathways and Metabolic Diagrams
The following diagrams illustrate the key metabolic pathways involved in this compound utilization and a typical experimental workflow.
Caption: Metabolic pathway for this compound utilization.
Caption: Experimental workflow for microbial fermentation.
Experimental Protocols
Protocol 1: Preparation of Minimal Succinate Medium
This protocol describes the preparation of a minimal medium for the cultivation of microorganisms using this compound as the sole carbon source.
Materials:
-
This compound dibasic hexahydrate (or anhydrous, adjust mass accordingly)
-
Ammonium chloride (NH₄Cl)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Potassium phosphate dibasic (K₂HPO₄)
-
Magnesium sulfate heptahydrate (MgSO₄·7H₂O)
-
Trace metal solution (see below)
-
Deionized water
Trace Metal Solution (1000x):
-
Citric acid: 4.0 g/L
-
Manganese(II) sulfate monohydrate (MnSO₄·H₂O): 3.0 g/L
-
Sodium chloride (NaCl): 1.0 g/L
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O): 0.1 g/L
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O): 0.1 g/L
-
Zinc sulfate heptahydrate (ZnSO₄·7H₂O): 0.1 g/L
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O): 0.01 g/L
-
Boric acid (H₃BO₃): 0.01 g/L
-
Sodium molybdate dihydrate (Na₂MoO₄·2H₂O): 0.01 g/L
Procedure:
-
Dissolve Salts: For 1 liter of medium, dissolve the following in 900 mL of deionized water:
-
This compound: 10.0 g
-
NH₄Cl: 2.0 g
-
KH₂PO₄: 3.0 g
-
K₂HPO₄: 6.0 g
-
-
Adjust pH: Adjust the pH of the solution to 7.0 using 1 M NaOH or 1 M HCl.
-
Add Magnesium and Trace Metals: Add 1 mL of a sterile 1 M MgSO₄ solution and 1 mL of the 1000x trace metal solution.
-
Final Volume: Bring the final volume to 1 liter with deionized water.
-
Sterilization: Sterilize the medium by autoclaving at 121°C for 20 minutes.
Protocol 2: Batch Fermentation in a Shake Flask
This protocol outlines a typical batch fermentation experiment in a shake flask.
Materials:
-
Sterile Minimal Succinate Medium (from Protocol 1)
-
Microbial strain of interest
-
Sterile baffled shake flasks
-
Incubator shaker
-
Spectrophotometer
-
Sterile pipettes and tubes for sampling
Procedure:
-
Inoculum Preparation: a. Inoculate a single colony of the microbial strain into 5 mL of a suitable rich medium (e.g., LB broth) in a culture tube. b. Incubate overnight at the optimal temperature and shaking speed for the strain.
-
Fermentation Setup: a. Aseptically transfer 100 mL of pre-warmed sterile Minimal Succinate Medium into a 500 mL baffled shake flask. b. Inoculate the medium with 1% (v/v) of the overnight culture (1 mL).
-
Incubation: a. Place the flask in an incubator shaker set to the optimal temperature (e.g., 37°C for E. coli) and shaking speed (e.g., 200 rpm).
-
Monitoring and Sampling: a. At regular intervals (e.g., every 2-4 hours), aseptically withdraw a 1 mL sample from the flask. b. Use the sample to measure the optical density at 600 nm (OD600) to monitor cell growth. c. Centrifuge the remaining sample to pellet the cells. Collect the supernatant for analysis of substrate and product concentrations. Store the supernatant at -20°C if not analyzed immediately.
-
Data Collection: Continue monitoring and sampling until the stationary phase of growth is reached (i.e., the OD600 no longer increases).
Protocol 3: Quantification of this compound by HPLC
This protocol provides a general method for quantifying the concentration of this compound in fermentation broth using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile phase: 5 mM H₂SO₄ or a suitable phosphate buffer (pH 2.5-3.0)
-
Succinic acid standard solutions of known concentrations
-
Syringe filters (0.22 µm)
-
HPLC vials
Procedure:
-
Sample Preparation: a. Thaw the collected supernatant samples from the fermentation. b. Filter the samples through a 0.22 µm syringe filter into HPLC vials to remove any particulate matter.
-
Standard Curve Preparation: a. Prepare a series of succinic acid standard solutions of known concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 g/L) in the mobile phase. b. Filter the standards and transfer them to HPLC vials.
-
HPLC Analysis: a. Set up the HPLC system with the following parameters (these may need to be optimized for your specific system and column):
- Flow rate: 0.6 - 1.0 mL/min
- Column temperature: 30-40°C
- Detection wavelength: 210 nm
- Injection volume: 10-20 µL b. Run the standard solutions to generate a standard curve by plotting peak area against concentration. c. Run the prepared fermentation samples.
-
Quantification: a. Identify the succinate peak in the sample chromatograms based on the retention time of the standards. b. Quantify the concentration of succinate in the samples by comparing their peak areas to the standard curve.[6][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Production of succinate by recombinant Escherichia coli using acetate as the sole carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catabolite repression in Pseudomonas aeruginosa PAO1 regulates the uptake of C4 -dicarboxylates depending on succinate concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. db.cngb.org [db.cngb.org]
- 6. benchchem.com [benchchem.com]
- 7. 3.12. Organic Acid Analysis [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
Application Note: Formulating a Stable Sodium Succinate Buffer for Enzyme Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of enzyme kinetics, the precise control of pH is not merely a matter of procedural formality but a critical determinant of experimental success. Fluctuations in pH can significantly alter enzyme structure and activity, leading to inaccurate kinetic measurements. Sodium succinate buffers are a valuable tool for maintaining a stable pH environment, particularly within the acidic to slightly acidic range of 3.8 to 6.0.[1] This application note provides a comprehensive guide for the formulation, validation, and application of this compound buffers in enzyme kinetics studies, ensuring reliable and reproducible results.
Principles of this compound Buffering
The buffering capacity of this compound is centered around the two pKa values of its parent acid, succinic acid. As a diprotic acid, it possesses two dissociable protons with pKa values of approximately 4.2 and 5.6.[2][3][4][5] This allows for effective buffering across a broad pH range. The equilibrium between succinic acid (the proton donor) and its conjugate base, succinate (the proton acceptor), enables the buffer to resist significant pH changes upon the addition of an acid or base, a common occurrence during enzymatic reactions.
Data Presentation
Table 1: Physicochemical Properties of Succinic Acid and its Buffer
| Property | Value | Source(s) |
| pKa₁ | 4.2 | [2][3][5] |
| pKa₂ | 5.6 | [3][4][5] |
| Effective Buffering Range | pH 3.8 - 6.0 | [1] |
| Molecular Weight (Succinic Acid) | 118.09 g/mol | [6][7] |
| Typical Working Concentration | 20 mM - 200 mM | [6][7][8] |
Experimental Protocols
Protocol 1: Preparation of 0.1 M this compound Buffer
This protocol details the steps to prepare a 0.1 M this compound buffer to a specific pH.
Materials:
-
Succinic Acid (C₄H₆O₄)
-
This compound (Na₂C₄H₄O₄) or Sodium Hydroxide (NaOH)
-
Deionized or distilled water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Method A: Using Succinic Acid and its Conjugate Base:
-
To prepare a buffer of a specific pH, the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) is used to calculate the required molar ratio of the conjugate base (this compound) to the weak acid (succinic acid).[9]
-
Weigh the calculated amounts of succinic acid and this compound.
-
Dissolve the compounds in approximately 80% of the final desired volume of deionized water.
-
Use a calibrated pH meter to check the pH and adjust as necessary with small additions of a concentrated solution of succinic acid or this compound.
-
Once the desired pH is achieved, transfer the solution to a volumetric flask and add deionized water to the final volume.
-
-
Method B: Using Succinic Acid and a Strong Base:
-
Dissolve the calculated amount of succinic acid for a 0.1 M solution in about 80% of the final volume of deionized water.[6]
-
While stirring, slowly add a sodium hydroxide solution (e.g., 1 M NaOH) to the succinic acid solution.[6]
-
Monitor the pH continuously with a calibrated pH meter.
-
Continue adding NaOH until the desired pH is reached.
-
Transfer the solution to a volumetric flask and bring it to the final volume with deionized water.
-
Storage: Store the buffer at 4°C. For long-term storage, sterile filtration through a 0.22 µm filter is recommended.
Protocol 2: Buffer Capacity Validation
This experiment determines the ability of the prepared buffer to resist pH changes.
Materials:
-
Prepared this compound buffer
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
pH meter
-
Burettes
-
Beaker and magnetic stirrer
Procedure:
-
Place a known volume (e.g., 50 mL) of the prepared this compound buffer in a beaker with a stir bar.
-
Record the initial pH.
-
Slowly add small, known volumes (e.g., 0.5 mL) of 0.1 M HCl from a burette, recording the pH after each addition.
-
Continue until the pH has dropped by at least one pH unit.
-
Repeat the titration in a separate experiment using 0.1 M NaOH, recording the pH increase.
-
Plot the pH versus the volume of added HCl and NaOH. The region where the curve is flattest indicates the highest buffering capacity.
Mandatory Visualizations
Experimental Workflow for Buffer Formulation
Caption: A flowchart illustrating the key steps in preparing and validating a this compound buffer for use in enzyme kinetics.
Signaling Pathway of Buffer Action
Caption: A diagram showing how the succinate buffer system maintains a stable pH by neutralizing excess protons generated or consumed during an enzymatic reaction.
Important Considerations for Enzyme Kinetics
While this compound is a versatile buffer, it is crucial to consider its potential interactions with the enzyme of interest. Succinate is a known competitive inhibitor of succinate dehydrogenase, an enzyme of the citric acid cycle and electron transport chain.[10][11][12] Therefore, for studies involving this enzyme or others that may be affected by succinate, an alternative buffer system should be selected. Always perform control experiments to ensure that the buffer components do not influence the activity of the enzyme under investigation.
References
- 1. biodynamics.co.jp [biodynamics.co.jp]
- 2. Succinic Acid | C4H6O4 | CID 1110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Succinic acid - Wikipedia [en.wikipedia.org]
- 4. SUCCINIC ACID - Ataman Kimya [atamanchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. You are being redirected... [bio-world.com]
- 7. You are being redirected... [bio-world.com]
- 8. bostonbioproducts.com [bostonbioproducts.com]
- 9. brainly.com [brainly.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of succinic acid dehydronase | PPTX [slideshare.net]
Troubleshooting & Optimization
Troubleshooting pH shift of sodium succinate buffer upon freezing.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the pH shift of sodium succinate buffer upon freezing. This phenomenon can significantly impact the stability of pH-sensitive molecules, such as proteins and peptides, in frozen drug formulations.
Troubleshooting Guides
Issue: Significant pH shift observed in my this compound buffer during freeze-thaw cycles.
This is a known phenomenon referred to as a "pH swing" and is primarily caused by the sequential crystallization of the buffer components.[1][2] As the solution freezes, the concentration of solutes in the remaining unfrozen liquid increases, a process known as cryoconcentration.[3][4][5] This can lead to the precipitation of either the acidic or basic species of the succinate buffer, resulting in a dramatic shift in the pH of the unfrozen portion.
Troubleshooting Steps:
-
Review your initial buffer pH and concentration: The magnitude and direction of the pH shift are highly dependent on the initial pH and concentration of the succinate buffer.[1][6] For example, a 200 mM succinate buffer initially at pH 4.0 can experience a pH swing up to 8.0 and then down to 2.2 upon freezing.[1][2]
-
Consider the addition of cryoprotectants: Non-crystallizing excipients, such as sucrose or trehalose, can inhibit the crystallization of buffer components and thereby mitigate the pH shift.[7][8][9][10][11] The presence of 2% w/v sucrose has been shown to prevent the crystallization of monothis compound and the associated pH shift.[7][10]
-
Evaluate the impact of other excipients: Other components in your formulation can influence the crystallization behavior of the succinate buffer. Crystallizing cosolutes like glycine and mannitol may not prevent the pH shift and can sometimes even contribute to it, depending on the initial pH.[8][9][11]
-
Control the freezing rate: While the pH shift is primarily driven by thermodynamics, the rate of freezing can influence the kinetics of buffer component crystallization. The impact of the freezing rate on the final pH can be complex and may need to be empirically determined for your specific formulation and process.
Frequently Asked Questions (FAQs)
Q1: What causes the pH of this compound buffer to change upon freezing?
The pH shift in this compound buffer upon freezing is primarily due to a phenomenon called cryoconcentration and the subsequent sequential crystallization of the buffer components (succinic acid, monothis compound, and dithis compound).[1][3][4][5] As water freezes into ice, the solutes (buffer salts) become concentrated in the remaining liquid phase. This increased concentration can exceed the solubility limit of one of the buffer species, causing it to crystallize. The removal of either the acidic (succinic acid or monothis compound) or basic (dithis compound) component from the solution leads to a significant shift in the pH of the remaining liquid.[1]
Q2: How significant can the pH shift be?
The pH shift can be quite dramatic. For instance, a 200 mM this compound buffer with an initial pH of 4.0 has been observed to undergo a "pH swing," initially increasing to 8.0 and then decreasing to as low as 2.2 during freezing.[1][2][5] Conversely, a buffer with an initial pH of 6.0 may see a pH shift in the opposite direction due to the initial crystallization of the basic buffer component.[1] Studies have also reported a pH increase of approximately 1.2 units in 25 mM and 250 mM succinate buffers under pharmaceutically relevant freezing conditions.[7][10]
Q3: How can I prevent or minimize the pH shift of my succinate buffer during freezing?
The most effective way to mitigate the pH shift is to inhibit the crystallization of the buffer components. This can be achieved by:
-
Adding a non-crystallizing cryoprotectant: Sucrose and trehalose, when they remain amorphous, have been shown to be effective in inhibiting the crystallization of succinate buffer components and thus preventing a significant pH shift.[7][8][9][10][11]
-
Optimizing buffer concentration: The magnitude of the pH shift is concentration-dependent.[1][6] Lowering the buffer concentration may reduce the extent of the pH change, but this needs to be balanced with the required buffering capacity of the formulation.
-
Careful selection of initial pH: The initial pH determines which buffer species is closer to its solubility limit upon cryoconcentration, thus influencing the direction and magnitude of the pH shift.[1]
Q4: What is the effect of temperature on the pKa of succinic acid?
Succinic acid, being a dicarboxylic acid, shows a relatively small change in its pKa values with temperature in the liquid state.[12] The reported values for the change in pKa with temperature (dpKa/dT) are -0.0018 for pKa1 and 0.0018 for pKa2.[12] This indicates that the temperature effect on the pKa is not the primary driver of the large pH shifts observed upon freezing; rather, the cryoconcentration and crystallization of buffer salts are the dominant factors.[3][4]
Data Summary
Table 1: Observed pH Shifts in this compound Buffers Upon Freezing
| Initial pH | Initial Concentration | Observed pH Change | Reference |
| 4.0 | 200 mM | Initial increase to 8.0, then a decrease to 2.2 | [1] |
| 6.0 | Not specified | Shift in the opposite direction to the pH 4.0 buffer | [1] |
| Not specified | 25 mM and 250 mM | Increase of ~1.2 units | [7][10] |
| 5.5 | Not specified | Small acidic shift of ~0.1 units initially, then an increase below -15°C | [12] |
Experimental Protocols
Protocol 1: Low-Temperature pH Measurement
This protocol describes the general methodology for measuring the pH of a buffer solution as a function of temperature during freezing.
Materials:
-
pH meter with a low-temperature compatible pH probe
-
Temperature-controlled cooling stage or bath
-
Sample of this compound buffer
-
Stirring mechanism (if applicable)
-
Data acquisition system
Methodology:
-
Calibrate the pH probe at room temperature using standard pH buffers.
-
Place the buffer sample in the temperature-controlled stage.
-
Insert the pH probe and a temperature sensor into the sample.
-
Begin cooling the sample at a controlled rate (e.g., 0.5°C/min).[8][9][11]
-
Continuously record the pH and temperature of the solution.
-
Continue recording data as the solution freezes and reaches the target sub-zero temperature.
-
(Optional) Data can also be collected during a controlled thawing process to observe any hysteresis.
Protocol 2: Characterization of Buffer Crystallization using Differential Scanning Calorimetry (DSC) and X-ray Diffractometry (XRD)
This protocol outlines the use of DSC and XRD to identify the crystallization events of buffer components.
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Powder X-ray Diffractometer (XRD) with a low-temperature stage
-
Hermetically sealed DSC pans
-
Frozen samples of this compound buffer
Methodology:
A. Differential Scanning Calorimetry (DSC):
-
Pipette a small amount of the buffer solution into a DSC pan and hermetically seal it.
-
Place the pan in the DSC cell alongside an empty reference pan.
-
Cool the sample to a low temperature (e.g., -70°C) at a controlled rate.
-
Heat the sample at a controlled rate (e.g., 5°C/min) and record the heat flow.
-
Analyze the resulting thermogram for exothermic events (crystallization) and endothermic events (melting).
B. Low-Temperature X-ray Diffractometry (XRD):
-
Freeze the buffer solution under controlled conditions.
-
Grind the frozen sample to a fine powder at a low temperature (e.g., under liquid nitrogen).
-
Mount the powdered sample on a pre-cooled sample holder in the low-temperature stage of the XRD.
-
Acquire the diffraction pattern over a range of 2θ angles.
-
Analyze the diffractogram for sharp peaks, which are indicative of crystalline material.
-
Compare the peak positions to known diffraction patterns of succinic acid, monothis compound, and dithis compound to identify the crystallized species.[1][7]
Visualizations
Caption: Mechanism of pH shift during freezing.
Caption: Troubleshooting workflow for pH shift.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 6. researchgate.net [researchgate.net]
- 7. Succinate Buffer in Biologics Products: Real-world Formulation Considerations, Processing Risks and Mitigation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. The Effect of Crystallizing and Non-crystallizing Cosolutes on Succinate Buffer Crystallization and the Consequent pH Shift in Frozen Solutions (2011) | Prakash Sundaramurthi | 35 Citations [scispace.com]
- 10. experts.umn.edu [experts.umn.edu]
- 11. The effect of crystallizing and non-crystallizing cosolutes on succinate buffer crystallization and the consequent pH shift in frozen solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Sodium Succinate Interference in Colorimetric Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, identifying, and mitigating interference caused by sodium succinate in common colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be in my sample?
This compound is the salt form of succinic acid, a key intermediate in the citric acid (TCA) cycle. Its presence in your sample could be for several reasons:
-
Metabolic Studies: You may be studying cellular metabolism where succinate is a key metabolite of interest.[1][2]
-
Buffer Component: Succinate buffers are used to maintain pH in a physiological range for certain experiments.
-
Cell Culture Media: It can be a component of specialized cell culture media.
-
Drug Formulation: It is used as a flavoring agent and excipient in the pharmaceutical industry due to its low toxicity.[2]
Q2: How does this compound interfere with colorimetric assays?
This compound can interfere through several mechanisms depending on the assay's chemistry:
-
pH Alteration: As a buffer salt, it can alter the pH of the assay reaction, which is critical for assays like the Bradford method that rely on a specific pH for the dye-protein interaction.[3][4]
-
Reducing Agent Activity: In assays that depend on the reduction of metal ions, such as the Bicinchoninic Acid (BCA) assay's reduction of Cu²⁺ to Cu¹⁺, succinate may act as a reducing agent, leading to a false positive signal. This mechanism is similar to interference seen from other compounds like N-hydroxysuccinimide (NHS).[5][6][7]
-
Enzymatic Substrate: In viability/cytotoxicity assays like the MTT or LDH assays, succinate can directly participate in the enzymatic reactions. For instance, it can enhance the colorimetric reaction in the MTT assay, which measures succinate dehydrogenase activity, leading to an overestimation of cell viability.[8] For LDH assays, changes in metabolite concentrations can affect the coupled enzymatic reactions used for detection.
Q3: Which assays are most susceptible to this compound interference?
-
BCA Protein Assay: Highly susceptible due to its reliance on copper reduction. Many non-protein substances can reduce copper, causing high background.[9][10]
-
MTT and XTT Cell Viability Assays: These assays directly measure succinate dehydrogenase activity, so the presence of exogenous succinate will artificially inflate the signal.[8]
-
Bradford Protein Assay: Less susceptible to reducing agents than the BCA assay, but can be affected by pH changes caused by the succinate buffer.[3][11]
-
LDH Cytotoxicity Assay: Interference is possible as the assay relies on a coupled enzymatic reaction (lactate to pyruvate, reducing NAD⁺ to NADH) which could be influenced by TCA cycle intermediates.[12]
Q4: How can I determine if this compound is interfering with my assay?
The best method is to run a "buffer blank" or "spike control."
-
Prepare a Control Solution: Create a solution containing the same concentration of this compound as in your samples, but without the analyte (e.g., your protein).
-
Run the Assay: Run this control solution through your assay just as you would a sample.
-
Analyze: If you observe a significant signal (e.g., color change, absorbance reading) in the succinate-only control, you have confirmed interference.
-
Spike Test: Add a known amount of your protein standard to the succinate buffer and another to a compatible buffer (like PBS or water). If the recovery in the succinate buffer is artificially high or low, interference is occurring.[13]
Troubleshooting Guide: Identifying and Mitigating Interference
If you suspect or have confirmed that this compound is interfering with your assay, follow this workflow to select the appropriate mitigation strategy.
Caption: Troubleshooting workflow for identifying and resolving assay interference.
Summary of Mitigation Strategies
The table below summarizes common strategies to overcome interference. Choose the method best suited to your sample type, protein concentration, and downstream application needs.
| Strategy | Principle | Advantages | Disadvantages | Best For |
| Sample Dilution | Reduces the concentration of the interfering substance (succinate) to a non-interfering level.[9][13] | Simple, fast, and requires no special reagents. | Requires a high initial protein concentration; may dilute the analyte below the assay's detection limit.[14] | Highly concentrated protein samples where a 10-fold or greater dilution is feasible. |
| Protein Precipitation | Uses a reagent like Trichloroacetic Acid (TCA) or acetone to precipitate protein, leaving soluble contaminants like succinate in the supernatant, which is then discarded.[9][15][16] | Effectively removes a wide range of contaminants, including salts and detergents. Concentrates the protein.[17] | Can lead to protein loss and irreversible denaturation, making it unsuitable for activity assays.[18] | Endpoint assays like SDS-PAGE and BCA where protein function is not required. |
| Buffer Exchange | Uses size-exclusion chromatography (e.g., desalting spin columns) to separate large protein molecules from small salt molecules like this compound.[19][20][21] | Fast, efficient, and maintains protein in a native, soluble state. High recovery rates (typically >90%). | May cause some sample dilution (gravity columns); potential for minor protein loss.[20] | Preserving protein structure and function for activity assays or when denaturation is a concern. |
| Assay Substitution | Switching to a different assay method that is not sensitive to the interfering substance. | Avoids sample manipulation steps that could lead to protein loss. | May not be an option if specific assay chemistry is required. An alternative may not be readily available. | When samples contain reducing agents, switching from BCA to a Bradford assay is a common solution.[10] |
Detailed Experimental Protocols
Protocol 1: Sample Cleanup via Acetone Precipitation
This protocol is effective for removing salts and concentrating protein for assays where native conformation is not required (e.g., BCA assay).
Materials:
-
Microcentrifuge tubes
-
Ice-cold acetone (-20°C)
-
Microcentrifuge
-
Assay-compatible solubilization buffer (e.g., 1% SDS)
Methodology:
-
Pipette up to 100 µL of your protein sample into a clean microcentrifuge tube.
-
Add four times the sample volume of ice-cold acetone (e.g., 400 µL for a 100 µL sample).
-
Vortex the tube thoroughly and incubate for 60 minutes at -20°C to allow proteins to precipitate.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully decant and discard the supernatant, which contains the this compound and other soluble contaminants. Be careful not to disturb the protein pellet.
-
(Optional Wash) Add 200 µL of ice-cold acetone, vortex briefly, and centrifuge again for 5 minutes at 4°C. Discard the supernatant. This step removes residual contaminants.
-
Air-dry the pellet for 5-10 minutes at room temperature to evaporate any remaining acetone. Do not over-dry, as this can make the protein difficult to redissolve.
-
Resuspend the protein pellet in a known volume of an appropriate assay-compatible buffer (e.g., ultrapure water or 1% SDS for a BCA assay). Vortex thoroughly to ensure complete solubilization.
-
Proceed with your colorimetric assay.
Protocol 2: Buffer Exchange using Desalting Spin Columns
This method is ideal for quickly removing this compound while preserving protein activity. It is based on size-exclusion chromatography.[22][23]
Materials:
-
Desalting spin column (choose a molecular weight cut-off (MWCO) appropriate for your protein, e.g., 7 kDa).[23]
-
Microcentrifuge tubes for collection.
-
Variable-speed microcentrifuge.
-
Desired final buffer (assay-compatible).
Methodology:
-
Prepare the Column: Invert the spin column sharply several times to resuspend the packed resin. Twist off the bottom closure and loosen the cap.
-
Place the column into a 2 mL collection tube.
-
Centrifuge for 1-2 minutes at 1,500 x g to remove the storage buffer. Discard the collected buffer.[22]
-
Equilibrate the Resin: Place the column in the same collection tube. Add 300-500 µL of your desired assay-compatible buffer to the top of the resin.
-
Centrifuge for 1-2 minutes at 1,500 x g. Discard the flow-through. Repeat this equilibration step 2-3 more times to ensure complete replacement of the storage buffer with your new buffer.[22]
-
Process the Sample: Place the equilibrated column into a new, clean collection tube.
-
Slowly apply your protein sample (typically 70-130 µL) to the center of the compacted resin bed.[22]
-
Centrifuge for 2 minutes at 1,500 x g.
-
The desalted protein sample is now in the collection tube, ready for your assay. The this compound is retained in the resin of the discarded column.
Visualizations and Conceptual Diagrams
Caption: How an interfering substance disrupts the expected assay signal.
Caption: Step-by-step workflow for buffer exchange using a desalting spin column.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Succinate Assay Kit. Colorimetric. Quantification. (ab204718) | Abcam [abcam.com]
- 3. Bradford protein assay - Wikipedia [en.wikipedia.org]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Interference of N-hydroxysuccinimide with bicinchoninic acid protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 8. This compound enhances the colorimetric reaction of the in vitro chemosensitivity test: MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 11. Bradford protein assay | Abcam [abcam.com]
- 12. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.zageno.com [go.zageno.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Precipitation Procedures [sigmaaldrich.com]
- 16. interchim.fr [interchim.fr]
- 17. Protein precipitation - Wikipedia [en.wikipedia.org]
- 18. bioquochem.com [bioquochem.com]
- 19. Overview of Buffer Exchange Techniques - Creative Proteomics [creative-proteomics.com]
- 20. researchgate.net [researchgate.net]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 23. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Optimizing Sodium Succinate Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of sodium succinate in experiments and prevent cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: At high concentrations, this compound can induce cytotoxicity primarily through the induction of apoptosis. This process involves the activation of caspase-3 and caspase-7, key enzymes in the apoptotic cascade.[1] Elevated levels of extracellular succinate can also act as a signaling molecule, binding to the SUCNR1 (GPR91) receptor, which can trigger various downstream pathways, some of which may contribute to cellular stress and apoptosis depending on the cell type and context.
Q2: Is this compound always cytotoxic?
A2: No, the cytotoxic effects of this compound are dose-dependent. At lower concentrations, it is a key intermediate in the Krebs cycle and is utilized by cells for energy production. In some cases, low concentrations of this compound (e.g., 10 µM) have been observed to enhance the signal in MTT assays, which is indicative of increased metabolic activity rather than cytotoxicity.[2]
Q3: What is a typical concentration range for this compound in cell culture experiments to avoid cytotoxicity?
A3: A definitive non-toxic concentration range can be cell-type specific. However, studies have shown that concentrations up to 1 mM (1000 µM) did not exhibit cytotoxicity in H9C2 cardiomyocytes. Conversely, a concentration of 500 µM resulted in a 40% reduction in cell viability in HK2 cells. Therefore, it is crucial to perform a dose-response experiment for your specific cell line to determine the optimal non-toxic concentration range.
Q4: Can this compound interfere with standard cytotoxicity assays?
A4: Yes, due to its role in cellular metabolism, this compound can interfere with assays that measure metabolic activity as an indicator of cell viability, such as the MTT assay. It can enhance the reduction of the tetrazolium salt, leading to an overestimation of cell viability.[2] It is recommended to use cytotoxicity assays that measure different endpoints, such as membrane integrity (LDH assay) or apoptosis (Annexin V/PI staining), in conjunction with metabolic assays.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Viability in MTT Assay
| Possible Cause | Troubleshooting Steps |
| Metabolic Enhancement: this compound is a substrate for succinate dehydrogenase, a key enzyme in the MTT reduction process. Excess succinate can increase the rate of formazan production, leading to a higher absorbance reading that does not correlate with an actual increase in cell number.[2] | 1. Run proper controls: Include a "no-cell" control with media and this compound to check for direct reduction of MTT. Also, include a vehicle control (media without this compound).2. Use an alternative assay: Corroborate your MTT results with an LDH assay (measures membrane integrity) or a direct cell count (e.g., Trypan Blue exclusion).3. Optimize incubation time: A shorter incubation time with MTT might minimize the metabolic enhancement effect. |
Issue 2: Inconsistent or Unexplained Cytotoxicity Results
| Possible Cause | Troubleshooting Steps |
| Cell-Type Specific Sensitivity: Different cell lines have varying metabolic dependencies and expression levels of the succinate receptor SUCNR1, leading to different sensitivities to this compound. | 1. Literature review: Check for published data on the effects of succinate on your specific cell line.2. Empirical testing: Perform a dose-response curve for each new cell line to determine its specific sensitivity to this compound. |
| pH shift in culture medium: High concentrations of this compound, which is a salt of a weak acid and strong base, can slightly alter the pH of the culture medium, potentially affecting cell health. | 1. Measure pH: Check the pH of your culture medium after adding the highest concentration of this compound.2. Buffer the medium: If a significant pH shift is observed, consider using a buffered medium (e.g., with HEPES) or adjusting the pH. |
Issue 3: Difficulty Interpreting Apoptosis Assay Results
| Possible Cause | Troubleshooting Steps |
| Early vs. Late Apoptosis: Distinguishing between early apoptotic, late apoptotic, and necrotic cells can be challenging. | 1. Use dual staining: Employ Annexin V and a viability dye like Propidium Iodide (PI) for flow cytometry to differentiate between these cell populations.2. Time-course experiment: Analyze apoptosis at different time points after this compound treatment to capture the progression from early to late apoptosis. |
Data Presentation
Table 1: Reported Effects of Succinate on Cell Viability
| Cell Line | Compound | Concentration | Effect on Cell Viability | Assay Used |
| HK2 (Human Kidney) | Succinate | 500 µM | ~40% reduction | Cell Viability Assay |
| CAKI-2 (Renal Cancer) | Succinic Acid | 25 µM | 89.77% viability | WST-1 Assay |
| CAKI-2 (Renal Cancer) | Succinic Acid | 50 µM | 90.77% viability | WST-1 Assay |
| ACHN (Renal Cancer) | Succinic Acid | 25 µM | 41.57% viability | WST-1 Assay |
| ACHN (Renal Cancer) | Succinic Acid | 50 µM | 54.54% viability | WST-1 Assay |
| MRC-5 (Normal Lung) | Succinic Acid | 25 µM, 50 µM | No significant effect | WST-1 Assay |
| H9C2 (Cardiomyocyte) | This compound | Up to 1 mM | No cytotoxicity | MTT Assay |
| S-180 (Mouse Sarcoma) | This compound | 10 µM | ~2.5-fold increase in absorbance | MTT Assay |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for assessing the effect of this compound, with considerations for its metabolic activity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (sterile, stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound solutions. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control.
LDH Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include a "spontaneous LDH release" control (untreated cells), a "maximum LDH release" control (cells treated with a lysis buffer provided in the kit), and a "no-cell" background control.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubation: Incubate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity according to the kit's formula, which typically involves subtracting the spontaneous release from the treated and maximum release values.
Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Treat cells with this compound in culture plates for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method (e.g., Trypsin-EDTA).
-
Washing: Wash the cells with cold PBS and centrifuge.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Signaling pathway of succinate-induced apoptosis.
References
Technical Support Center: Troubleshooting Sodium Succinate Precipitation in Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals encountering precipitation issues with sodium succinate in their cell culture experiments. The following troubleshooting guides and frequently asked questions will help you identify the cause of precipitation and provide systematic solutions to resolve the issue.
Troubleshooting Guide
Why is my this compound solution precipitating in the culture media?
Precipitation of this compound in cell culture media can be attributed to several factors, ranging from the physicochemical properties of the compound to its interaction with media components. Below is a systematic guide to help you troubleshoot this issue.
Potential Causes and Recommended Solutions
| Potential Cause | Description | Recommended Solution(s) |
| High Concentration | The concentration of this compound may exceed its solubility limit in the specific culture medium formulation. | - Determine the empirical solubility of this compound in your medium by performing a solubility test (see Experimental Protocols).- Prepare a lower concentration stock solution. |
| Temperature Effects | The solubility of this compound is temperature-dependent.[1] Adding a concentrated, cold stock solution to warmer media can cause a temperature shock, leading to precipitation.[2] Repeated freeze-thaw cycles of stock solutions can also cause precipitation.[2] | - Always use pre-warmed (37°C) media when adding the this compound solution.[3][4]- Thaw stock solutions slowly and ensure they are fully dissolved before use.[2]- Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[4] |
| pH of the Media | The solubility of succinate is pH-dependent.[5] Most cell culture media are buffered between pH 7.2 and 7.4. A significant shift in pH can affect the ionization state and solubility of this compound. | - Ensure the pH of your culture medium is within the optimal range (typically 7.2-7.4).[3]- When preparing media, allow for pH equilibration after all components are added. |
| Interaction with Divalent Cations | Cell culture media contain divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). Succinate can form less soluble salts with these ions, such as calcium succinate and magnesium succinate. The presence of other salts, like sulfates, can further complicate solubility. | - Prepare a stock solution of this compound in deionized water or a simple buffer before adding it to the complete medium.- Add the this compound solution to the medium slowly while gently swirling to ensure rapid and uniform dispersion.[4] |
| Media Composition | Complex media formulations with high concentrations of various salts, amino acids, and other supplements can influence the solubility of this compound.[6] | - Test the solubility of this compound in a simpler basal medium (e.g., DMEM) versus a more complex formulation.[4]- If using serum-free media, be aware that the absence of proteins that can bind and solubilize compounds may increase the likelihood of precipitation. |
Troubleshooting Workflow
The following diagram outlines a systematic approach to identifying and resolving this compound precipitation.
Caption: A workflow for troubleshooting this compound precipitation.
Experimental Protocols
Protocol 1: Determining the Apparent Solubility of this compound in Culture Medium
This protocol will help you determine the maximum concentration of this compound that can be dissolved in your specific cell culture medium under your experimental conditions.
Materials:
-
This compound powder
-
Your specific cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Incubator (37°C)
-
Microscope
Procedure:
-
Prepare a high-concentration stock solution of this compound in sterile deionized water or DMSO. Ensure the compound is fully dissolved.
-
Pre-warm your cell culture medium to 37°C.
-
Prepare a series of dilutions of the this compound stock solution in your pre-warmed culture medium in sterile microcentrifuge tubes. For example, you can prepare final concentrations ranging from a low to a high expected working concentration.
-
Vortex each tube immediately and thoroughly after adding the stock solution to ensure rapid and uniform mixing.[4]
-
Incubate the tubes at 37°C for 1-2 hours . This will mimic the conditions of your cell culture experiment.[3]
-
Visually inspect each tube for any signs of precipitation. A cloudy or hazy appearance, or visible particles, indicates precipitation.[3]
-
For a more sensitive assessment, examine a small aliquot from each tube under a microscope . Look for crystalline structures or amorphous precipitates.[3]
-
The highest concentration that remains clear is the apparent solubility of this compound in your specific culture medium under these conditions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
It is recommended to prepare high-concentration stock solutions of this compound in a suitable solvent like sterile deionized water or DMSO. Store these stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] When needed, thaw an aliquot and warm it to room temperature or 37°C before adding it to the pre-warmed culture medium.
Q2: Can the type of serum in the media affect this compound solubility?
Yes, proteins in serum, such as albumin, can bind to compounds and help keep them in solution.[2] If you are working with serum-free media, you may experience more issues with precipitation compared to serum-containing media.
Q3: Could interactions with other media components be causing the precipitation?
Yes, components in the culture medium, particularly divalent cations like calcium and magnesium, can interact with succinate to form less soluble salts. The presence of other salts and supplements can also influence the overall ionic strength and solubility of this compound.
Potential Chemical Interactions
The following diagram illustrates the potential for this compound to interact with divalent cations in the culture medium, leading to the formation of precipitates.
Caption: Interaction of this compound with divalent cations.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting Sodium Succinate Levels for Metabolically Sensitive Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium succinate in metabolically sensitive cell lines.
Frequently Asked Questions (FAQs)
Q1: Why is adjusting this compound levels important for metabolically sensitive cell lines?
A1: Metabolically sensitive cell lines, such as many cancer cell lines and primary immune cells, have distinct metabolic profiles. Succinate is a key metabolite in the tricarboxylic acid (TCA) cycle and also acts as a signaling molecule.[1][2][3] Altering its extracellular concentration can significantly impact cellular processes like proliferation, differentiation, and inflammation.[3][4] For instance, succinate can stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of cancer progression, even under normal oxygen conditions (normoxia).[2][3][5] Therefore, optimizing this compound levels is crucial for maintaining cell health, viability, and obtaining reliable experimental results.
Q2: What are the typical concentration ranges of this compound to use in cell culture?
A2: The optimal concentration of this compound is highly cell-type dependent. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific cell line. However, based on published studies, a general starting range can be from 10 µM to 24 mM.[1][6][7]
Q3: How can I determine the optimal this compound concentration for my cell line?
A3: The optimal concentration can be determined by performing a dose-response curve and assessing various parameters such as cell viability, proliferation, and specific metabolic readouts (e.g., oxygen consumption rate). A typical approach is to test a range of concentrations and select the one that provides the desired biological effect without causing cytotoxicity.
Q4: What are the potential effects of excess this compound on my cells?
A4: While succinate can be beneficial, high concentrations may lead to cellular stress. Excessive succinate can result in the overproduction of reactive oxygen species (ROS), leading to oxidative stress and potentially apoptosis.[6] It can also alter the metabolic landscape of the cell, for example by shifting the balance of other TCA cycle intermediates.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Decreased cell viability after this compound supplementation. | Succinate concentration is too high, leading to cytotoxicity. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a lower concentration range and gradually increase it.[8] |
| Cell line is particularly sensitive to metabolic changes. | Gradually adapt the cells to the this compound-supplemented medium over several passages.[8] | |
| Contamination of the this compound stock solution. | Ensure the stock solution is sterile-filtered before use. | |
| Unexpected changes in cellular metabolism (e.g., altered oxygen consumption rate). | Succinate is directly feeding into the electron transport chain, bypassing complex I. | This is an expected effect of succinate supplementation.[1] Analyze other metabolic parameters to get a complete picture of the metabolic shift. |
| The metabolic phenotype of the cell line is being altered. | This may be the intended experimental outcome. If not, consider using a lower concentration of this compound or a different metabolic supplement. | |
| Variability in experimental results between replicates. | Inconsistent concentration of this compound in the media. | Ensure accurate and consistent pipetting when preparing the media. Prepare a large batch of supplemented media for the entire experiment if possible. |
| Fluctuations in other media components. | Use a consistent batch of basal media and serum throughout the experiment. | |
| Precipitate forms in the media after adding this compound. | The concentration of this compound exceeds its solubility in the media. | Ensure the this compound is fully dissolved in a small volume of media or water before adding it to the final volume. Gentle warming may aid dissolution.[8] |
| Interaction with other media components. | Prepare the this compound stock solution in water or a balanced salt solution and add it to the complete media. |
Data Presentation
Table 1: Reported Concentrations of this compound and Their Effects on Various Cell Lines
| Cell Line | Concentration Range | Observed Effect | Reference |
| Mixed glial cells | 6 mM, 12 mM, 24 mM | Increased oxygen consumption rate, improved metabolic performance under mitochondrial dysfunction. | [1] |
| Cardiomyocytes | 100 µM - 1 mM | Increased intracellular Ca2+ concentration, activation of GPR91 signaling. | [6] |
| pHUVECs | 400 µM, 800 µM | Significantly increased cell viability and migration. | [9] |
| Mouse sarcoma-180 (S-180) cells | 10 µM | Enhanced colorimetric absorbance in the MTT assay by about 2.5-fold. | [7] |
| C3H10T1/2 cells | Not specified | Promoted PGC-1α expression and brown adipogenesis. | [10] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using Calcein-AM and Propidium Iodide (PI)
This protocol allows for the simultaneous visualization of live (green fluorescence) and dead (red fluorescence) cells.
Materials:
-
Calcein-AM stock solution (e.g., 1 mM in DMSO)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorescence microscope with appropriate filters
Procedure for Adherent Cells:
-
Culture cells in a suitable format (e.g., 96-well plate, chamber slide).
-
After experimental treatment with this compound, remove the culture medium.
-
Wash the cells once with PBS.
-
Prepare a fresh staining solution by diluting Calcein-AM to a final concentration of 1-5 µM and PI to 1-10 µM in PBS or culture medium.[11]
-
Add the staining solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.[11]
-
Image the cells directly using a fluorescence microscope with appropriate filter sets (DAPI for Calcein-AM and TRITC/Texas Red for PI).[11]
Procedure for Suspension Cells:
-
Following experimental treatment, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).[11]
-
Resuspend the cell pellet in PBS or culture medium.
-
Add the staining solution at the recommended final concentrations.
-
Incubate for 15-30 minutes at room temperature, protected from light.[11]
-
Analyze the cells by fluorescence microscopy or flow cytometry.
Protocol 2: Measurement of Intracellular Succinate by LC-MS/MS
This protocol provides a method for the accurate quantification of intracellular succinate levels.
Materials:
-
LC-MS/MS system
-
C18 column
-
Succinic acid standard
-
Succinic acid-13C2 (internal standard)
-
LC-MS grade water and acetonitrile
-
Perchloric acid (0.3 M)
Sample Preparation:
-
Harvest cells by scraping or trypsinization and count them.
-
Wash the cell pellet with ice-cold PBS.
-
Add 0.5 ml of ice-cold 0.3 M perchloric acid to the cell pellet.[12]
-
Incubate on ice for 10 minutes.[12]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.[12]
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.[12]
-
Normalize the succinate concentration to the cell number (e.g., per 10^6 cells).[12]
LC-MS/MS Analysis:
-
Prepare a standard curve of succinic acid in the relevant matrix.
-
Use a C18 column for separation.
-
Perform analysis using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transition for succinate is m/z 117.0 > 73.0.[13]
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound levels.
Caption: Key signaling pathways affected by succinate.
References
- 1. Succinate supplementation improves metabolic performance of mixed glial cell cultures with mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer [frontiersin.org]
- 3. Succinate: An initiator in tumorigenesis and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succinate Regulates Exercise‐Induced Muscle Remodelling by Boosting Satellite Cell Differentiation Through Succinate Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer-derived extracellular succinate: a driver of cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Succinate induces aberrant mitochondrial fission in cardiomyocytes through GPR91 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound enhances the colorimetric reaction of the in vitro chemosensitivity test: MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adl.usm.my [adl.usm.my]
- 9. researchgate.net [researchgate.net]
- 10. Dietary succinate supplementation to maternal mice improves fetal brown adipose tissue development and thermogenesis of female offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Sodium Succinate in Experimental Applications
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of sodium succinate purity on experimental reproducibility. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
A1: this compound is the disodium salt of succinic acid, a key intermediate in the Krebs (tricarboxylic acid) cycle.[1] In research, it is widely used as a supplement in cell culture media to support cellular energy metabolism.[1] It also serves as a substrate for studying the activity of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[2] In pharmaceutical development, it can be used as a buffering agent or an excipient.[3]
Q2: Why is the purity of this compound critical for my experiments?
A2: The purity of this compound is paramount for ensuring experimental reproducibility. Impurities can directly interfere with biological processes, leading to inconsistent and misleading results. For example, even trace amounts of heavy metals can inhibit enzyme activity, while endotoxins can trigger inflammatory responses in cell-based assays.[4][5] Using high-purity, well-characterized this compound minimizes these confounding variables.
Q3: What are the typical purity specifications for research-grade this compound?
A3: Purity specifications can vary by supplier and intended application. However, for most research purposes, a purity of ≥99% is recommended. For sensitive applications such as cell culture and in vivo studies, it is also crucial to consider limits on specific impurities like heavy metals and endotoxins.
Data Presentation: Purity Specifications for this compound
| Parameter | Specification | Potential Impact of Exceeding Specification |
| Assay (Purity) | ≥99% | Inaccurate concentration of active reagent, leading to variability in results. |
| Heavy Metals (e.g., Pb, Hg) | Typically ≤5-10 ppm | Inhibition of enzyme activity, cellular toxicity.[5] |
| Endotoxins (for cell-based assays) | Low Endotoxin Grade (e.g., <0.1 EU/mg) | Unintended activation of immune cells, inflammatory responses, and altered cell signaling.[4][6] |
| Insoluble Matter | Should dissolve to a clear, colorless solution | Clogging of filters, interference with optical measurements, and potential for cellular toxicity. |
| Related Substances (e.g., fumarate, malate) | Specified limits (e.g., via HPLC) | Competitive inhibition of enzymes, alteration of metabolic pathways. |
Q4: How can I verify the purity of my this compound?
A4: The most common method for verifying the purity of this compound and quantifying related substances is High-Performance Liquid Chromatography (HPLC).[3][7] Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy.[8] For specific contaminants, other assays may be required, such as the Limulus Amebocyte Lysate (LAL) test for endotoxins.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays (e.g., MTT, XTT).
-
Question: My cell viability or proliferation rates are fluctuating between experiments when using this compound-supplemented media. What could be the cause?
-
Answer:
-
Impurity Profile: Different lots of this compound may have varying levels of impurities. Heavy metals can be cytotoxic, while other organic impurities might affect cellular metabolism, directly impacting the readout of metabolic assays like MTT which rely on mitochondrial dehydrogenase activity.[2][9]
-
Endotoxin Contamination: If you are working with immune cells or other cell types sensitive to endotoxins, contamination can lead to cell stress or activation, altering proliferation and viability.[4]
-
Solution:
-
Use High-Purity this compound: Switch to a brand and grade of this compound with a high-purity specification (≥99%) and, for cell culture, one that is explicitly tested for low endotoxin levels.
-
Lot Consistency: If possible, use the same lot of this compound for a series of related experiments to minimize variability.
-
Establish a Positive Control: Run a control with a well-characterized batch of this compound to benchmark your results.
-
-
Issue 2: Variable enzyme kinetics in Succinate Dehydrogenase (SDH) assays.
-
Question: I am observing inconsistent Vmax or Km values in my SDH enzyme activity assays. Could the this compound be the problem?
-
Answer:
-
Competitive Inhibitors: Your this compound may contain impurities that are structurally similar to succinate, such as malonate, which can act as a competitive inhibitor of SDH.[10] This will lead to an apparent increase in the Km value.
-
Heavy Metal Contamination: Heavy metals are known to be potent inhibitors of many enzymes, including dehydrogenases.[5] Contamination with metals like mercury or lead can lead to a decrease in the Vmax.
-
Incorrect Concentration: If the purity of your this compound is lower than stated, the actual substrate concentration in your assay will be lower than calculated, leading to inaccurate kinetic measurements.
-
Solution:
-
Purity Analysis: If you suspect contamination, consider having your this compound analyzed for related organic acids and heavy metals.
-
Use an Enzymology-Grade Reagent: Purchase this compound specifically designated for enzyme kinetics, which should have a very low content of inhibitors.
-
Accurate Concentration Determination: Ensure your stock solution concentration is accurate. For highly sensitive experiments, you may need to perform a concentration determination of your stock solution.
-
-
Issue 3: Unexpected phenotypic changes in cell culture.
-
Question: My cells are showing unexpected changes in morphology, differentiation, or inflammatory response after adding this compound to the culture medium. Why is this happening?
-
Answer:
-
Signaling Molecule: Succinate itself is a signaling molecule that can influence cellular processes like HIF-1α stabilization and inflammation.[11][12] The concentration used is critical.
-
Endotoxins: As mentioned, endotoxin contamination is a major cause of unexpected inflammatory responses in cell culture.[6]
-
pH Shift: Although this compound is a buffering agent, improper preparation or the presence of acidic or basic impurities could lead to a pH shift in your culture medium, affecting cell health.
-
Solution:
-
Titrate the Concentration: Determine the optimal concentration of this compound for your specific cell type and experimental goals through a dose-response experiment.
-
Confirm Low Endotoxin Levels: Always use a low-endotoxin grade of this compound for cell culture applications.
-
Verify pH: Check the pH of your complete culture medium after the addition of this compound to ensure it is within the optimal range for your cells.
-
-
Experimental Protocols
Protocol 1: Succinate Dehydrogenase (SDH) Activity Assay
This protocol is a generalized colorimetric assay for measuring SDH activity in isolated mitochondria or cell lysates.
Materials:
-
This compound (high purity)
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Electron Acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)
-
Electron Transfer Agent (e.g., Phenazine methosulfate - PMS)
-
Mitochondrial or cell lysate sample
-
Spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound (e.g., 1 M) in assay buffer. The purity should be ≥99%.
-
Prepare working solutions of DCPIP and PMS in the assay buffer.
-
-
Assay Reaction:
-
In a cuvette, add the assay buffer, DCPIP, and the sample (mitochondria or cell lysate).
-
Initiate the reaction by adding the this compound solution.
-
Immediately start monitoring the decrease in absorbance of DCPIP at 600 nm.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance over time.
-
Use the molar extinction coefficient of DCPIP to convert the rate of absorbance change to the rate of succinate oxidation.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general protocol for the analysis of this compound purity and related substances.
Materials:
-
This compound sample
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., a mixture of methanol and a phosphate buffer)
-
Reference standards for succinic acid and potential impurities
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration.
-
Prepare a series of dilutions of the reference standards.
-
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 35°C).
-
Set the flow rate of the mobile phase (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 210 nm for succinate).
-
-
Analysis:
-
Inject the prepared sample and standards onto the HPLC system.
-
Record the chromatograms.
-
-
Data Interpretation:
-
Identify the peak corresponding to succinate based on the retention time of the standard.
-
Calculate the area of the succinate peak and any impurity peaks.
-
Determine the purity of the this compound by calculating the percentage of the succinate peak area relative to the total peak area.
-
Quantify any related substances by comparing their peak areas to the standard curves of those substances.[7]
-
Visualizations
Caption: Succinate acts as a signaling molecule both extracellularly and intracellularly.
Caption: Workflow for assessing the impact of this compound purity on experimental results.
Caption: A logical flow for troubleshooting experimental issues related to this compound.
References
- 1. Compatibility and stability of methylprednisolone this compound and granisetron hydrochloride in 0.9% sodium chloride solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jrmds.in [jrmds.in]
- 3. HPLC Application for Analysis of this compound on Primesep 100 | SIELC Technologies [sielc.com]
- 4. Endotoxin's Impact on Organism: From Immune Activation to Tolerance and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic study of heavy metal salt effects on the activity of L-lactate dehydrogenase in solution or immobilized on an oxygen electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. HPLC determination of related substances in hydrocortisone this compound for injection | Semantic Scholar [semanticscholar.org]
- 8. USP-NF: this compound App Note — Nanalysis [nanalysis.com]
- 9. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Succinate induces aberrant mitochondrial fission in cardiomyocytes through GPR91 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Succinate reduces biological activity and mitochondrial function of human adipose-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Sodium Succinate-Induced Effects on Cell Morphology
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the effects of sodium succinate on cell morphology during in vitro experiments.
Troubleshooting Guide: Altered Cell Morphology Upon this compound Treatment
Researchers may observe changes in cell morphology, such as cell shrinkage, rounding, detachment, or alterations in mitochondrial networks, following treatment with this compound. This guide provides a systematic approach to identifying the cause and implementing mitigation strategies.
Initial Assessment:
-
Confirm Observation: Compare the morphology of this compound-treated cells with an untreated control group under a microscope. Document any observable differences, such as changes in cell shape, adherence, or the presence of intracellular vacuoles.
-
Verify Reagent Concentration: Double-check the calculations and final concentration of the this compound solution used in the experiment.
-
Assess Cell Health: Evaluate the overall health of the cell culture, ensuring there are no signs of contamination or other stressors that could compound the effects of this compound.[1][2][3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for altered cell morphology.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which this compound affects cell morphology?
A1: this compound can alter cell morphology through two primary mechanisms:
-
Extracellular Signaling: Extracellular succinate acts as a signaling molecule by binding to and activating the G protein-coupled receptor 91 (GPR91), also known as SUCNR1.[1][5][6][7][8][9] This activation can trigger downstream signaling cascades, such as the protein kinase C (PKC) and ERK1/2 pathways, leading to changes in the cytoskeleton and mitochondrial dynamics, including increased mitochondrial fission.[5]
-
Intracellular Stress: Accumulation of intracellular succinate can lead to oxidative stress through the generation of reactive oxygen species (ROS).[10][11][12] This can damage cellular components and induce apoptosis, resulting in significant morphological changes.
Q2: At what concentration does this compound typically induce morphological changes?
A2: The concentration of this compound that induces morphological changes can vary depending on the cell type and experimental conditions. Some studies have shown effects at concentrations ranging from 100 µM to 1 mM.[5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q3: How can I mitigate the effects of this compound on my cells?
A3: Several strategies can be employed to mitigate the morphological effects of this compound:
-
Optimize Concentration: Use the lowest effective concentration of this compound, as determined by a dose-response study.
-
Antioxidant Co-treatment: The use of antioxidants like N-acetyl-L-cysteine (NAC) can help to counteract the oxidative stress induced by succinate accumulation.[10][11][12]
-
GPR91 Inhibition: If the effects are mediated by extracellular signaling, using a specific GPR91 antagonist can block the receptor and prevent downstream morphological changes.[6][8]
-
Succinate Dehydrogenase (SDH) Inhibition: In some experimental contexts, inhibiting SDH with compounds like malonate can reduce the generation and release of succinate, thereby preventing its effects.[5]
Q4: What is the role of mitochondrial fission in this compound-induced morphological changes?
A4: this compound, through GPR91 signaling, can induce aberrant mitochondrial fission.[5] This process, mediated by proteins like Drp1, leads to the fragmentation of the mitochondrial network.[5] These smaller, fragmented mitochondria can be a sign of cellular stress and can contribute to mitochondrial dysfunction and apoptosis, which are reflected in the overall cell morphology.
Experimental Protocols
Protocol 1: Co-treatment with N-acetyl-L-cysteine (NAC) to Mitigate Oxidative Stress
Objective: To determine if the morphological changes induced by this compound are due to oxidative stress and to mitigate these effects using the antioxidant NAC.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound solution
-
N-acetyl-L-cysteine (NAC) stock solution (prepare fresh)
-
Phosphate-buffered saline (PBS)
-
Microscope
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Prepare Reagents:
-
Treatment:
-
Control Group: Treat cells with complete cell culture medium only.
-
This compound Group: Treat cells with the desired concentration of this compound.
-
NAC Control Group: Treat cells with the desired concentration of NAC alone to assess its effect on cell morphology.
-
Co-treatment Group: Treat cells with both this compound and NAC.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24-48 hours).
-
Morphological Assessment:
-
At the end of the incubation period, carefully observe the cells under a phase-contrast or fluorescence microscope.
-
Capture images of each treatment group.
-
Quantify morphological changes if possible (e.g., cell area, circularity, mitochondrial fragmentation).
-
Data Interpretation: If NAC co-treatment restores the normal cell morphology compared to the this compound-only group, it suggests that oxidative stress plays a significant role in the observed effects.
Protocol 2: Inhibition of GPR91 Signaling
Objective: To determine if the morphological changes are mediated by the GPR91 receptor.
Materials:
-
Cell line expressing GPR91
-
Complete cell culture medium
-
This compound solution
-
DMSO (for dissolving the antagonist)
-
Microscope
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere.
-
Prepare Reagents:
-
Prepare a stock solution of the GPR91 antagonist in DMSO.
-
Prepare working solutions of this compound and the GPR91 antagonist in complete cell culture medium. Ensure the final DMSO concentration is consistent across all relevant wells and is non-toxic to the cells.
-
-
Pre-treatment with Antagonist:
-
Pre-incubate the cells with the GPR91 antagonist for a sufficient time (e.g., 30-60 minutes) to allow for receptor binding.
-
-
Treatment:
-
Add this compound to the wells pre-treated with the antagonist.
-
Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with the antagonist alone.
-
-
Incubation and Assessment: Incubate for the desired duration and assess cell morphology as described in Protocol 1.
Data Interpretation: If the GPR91 antagonist blocks the morphological changes induced by this compound, it indicates that the effects are mediated through this receptor.
Data Presentation
Table 1: Recommended Concentration Ranges for Experimental Reagents
| Reagent | Typical Working Concentration | Cell Type/Context | Reference(s) |
| This compound | 100 µM - 1 mM | Cardiomyocytes | [5] |
| N-acetyl-L-cysteine (NAC) | 500 µM - 5 mM | Various cell lines | [15][16][17][18] |
| GPR91 Antagonists (e.g., NF-56-EJ40) | 25 nM - 20 µM | Human and rat cells | [8][14] |
| Succinate Dehydrogenase Inhibitors (e.g., Malonate) | Varies by inhibitor | General cell culture | [5] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Succinate-GPR91 signaling pathway leading to altered cell morphology.
Caption: General experimental workflow for mitigation studies.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. adl.usm.my [adl.usm.my]
- 3. promocell.com [promocell.com]
- 4. corning.com [corning.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SUCNR1 - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. journals.physiology.org [journals.physiology.org]
- 15. researchgate.net [researchgate.net]
- 16. kns.org [kns.org]
- 17. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preventing microbial contamination in sodium succinate stock solutions.
This guide provides researchers, scientists, and drug development professionals with comprehensive information on preventing microbial contamination in sodium succinate stock solutions.
Frequently Asked Questions (FAQs)
1. Why is my this compound solution prone to microbial contamination?
This compound can serve as a carbon source for various microorganisms, including common laboratory contaminants like bacteria and fungi.[1][2][3] The presence of water, nutrients from the succinate, and any potential introduction of microbes from the air, equipment, or non-sterile handling can lead to contamination.
2. What are the initial signs of microbial contamination in my this compound stock solution?
Visual indicators of microbial contamination include:
-
Turbidity or cloudiness: The solution may appear hazy or milky.
-
Formation of sediments or clumps: You might observe particulate matter settled at the bottom or floating in the solution.
-
Pellicle formation: A film or layer of microbial growth may be visible on the surface of the solution.
-
Discoloration: A change from a clear, colorless solution to a yellowish or other hue can indicate contamination.
-
Unpleasant odor: A foul or unusual smell emanating from the solution is a strong indicator of microbial growth.
3. What is the recommended method for sterilizing this compound solutions?
Filter sterilization is the recommended method for this compound solutions.[4][5] Autoclaving, while a common sterilization technique, can lead to the degradation of heat-sensitive components and may cause the precipitation of salts from the solution.[5]
4. What type of filter should I use for sterilization?
A sterile syringe filter or a vacuum filtration system with a membrane pore size of 0.22 µm or smaller should be used.[4][6] This pore size is sufficient to remove most bacteria.
5. How should I prepare and store my sterile this compound stock solution to maintain its sterility?
To maintain sterility, it is crucial to:
-
Prepare the solution in a clean environment, preferably within a laminar flow hood or biological safety cabinet, using aseptic techniques.[7]
-
Use high-purity, sterile water (e.g., water for injection, WFI) for reconstitution.
-
Store the sterilized solution in a sterile, tightly sealed container.
-
Store the solution at a low temperature, typically 2-8°C, to inhibit the growth of any potential low-level contaminants.
-
For long-term storage, consider aliquoting the stock solution into smaller, single-use volumes to minimize the risk of contamination from repeated use of the main stock.
6. How does pH affect the stability of my this compound solution?
Aqueous solutions of this compound are typically neutral or slightly alkaline. The pH of the solution can influence its stability, especially during storage. For instance, in studies with hydrocortisone this compound, a decrease in pH was observed over time, which was more pronounced at room temperature than at 5°C.[8] It is important to monitor the pH of your solution, as significant shifts can indicate chemical degradation or microbial activity.
7. Can I freeze my this compound stock solution for long-term storage?
While freezing can be a viable storage method, it is important to be aware of the "pH swing" phenomenon that can occur with succinate buffers.[9][10] During freezing, the components of the buffer can crystallize sequentially, leading to significant shifts in the pH of the unfrozen portion, which could potentially affect the stability of other components in the solution.[9][10] If you choose to freeze your solution, it is advisable to perform stability studies to ensure that freezing and thawing do not negatively impact its quality.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Solution appears cloudy or contains visible particles after preparation (before sterilization). | - Incomplete dissolution of the this compound powder.- Use of non-sterile or low-purity water containing particulate matter. | - Gently warm the solution while stirring to aid dissolution.- Ensure you are using high-purity, sterile water. |
| Recurrent microbial contamination despite filter sterilization. | - Improper aseptic technique during solution preparation and handling.- Contaminated glassware or storage containers.- Compromised sterile filter.- Contaminated work environment. | - Review and reinforce aseptic techniques with all personnel.- Ensure all glassware and containers are properly sterilized before use.- Use a new, sterile filter for each batch and ensure it is correctly fitted.- Prepare solutions in a certified laminar flow hood or biological safety cabinet. |
| Precipitation observed in the solution after storage at 2-8°C. | - The concentration of the solution may exceed its solubility at lower temperatures.- pH shift leading to decreased solubility. | - Prepare a less concentrated stock solution.- Before use, allow the solution to warm to room temperature and gently agitate to redissolve the precipitate. If it does not redissolve, it may indicate a stability issue.- Verify the pH of the solution. |
| The pH of the stock solution has changed significantly over time. | - Microbial contamination.- Chemical degradation of this compound or other components.- Absorption of atmospheric CO2. | - Discard the solution if contamination is suspected.- Investigate the stability of the specific formulation under the storage conditions used.- Ensure the storage container is tightly sealed. |
Data and Protocols
Quantitative Data Summary
Table 1: Solubility of this compound in Water at Different Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 23.5 |
| 10 | 28.2 |
| 20 | 33.7 |
| 30 | 39.1 |
| 40 | 44.8 |
| 50 | 51.0 |
| 60 | 57.5 |
Note: This data is generalized. The exact solubility can vary with the specific form of this compound (e.g., anhydrous vs. hexahydrate) and the purity of the solute and solvent.
Table 2: Comparison of Sterilization Methods for this compound Solutions
| Method | Pros | Cons | Recommendation for this compound |
| Filter Sterilization (0.22 µm) | - Suitable for heat-sensitive solutions.- Removes bacteria and particulate matter. | - Does not remove viruses or endotoxins.- Can be more expensive for large volumes.- Requires strict aseptic technique. | Recommended |
| Autoclaving (Steam Sterilization) | - Kills bacteria, viruses, and spores.- Relatively inexpensive for large volumes. | - Can cause degradation of heat-labile compounds.- May lead to precipitation of salts.- Not suitable for all container types. | Not Recommended |
Experimental Protocols
Protocol 1: Preparation and Filter Sterilization of a 1M this compound Stock Solution
Materials:
-
This compound (anhydrous or hexahydrate, as required)
-
High-purity, sterile water (e.g., Water for Injection - WFI)
-
Sterile glassware (beaker, graduated cylinder)
-
Sterile magnetic stir bar and stir plate
-
Sterile 0.22 µm syringe filter or vacuum filtration unit
-
Sterile storage bottle
Procedure:
-
In a certified laminar flow hood or biological safety cabinet, weigh the appropriate amount of this compound powder required to prepare the desired volume of a 1M solution.
-
Transfer the powder to a sterile beaker containing a sterile magnetic stir bar.
-
Add approximately 80% of the final volume of sterile water to the beaker.
-
Place the beaker on a sterile stir plate and stir until the this compound is completely dissolved. Gentle warming (to no more than 40°C) can be used to aid dissolution if necessary.
-
Once dissolved, remove the beaker from the stir plate and add sterile water to reach the final desired volume.
-
Aseptically draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution directly into a sterile storage bottle. For larger volumes, use a sterile vacuum filtration system.
-
Label the sterile storage bottle with the solution name, concentration, preparation date, and initials of the preparer.
-
Store the solution at 2-8°C.
Protocol 2: Sterility Testing of this compound Stock Solution (Membrane Filtration Method)
This protocol is a simplified version for research purposes and is based on the principles of the USP <71> Sterility Test.[6][11]
Materials:
-
This compound stock solution to be tested
-
Sterile 0.45 µm membrane filtration unit
-
Sterile rinsing fluid (e.g., Fluid A)
-
Tryptic Soy Broth (TSB) culture medium
-
Fluid Thioglycollate Medium (FTM)
-
Incubator
Procedure:
-
Perform all manipulations in a sterile environment (laminar flow hood or isolator).
-
Aseptically assemble the membrane filtration apparatus.
-
Filter a representative sample of the this compound stock solution through the 0.45 µm membrane.
-
Rinse the membrane with a sterile rinsing fluid to remove any potentially inhibitory substances.
-
Aseptically remove the membrane from the filtration unit and cut it in half with sterile scissors.
-
Place one half of the membrane into a tube containing TSB (for the detection of aerobic bacteria and fungi).
-
Place the other half of the membrane into a tube containing FTM (for the detection of anaerobic and some aerobic bacteria).
-
Incubate the TSB tube at 20-25°C for 14 days.
-
Incubate the FTM tube at 30-35°C for 14 days.
-
Observe the media for any signs of turbidity. The absence of growth indicates that the sample is sterile.
Visual Guides
Caption: Troubleshooting workflow for suspected microbial contamination.
Caption: Logical relationships for preventing microbial contamination.
References
- 1. Succinate metabolism and its regulation of host-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iron-oxidizing bacteria - Wikipedia [en.wikipedia.org]
- 4. frederick.cancer.gov [frederick.cancer.gov]
- 5. reddit.com [reddit.com]
- 6. certified-laboratories.com [certified-laboratories.com]
- 7. ashp.org [ashp.org]
- 8. Stability of hydrocortisone this compound after reconstitution in 0.9% sodium chloride injection and storage in polypropylene syringes for pediatric use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Succinate Buffer in Biologics Products: Real-world Formulation Considerations, Processing Risks and Mitigation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. usp.org [usp.org]
Validation & Comparative
Comparing the buffering capacity of sodium succinate to other biological buffers.
For researchers, scientists, and drug development professionals, the selection of an appropriate buffer is paramount to maintaining the pH stability of experimental and therapeutic solutions. This guide provides an objective comparison of the buffering capacity and key characteristics of sodium succinate against other commonly used biological buffers: HEPES, Tris, and Phosphate-Buffered Saline (PBS).
The stability and activity of biological molecules are intrinsically linked to the pH of their environment. A reliable buffer system is therefore a cornerstone of reproducible and meaningful results in research and is a critical component in the formulation of stable biopharmaceutical products. This compound is emerging as a viable option in various applications, particularly in the formulation of monoclonal antibodies.[1][2][3][4] This guide will delve into a quantitative comparison, outline experimental methodologies for assessing buffer performance, and visualize relevant biological pathways where these buffers are employed.
Comparative Analysis of Buffer Properties
The effectiveness of a buffer is determined by its pKa, the pH at which the acidic and basic forms of the buffer are in equal concentrations, and its buffering capacity (β), which is a measure of the resistance to pH change upon the addition of an acid or base.[5][6][7][8] The optimal buffering range for a given buffer is generally considered to be pKa ± 1.
| Buffer | pKa (at 25°C) | Effective pH Range | Key Characteristics & Applications |
| This compound | pKa1 ≈ 4.21, pKa2 ≈ 5.64[9][10][11] | 3.8 - 6.0[12] | Excellent buffering capacity in the acidic range.[2] Widely used in the formulation of monoclonal antibodies and other biologics to enhance stability.[1][2][3] |
| HEPES | ≈ 7.5[13] | 6.8 - 8.2[13] | Zwitterionic buffer with low metal-binding capacity.[14] Commonly used in cell culture and enzyme assays, particularly kinase assays.[15][16][17][18] |
| Tris | ≈ 8.1[13] | 7.0 - 9.2[14] | Versatile and cost-effective.[14] Widely used in molecular biology for electrophoresis and in apoptosis signaling pathway studies.[19][20][21][22] Its pKa is temperature-dependent.[14] |
| Phosphate-Buffered Saline (PBS) | pKa2 ≈ 7.2[23] | 5.8 - 8.0[14] | Isotonic and non-toxic to cells, making it ideal for cell washing and transport.[24][25] However, it can precipitate with divalent cations and has limited buffering capacity at physiological pH.[14][26][27] |
Experimental Protocol: Determination of Buffering Capacity
The buffering capacity (β) of a solution can be determined experimentally by titration. This involves the incremental addition of a strong acid or base to the buffer solution and monitoring the corresponding change in pH.[28][29][30][31][32]
Objective: To quantify and compare the buffering capacity of this compound, HEPES, Tris, and PBS at a given concentration.
Materials:
-
Buffer solutions (e.g., 50 mM this compound, 50 mM HEPES, 50 mM Tris, 50 mM PBS) adjusted to their respective optimal pH.
-
Standardized strong acid (e.g., 0.1 M HCl) and strong base (e.g., 0.1 M NaOH).
-
Calibrated pH meter and electrode.
-
Magnetic stirrer and stir bar.
-
Burette and other standard laboratory glassware.
Procedure:
-
Preparation: Place a known volume (e.g., 100 mL) of the buffer solution to be tested into a beaker with a magnetic stir bar.
-
Initial pH Measurement: Immerse the calibrated pH electrode in the solution and record the initial pH.
-
Titration:
-
For titration with acid, add a small, precise volume (e.g., 0.5 mL) of the standardized strong acid from a burette.
-
Allow the solution to stabilize while stirring, then record the new pH.
-
Repeat this process until the pH has changed by at least one unit from the initial pH.
-
For titration with a base, repeat the above steps using the standardized strong base.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of acid or base added.
-
The buffering capacity (β) can be calculated using the following formula: β = (moles of acid/base added) / (ΔpH * volume of buffer in L)[5][6][33]
-
The region of the titration curve with the shallowest slope corresponds to the pH of maximum buffering capacity, which should be close to the pKa of the buffer.
-
Visualizing Buffer Applications in Biological Pathways
The choice of buffer can be critical in studying cellular signaling pathways. Below are diagrams illustrating workflows where specific buffers are commonly employed.
Caption: Workflow for a typical in vitro kinase assay using a HEPES-based buffer.
Caption: Simplified overview of apoptosis signaling pathways and the role of buffers.
Conclusion
The selection of a biological buffer is a critical decision that should be based on the specific requirements of the experiment or formulation. This compound offers excellent buffering capacity in the acidic pH range, making it a strong candidate for applications such as the formulation of monoclonal antibodies where a slightly acidic environment is beneficial for stability.[2][34][35] HEPES is a versatile zwitterionic buffer ideal for many cell culture and enzymatic applications due to its pKa near physiological pH and low metal ion binding.[13][14] Tris is a cost-effective and widely used buffer in molecular biology, though its temperature-sensitive pKa must be taken into consideration.[14] PBS remains an indispensable tool for basic cell handling and washing procedures due to its isotonic and non-toxic nature, but its limitations in buffering capacity and compatibility with divalent cations make it unsuitable for all applications.[14][26]
By understanding the distinct properties and optimal applications of each buffer, researchers and drug development professionals can make informed decisions to ensure the integrity and reproducibility of their work.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Succinate Buffer in Biologics Products: Real-world Formulation Considerations, Processing Risks and Mitigation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. ck12.org [ck12.org]
- 6. Buffer Capacity & Calculations | ChemTalk [chemistrytalk.org]
- 7. quora.com [quora.com]
- 8. Khan Academy [khanacademy.org]
- 9. researchgate.net [researchgate.net]
- 10. Succinic acid CAS#: 110-15-6 [m.chemicalbook.com]
- 11. Succinic acid - Wikipedia [en.wikipedia.org]
- 12. bostonbioproducts.com [bostonbioproducts.com]
- 13. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 14. benchchem.com [benchchem.com]
- 15. A Method for Assaying of Protein Kinase Activity In Vivo and Its Use in Studies of Signal Transduction in Strawberry Fruit Ripening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scbt.com [scbt.com]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. bosterbio.com [bosterbio.com]
- 20. mdpi.com [mdpi.com]
- 21. Simultaneous Induction of Apoptotic and Survival Signaling Pathways in Macrophage-Like THP-1 Cells by Shiga Toxin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. canvaxbiotech.com [canvaxbiotech.com]
- 24. canvaxbiotech.com [canvaxbiotech.com]
- 25. ucallmlab.com [ucallmlab.com]
- 26. betalifesci.com [betalifesci.com]
- 27. HEPES VS PBS (phosphate buffered saline) - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 28. uobabylon.edu.iq [uobabylon.edu.iq]
- 29. umw.edu.pl [umw.edu.pl]
- 30. iworx.com [iworx.com]
- 31. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 32. scribd.com [scribd.com]
- 33. omnicalculator.com [omnicalculator.com]
- 34. Buffer capacity of biologics--from buffer salts to buffering by antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Succinate Buffer in Biologics Products: Real-world Formulation Considerations, Processing Risks and Mitigation Strategi… [ouci.dntb.gov.ua]
The Efficacy of Sodium Succinate in Rescuing Mitochondrial Dysfunction: A Comparative Guide to Krebs Cycle Intermediates
For Researchers, Scientists, and Drug Development Professionals
Mitochondrial dysfunction is a central pathological feature in a wide array of diseases, ranging from metabolic disorders to neurodegenerative conditions. The Krebs cycle, a pivotal hub of cellular metabolism, offers a treasure trove of intermediates with the potential to restore mitochondrial function. Among these, sodium succinate has garnered significant attention for its ability to bypass defects in Complex I of the electron transport chain. This guide provides an objective comparison of the efficacy of this compound versus other key Krebs cycle intermediates in rescuing mitochondrial dysfunction, supported by experimental data and detailed protocols.
Comparative Efficacy of Krebs Cycle Intermediates on Mitochondrial Function
The following tables summarize quantitative data from various studies, comparing the effects of different Krebs cycle intermediates on key parameters of mitochondrial function. It is important to note that experimental conditions, cell types, and the nature of the induced mitochondrial dysfunction vary between studies, which may influence the observed outcomes.
Table 1: Comparison of Oxygen Consumption Rate (OCR)
| Krebs Cycle Intermediate | Model System | Observation | Fold Change/Percentage Increase vs. Control/Baseline | Reference |
| Succinate | RPE-choroid mitochondria | Stimulated significantly more oxygen consumption than pyruvate/malate across a range of concentrations. | Concentration-dependent, significantly higher than pyruvate/malate. | [1] |
| Succinate | Skeletal muscle from septic rats | Augmented mitochondrial respiration in the presence of Complex I inhibition. | 39% ± 6% increase in septic animals. | [2] |
| Pyruvate/Malate | RPE-choroid mitochondria | Lower stimulation of oxygen consumption compared to succinate. | - | [1] |
| Glutamate/Malate | Liver mitochondria (State 4) | Lower rate of free respiration compared to succinate. | Succinate respiration rate was 1.7 times higher. | [3] |
| Malate & Fumarate | C. elegans | Increased oxygen consumption. | Statistically significant (p<0.001). | [4] |
| Citrate, Succinate, & Malate | Mouse cardiomyocytes | Increased oxygen consumption as part of an amino acid mixture. | More potent than the base amino acid mixture. | [5] |
Table 2: Comparison of ATP Production
| Krebs Cycle Intermediate | Model System | Observation | Fold Change/Percentage vs. Control/Baseline | Reference |
| Succinate | Injured renal proximal tubular cells | Improved intracellular ATP levels after oxidant-induced injury. | Prevented the 50% decrease in ATP levels seen in injured cells. | [6] |
| Malate & Fumarate | C. elegans | Decreased ATP levels, suggesting mild uncoupling. | Statistically significant decrease (p<0.001). | [4] |
| Succinate | C. elegans | No significant change in ATP levels. | Not significant. | [4] |
Table 3: Comparison of Mitochondrial Membrane Potential (ΔΨm)
| Krebs Cycle Intermediate | Model System | Observation | Change vs. Control/Baseline | Reference |
| Succinate (cell-permeable prodrug) | Leigh Syndrome patient fibroblasts | Increased mitochondrial membrane potential. | Upregulation observed after 24-hour treatment. | [7][8] |
| Malate & Fumarate | C. elegans | Decreased mitochondrial membrane potential. | Statistically significant decrease. | [4] |
| Succinate | C. elegans | No significant change in mitochondrial membrane potential. | Not significant. | [4] |
Signaling Pathways of Key Krebs Cycle Intermediates
Beyond their metabolic roles within the mitochondria, several Krebs cycle intermediates have emerged as important signaling molecules that can influence cellular processes, including inflammation, gene expression, and cell survival.
Succinate Signaling via GPR91
Extracellular succinate can act as a signaling molecule by binding to its cognate G protein-coupled receptor, GPR91 (also known as SUCNR1). This interaction can trigger various downstream signaling cascades, depending on the cell type, leading to physiological and pathological responses.
Alpha-Ketoglutarate and mTOR Signaling
Alpha-ketoglutarate (AKG) has been shown to influence the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. The context-dependent effects of AKG can either activate or inhibit mTOR signaling.
Fumarate and Nrf2 Signaling
Fumarate, another Krebs cycle intermediate, is a potent activator of the Nrf2 antioxidant response pathway. Under conditions of high fumarate, it can modify Keap1, a negative regulator of Nrf2, leading to Nrf2 stabilization and the transcription of antioxidant genes.
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of mitochondrial function. Below are protocols for key experiments to compare the efficacy of Krebs cycle intermediates.
Experimental Workflow: Comparative Analysis of Krebs Cycle Intermediates
Protocol 1: Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the measurement of oxygen consumption rates (OCR) in live cells to assess mitochondrial respiration in response to various Krebs cycle intermediates.
-
Materials:
-
Seahorse XF96 or XF24 cell culture microplates
-
Cell line of interest
-
Appropriate cell culture medium
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Krebs cycle intermediates (this compound, Alpha-Ketoglutarate, Malate, Fumarate, etc.)
-
Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A
-
Seahorse XF Calibrant
-
-
Procedure:
-
Cell Seeding: The day before the assay, seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Induce Dysfunction (Optional): On the day of the assay, treat cells with an agent to induce mitochondrial dysfunction (e.g., Rotenone to inhibit Complex I) for a specified duration.
-
Substrate Treatment: Replace the medium with Seahorse XF Base Medium containing the respective Krebs cycle intermediates and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Seahorse XF Assay:
-
Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Load the cell plate into the analyzer.
-
Perform a "Mito Stress Test" by sequentially injecting Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A.
-
-
Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration for each condition. Compare the effects of the different Krebs cycle intermediates on these parameters.
-
Protocol 2: Measurement of ATP Production using a Luciferase-Based Assay
This protocol describes the quantification of intracellular ATP levels to assess the impact of Krebs cycle intermediates on cellular energy status.
-
Materials:
-
Cell line of interest cultured in 96-well plates
-
Krebs cycle intermediates
-
Luciferase-based ATP assay kit (e.g., CellTiter-Glo®)
-
Luminometer
-
-
Procedure:
-
Cell Culture and Treatment: Culture cells and induce mitochondrial dysfunction as described in Protocol 1. Treat the cells with the different Krebs cycle intermediates for the desired time.
-
Assay Reagent Preparation: Prepare the luciferase-based ATP assay reagent according to the manufacturer's instructions.
-
Lysis and Luminescence Measurement:
-
Add the assay reagent to each well of the 96-well plate.
-
Mix well to induce cell lysis and initiate the luminescent reaction.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Generate an ATP standard curve to calculate the absolute ATP concentration in each sample. Compare the ATP levels in cells treated with different Krebs cycle intermediates.
-
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Staining
This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential, a key indicator of mitochondrial health.
-
Materials:
-
Cell line of interest
-
Krebs cycle intermediates
-
JC-1 staining solution
-
FCCP or CCCP (as a positive control for depolarization)
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with Krebs cycle intermediates as described in the previous protocols. Include a positive control group treated with FCCP or CCCP to induce mitochondrial depolarization.
-
JC-1 Staining:
-
Incubate the cells with the JC-1 staining solution in the dark at 37°C for 15-30 minutes.
-
Wash the cells with an appropriate buffer to remove excess dye.
-
-
Fluorescence Measurement:
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Healthy cells with high ΔΨm will exhibit red fluorescent J-aggregates in the mitochondria, while apoptotic or depolarized cells will show green fluorescent JC-1 monomers.
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the red and green fluorescence intensities.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each sample. A higher red/green ratio indicates a higher mitochondrial membrane potential. Compare the ratios across the different treatment groups.
-
Conclusion
This compound is a potent restorer of mitochondrial function, particularly in the context of Complex I deficiency, by directly providing electrons to Complex II. However, other Krebs cycle intermediates also possess the capacity to modulate mitochondrial bioenergetics and cellular signaling, sometimes with distinct or even opposing effects. The choice of the most effective intermediate is context-dependent and relies on the specific nature of the mitochondrial dysfunction. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to conduct comparative studies and further elucidate the therapeutic potential of these fundamental metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. Succinate recovers mitochondrial oxygen consumption in septic rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of free respiration in liver mitochondria during oxidation of various electron donors and under conditions of shutdown of complex III of the respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jptcp.com [jptcp.com]
- 6. Succinate Ameliorates Energy Deficits and Prevents Dysfunction of Complex I in Injured Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Permeable Succinate Increases Mitochondrial Membrane Potential and Glycolysis in Leigh Syndrome Patient Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-Permeable Succinate Increases Mitochondrial Membrane Potential and Glycolysis in Leigh Syndrome Patient Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative analysis of monosodium succinate and disodium succinate in research.
For researchers, scientists, and drug development professionals, the choice between monosodium succinate and dithis compound can be pivotal for experimental accuracy and reproducibility. This guide provides a comprehensive comparison of these two succinate salts, supported by their physicochemical properties, biological roles, and relevant experimental protocols.
Executive Summary
Monothis compound and dithis compound, the two sodium salts of succinic acid, are often used interchangeably in research. However, their distinct chemical properties, particularly in terms of pH and sodium content, can have significant implications for experimental outcomes. This guide elucidates these differences to aid researchers in selecting the appropriate compound for their specific applications. While both serve as sources of the biologically crucial succinate anion, the choice between them necessitates careful consideration of the experimental system's sensitivity to pH and ionic strength.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental difference between monosodium and dithis compound lies in the number of sodium ions associated with the succinic acid molecule. This seemingly small variation leads to notable differences in their chemical characteristics.
| Property | Monothis compound | Dithis compound |
| Molecular Formula | C₄H₅NaO₄[1] | C₄H₄Na₂O₄[2] |
| Molecular Weight | 140.07 g/mol [1] | 162.05 g/mol (anhydrous)[2] |
| Synonyms | Sodium hydrogen succinate, Monosodium salt of succinic acid | This compound, Disodium butanedioate[2] |
| Appearance | White crystalline powder | White crystalline powder or granules[2] |
| Solubility in Water | Highly soluble | Highly soluble |
| pH of Aqueous Solution | Acidic | Neutral to slightly alkaline |
| Manufacturing | Reaction of succinic acid with a limited amount of sodium hydroxide or sodium carbonate.[2] | Reaction of succinic acid with an excess of sodium hydroxide or sodium carbonate.[2] |
| Regulatory Status (Food Additive) | Not as widely approved as dithis compound.[2] | Approved as a flavor enhancer by the FDA and other regulatory bodies.[2] |
Implications for Research Applications
The choice between monosodium and dithis compound is primarily dictated by the specific requirements of the experimental setup.
Monothis compound: Due to its acidic nature in solution, monothis compound is often utilized when a lower pH is desired or when the experimental system has its own robust buffering capacity. Its lower sodium content per mole of succinate can be advantageous in studies where high sodium concentrations might interfere with cellular processes or ion channel functions.[3]
Dithis compound: As a neutral salt, dithis compound is a preferred choice for applications requiring the delivery of succinate without significantly altering the pH of the medium.[4][5][6][7] This is particularly critical in cell culture experiments where maintaining a stable physiological pH is paramount for cell viability and function.[8][9] It is also commonly used in the formulation of biopharmaceuticals as a buffering agent to maintain the stability of proteins and monoclonal antibodies.[10]
The Biological Role of the Succinate Anion
Both monosodium and dithis compound serve as sources of the succinate anion, a key metabolic intermediate with diverse and critical roles in cellular physiology.
A. Central Metabolism: Succinate is a central component of the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, where it is oxidized to fumarate by the enzyme succinate dehydrogenase (SDH), contributing to cellular energy production.[11]
B. Signaling Molecule: Beyond its metabolic function, extracellular succinate acts as a signaling molecule by activating the G-protein coupled receptor SUCNR1 (also known as GPR91).[11][12] This signaling pathway is implicated in a variety of physiological and pathological processes, including inflammation, immune response, and cancer.[11][12]
C. Pseudohypoxia and Cancer: Accumulation of intracellular succinate can inhibit prolyl hydroxylases, leading to the stabilization of hypoxia-inducible factor-1α (HIF-1α) even under normoxic conditions, a state referred to as "pseudohypoxia".[12] This has significant implications for cancer biology, as HIF-1α is a key regulator of angiogenesis and tumor progression.[12]
Experimental Protocols
Accurate quantification of succinate is crucial for studying its metabolic and signaling roles. Below are outlines of common experimental protocols.
Quantification of Succinate in Biological Samples
Several methods are available for the quantification of succinate in various biological matrices such as cell lysates, tissue homogenates, and biofluids.
A. Colorimetric/Fluorometric Assay: This method is based on a series of enzymatic reactions that ultimately produce a colored or fluorescent product, the intensity of which is proportional to the succinate concentration.[13][14]
Experimental Workflow for Colorimetric Succinate Assay:
References
- 1. researchgate.net [researchgate.net]
- 2. foodadditives.net [foodadditives.net]
- 3. Sodium ion influences on phosphorylations associated with oxidation of succinate by turnip root mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. You are being redirected... [bio-world.com]
- 5. bostonbioproducts.com [bostonbioproducts.com]
- 6. bostonbioproducts.com [bostonbioproducts.com]
- 7. Succinate Buffer 0.2M, pH 6.5 - Novatein Biosciences [novateinbio.com]
- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 9. nmrprobe.org [nmrprobe.org]
- 10. Succinate Buffer in Biologics Products: Real-world Formulation Considerations, Processing Risks and Mitigation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Succinate Assay Kit. Colorimetric. Quantification. (ab204718) | Abcam [abcam.com]
- 14. bioassaysys.com [bioassaysys.com]
The Pivotal Role of Sodium Succinate as a Positive Control in Succinate Dehydrogenase Activity Assays
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular metabolism, the precise measurement of enzyme activity is paramount. Succinate dehydrogenase (SDH), a key enzyme complex embedded in the inner mitochondrial membrane, plays a dual role in both the Krebs cycle and the electron transport chain. Its activity is a critical indicator of mitochondrial function and overall cellular health. For researchers investigating mitochondrial dysfunction in various diseases or screening for potential drug candidates, accurate and reliable SDH activity assays are indispensable. A crucial component of a robust assay is the inclusion of appropriate controls, with sodium succinate serving as the universally accepted positive control. This guide provides an in-depth comparison of methodologies and supporting data for utilizing this compound to validate SDH activity assays.
This compound: The Gold Standard for Initiating SDH Activity
Succinate dehydrogenase catalyzes the oxidation of succinate to fumarate.[1] Therefore, providing its specific substrate, succinate (commonly in the form of this compound), directly initiates the enzymatic reaction. This makes this compound an ideal positive control, as its presence should elicit a measurable increase in SDH activity, confirming the integrity of the enzyme and the assay system. The addition of this compound has been shown to significantly enhance the colorimetric reaction in common SDH assays, such as the MTT assay.[2]
Comparative Analysis of SDH Activity Assays
Several methods are employed to measure SDH activity, each with its own advantages and considerations. The most common approaches involve colorimetric measurements where an artificial electron acceptor is reduced by SDH, leading to a quantifiable color change.
| Assay Type | Principle | Common Reagents | Wavelength for Detection |
| MTT Assay | The yellow tetrazolium salt MTT is reduced by SDH to a purple formazan product.[3] | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), this compound, DMSO (to dissolve formazan) | 490-570 nm[3] |
| DCIP Assay | SDH reduces the blue indicator 2,6-dichloroindophenol (DCIP) to a colorless form.[4][5] | DCIP, this compound, Phenazine methosulfate (PMS) as an intermediate electron carrier | 600 nm[4][5] |
| NBT Assay | Nitroblue tetrazolium (NBT) is reduced by SDH to a dark blue formazan precipitate.[6] | NBT, this compound, PMS | 540-570 nm[7][8] |
| INT Assay | The tetrazolium salt INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride) is reduced to a red formazan.[1][9] | INT, this compound, Glacial Acetic Acid, Toluene | 495 nm[1][9] |
Experimental Protocols
Below are detailed methodologies for performing a colorimetric SDH activity assay using this compound as the substrate and a tetrazolium salt as the indicator.
General Sample Preparation:
-
Tissue Samples: Homogenize 10 mg of tissue in 100 µL of ice-cold assay buffer.[5] Centrifuge at 10,000 x g for 5 minutes to remove insoluble material.[5]
-
Cultured Cells: Harvest approximately 1 x 10^6 cells and homogenize in 100 µL of ice-cold assay buffer.[5] Centrifuge at 10,000 x g for 5 minutes and collect the supernatant.[10]
-
Isolated Mitochondria: Isolate mitochondria from fresh tissue or cells using an appropriate protocol. The isolated mitochondria will be the source of SDH.[10]
Colorimetric Assay Protocol (Example using DCIP):
-
Reagent Preparation:
-
SDH Assay Buffer: Prepare a buffer solution appropriate for the assay (e.g., phosphate buffer).
-
This compound Solution: Prepare a stock solution of this compound (e.g., 50 mM).[4]
-
DCIP Solution: Prepare a stock solution of DCIP.
-
SDH Positive Control: A commercially available or in-house preparation of active SDH can be used as a positive control for the assay components.[10]
-
-
Assay Procedure:
-
Set up the reaction wells in a 96-well plate. Include wells for a blank (no enzyme), a negative control (enzyme but no this compound), a positive control (enzyme and this compound), and the experimental samples.
-
To the appropriate wells, add the sample (e.g., 5-50 µL of cell or tissue lysate).[10] Adjust the volume with SDH Assay Buffer.
-
For the positive control wells, add 10-20 µL of the SDH Positive Control and adjust the final volume to 50 µL with SDH Assay Buffer.[10]
-
Prepare a reaction mix containing the SDH Assay Buffer, DCIP, and this compound.
-
Initiate the reaction by adding 50 µL of the reaction mix to each well, bringing the final volume to 100 µL.[10]
-
Immediately measure the absorbance at 600 nm in a microplate reader in kinetic mode at 25°C.[10]
-
Record absorbance readings every 1-5 minutes for a period of 10-30 minutes.[5][10]
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔOD/min) within the linear range of the reaction for each sample.
-
The SDH activity is proportional to the rate of DCIP reduction.
-
Visualizing the Workflow and Pathway
To better understand the experimental process and the biological context of SDH, the following diagrams are provided.
Caption: Experimental workflow for measuring SDH activity using a colorimetric assay.
Caption: Role of Succinate Dehydrogenase in the Krebs Cycle and Electron Transport Chain.
Conclusion
The use of this compound as a positive control is fundamental to the accurate and reliable measurement of succinate dehydrogenase activity. By directly providing the substrate for the enzyme, researchers can validate their assay systems and ensure that any observed changes in activity are due to the experimental conditions being tested, rather than a failure of the assay itself. The methodologies and comparative data presented in this guide offer a solid foundation for professionals in research and drug development to confidently assess mitochondrial function through the lens of SDH activity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound enhances the colorimetric reaction of the in vitro chemosensitivity test: MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Regulation of Succinate Dehydrogenase Activity by SIRT3 in Mammalian Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. ftb.com.hr [ftb.com.hr]
- 8. Heterogeneous distribution of mitochondria and succinate dehydrogenase activity in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 10. content.abcam.com [content.abcam.com]
The Gold Standard for Experimental Validation: A Comparative Guide to Certified Sodium Succinate
For researchers, scientists, and drug development professionals, the accuracy and reproducibility of experimental data are paramount. This guide provides an objective comparison of the use of a certified sodium succinate standard for the validation of experimental outcomes against common alternatives, supported by experimental data and detailed protocols.
The Role of Certified Standards in Experimental Accuracy
A certified reference material (CRM), such as a certified this compound standard, is a highly characterized and pure substance used to calibrate analytical instruments and validate experimental methods. The use of a certified standard ensures:
-
Accuracy: By providing a known concentration, it allows for the precise quantification of the analyte in a sample.
-
Traceability: It establishes a link to a recognized standard, ensuring that results are comparable across different laboratories and studies.
-
Quality Control: It serves as a benchmark for monitoring the performance of an assay over time.
Performance Comparison: Certified this compound vs. Alternative Standards
The choice of a standard is a critical decision in experimental design. While certified this compound used as an external standard is a reliable method for calibration, the use of a stable isotope-labeled (SIL) internal standard, such as succinate-d4, is often considered the gold standard in mass spectrometry-based metabolomics.
| Parameter | Certified this compound (External Standard) | Stable Isotope-Labeled Succinate (Internal Standard) | Structural Analog (e.g., Malic Acid) (Internal Standard) |
| Principle of Use | A calibration curve is generated using a series of known concentrations to quantify the analyte in unknown samples. | A known amount is added to each sample before processing. The ratio of the analyte to the internal standard is used for quantification. | A molecule with similar chemical and physical properties to the analyte is used as an internal standard. |
| Correction for Sample Loss | Does not inherently correct for analyte loss during sample preparation and analysis. | Effectively corrects for analyte loss at every step of the workflow, from extraction to detection. | Partially corrects for sample loss, but differences in chemical properties can lead to inaccuracies. |
| Correction for Matrix Effects | Does not correct for matrix effects (enhancement or suppression of the analyte signal by other components in the sample). | Effectively corrects for matrix effects as the SIL standard is affected similarly to the native analyte. | May not adequately correct for matrix effects due to differences in ionization efficiency. |
| Precision (CV%) | Generally higher variability. | Typically provides higher precision with lower coefficients of variation (CVs). | Precision can be variable and is often lower than with SIL standards. |
| Accuracy (Recovery %) | Accuracy can be high if sample preparation is highly consistent. | Provides high accuracy by compensating for variations in recovery. | Accuracy can be compromised by differences in recovery compared to the analyte. |
| Cost | Generally lower cost. | Higher initial cost for the labeled compound. | Cost can be lower than SIL standards. |
| Availability | Widely available from various chemical suppliers. | Availability may be more limited than for unlabeled standards. | Availability varies depending on the chosen analog. |
Key Takeaway: While a certified this compound external standard is a crucial tool for calibration, the use of a stable isotope-labeled internal standard offers superior performance in correcting for experimental variability, leading to more accurate and precise results, particularly in complex biological matrices.
Experimental Protocols
Quantification of Succinate in Biological Samples using a Certified this compound Standard
This protocol describes the use of a colorimetric assay kit, a common method for quantifying succinate in various biological samples.
Materials:
-
Succinate Assay Kit (containing a certified succinate standard)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 570 nm
-
Sample of interest (e.g., plasma, cell lysate, tissue homogenate)
-
Deionized water
Procedure:
-
Standard Curve Preparation:
-
Reconstitute the certified this compound standard to a stock concentration of 100 mM.
-
Prepare a series of dilutions of the succinate standard in deionized water to create a standard curve (e.g., 0, 2, 4, 6, 8, 10 nmol/well).
-
-
Sample Preparation:
-
Plasma/Serum: Samples can often be used directly or may require deproteinization.
-
Cell Lysates: Harvest cells and lyse them using the assay buffer provided in the kit. Centrifuge to remove insoluble material.
-
Tissue Homogenates: Homogenize the tissue in the assay buffer and centrifuge to collect the supernatant.
-
-
Assay Reaction:
-
Add 50 µL of each standard and sample to separate wells of the 96-well plate.
-
Prepare a reaction mix according to the kit's instructions (typically contains an enzyme mix and a developer).
-
Add 50 µL of the reaction mix to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 nmol/well standard) from all readings.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of succinate in the samples by interpolating their absorbance values on the standard curve.
-
Validation of a Cellular Signaling Assay using a Certified this compound Standard
This protocol outlines how to validate a cellular assay that measures the response to succinate-induced signaling through its receptor, SUCNR1.
Materials:
-
Certified this compound Standard
-
Cell line expressing SUCNR1 (e.g., HEK293 cells transfected with SUCNR1)
-
Cell culture medium and reagents
-
Assay to measure downstream signaling (e.g., cAMP assay, calcium flux assay, or ERK phosphorylation assay)
Procedure:
-
Cell Culture and Seeding:
-
Culture the SUCNR1-expressing cells under standard conditions.
-
Seed the cells into a multi-well plate at an appropriate density for the chosen downstream assay.
-
-
Preparation of Succinate Solutions:
-
Prepare a stock solution of the certified this compound standard in a suitable solvent (e.g., sterile water or PBS).
-
Prepare a series of dilutions of the succinate stock solution in cell culture medium to create a dose-response curve.
-
-
Cell Stimulation:
-
Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound.
-
Include a vehicle control (medium without succinate).
-
Incubate the cells for a time appropriate to elicit the desired signaling response.
-
-
Measurement of Downstream Signaling:
-
Perform the chosen assay to measure the downstream signaling event. For example:
-
cAMP Assay: Lyse the cells and measure intracellular cAMP levels using a commercially available kit.
-
Calcium Flux Assay: Load the cells with a calcium-sensitive dye and measure the change in fluorescence upon succinate stimulation.
-
ERK Phosphorylation Assay: Lyse the cells and perform a Western blot or ELISA to detect phosphorylated ERK.
-
-
-
Data Analysis:
-
Plot the measured response (e.g., cAMP concentration, fluorescence intensity, or p-ERK levels) against the concentration of this compound.
-
Fit the data to a dose-response curve to determine the EC50 (the concentration of succinate that elicits a half-maximal response).
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and biological context, the following diagrams are provided.
Caption: Workflow for succinate quantification using a certified standard.
Caption: Simplified succinate signaling pathway via the SUCNR1 receptor.
Conclusion
The validation of experimental outcomes is a critical step in ensuring the reliability and impact of scientific research. A certified this compound standard provides a robust and accessible tool for the accurate quantification of this key metabolite and for the validation of cellular assays investigating its signaling roles. While stable isotope-labeled internal standards offer advantages in precision and accuracy, particularly for mass spectrometry-based applications, the foundational role of a certified external standard in establishing a validatable and traceable analytical method remains undisputed. By understanding the principles and performance characteristics of different standards and adhering to detailed experimental protocols, researchers can enhance the quality and reproducibility of their findings in the dynamic fields of metabolic research and drug development.
Fueling the Cellular Engine: A Comparative Guide to Sodium Succinate and Glucose in Cellular Respiration
For researchers, scientists, and drug development professionals, understanding the nuances of cellular metabolism is paramount. The choice of energy substrate can significantly impact experimental outcomes and therapeutic strategies. This guide provides an objective comparison of two key metabolic fuels, sodium succinate and glucose, detailing their distinct roles in cellular respiration, supported by experimental data and methodologies.
This document will delve into the fundamental differences in how these molecules fuel the Krebs cycle, their impact on ATP production, oxygen consumption, and lactate generation.
At a Glance: Key Differences in Metabolic Fueling
| Feature | Glucose | This compound |
| Entry Point | Glycolysis (Cytoplasm) -> Pyruvate -> Acetyl-CoA (Mitochondria) | Direct entry into the Krebs Cycle (Mitochondria) |
| Metabolic Pathway | Glycolysis, Pyruvate Dehydrogenase Complex, Krebs Cycle, Oxidative Phosphorylation | Krebs Cycle (from Complex II), Oxidative Phosphorylation |
| Theoretical ATP Yield | ~30-32 ATP per molecule[1] | ~1.5-1.64 ATP per molecule[1][2] |
| Oxygen Consumption | Dependent on the complete metabolic pathway | Directly stimulates Complex II of the electron transport chain |
| Lactate Production | A potential byproduct of glycolysis, especially under anaerobic conditions | Not a direct product; metabolism does not involve glycolysis |
Metabolic Pathways: Two Distinct Routes to Energy Production
The fundamental difference between glucose and this compound as cellular fuels lies in their entry points into the catabolic machinery of the cell.
Glucose , a six-carbon sugar, begins its journey in the cytoplasm through glycolysis, a multi-step process that breaks it down into two molecules of pyruvate. This process itself generates a small amount of ATP. Pyruvate then enters the mitochondria, where it is converted to acetyl-CoA, the primary fuel for the Krebs cycle.
This compound , on the other hand, bypasses glycolysis and the pyruvate dehydrogenase complex entirely. As a salt of the Krebs cycle intermediate, succinate directly enters the mitochondrial matrix and is oxidized by succinate dehydrogenase (Complex II) of the electron transport chain. This direct entry can have profound effects on mitochondrial respiration.
Performance Metrics: A Quantitative Comparison
The distinct metabolic routes of glucose and this compound lead to significant differences in their energy output and respiratory effects.
ATP Production
The complete aerobic respiration of one molecule of glucose yields a theoretical maximum of approximately 30-32 molecules of ATP.[1] This high yield is a result of the numerous reducing equivalents (NADH and FADH2) generated throughout glycolysis, the pyruvate-to-acetyl-CoA conversion, and the Krebs cycle, which then donate electrons to the electron transport chain.
In contrast, the oxidation of one molecule of succinate generates a much lower theoretical yield of about 1.5 to 1.64 molecules of ATP.[1][2] This is because succinate enters the electron transport chain at Complex II, bypassing Complex I and therefore contributing fewer protons to the electrochemical gradient that drives ATP synthase.
| Substrate | Theoretical ATP Yield per Molecule |
| Glucose | ~30-32 |
| This compound | ~1.5-1.64[1][2] |
Oxygen Consumption Rate (OCR)
Directly feeding electrons into the electron transport chain, this compound can be a potent stimulator of mitochondrial respiration. Studies have shown that the addition of succinate to isolated mitochondria or cells can lead to a rapid increase in oxygen consumption.[3][4] However, high concentrations of succinate can also lead to the uncoupling of respiration from ATP synthesis, meaning that oxygen is consumed without a proportional increase in ATP production.[3]
Glucose-stimulated respiration is a more regulated process, dependent on the activities of multiple upstream pathways. The rate of oxygen consumption is coupled to the cell's overall energy demand and the availability of substrates derived from glucose.
| Substrate | Effect on Oxygen Consumption Rate (OCR) |
| Glucose | Regulated by cellular energy demand and pathway flux |
| This compound | Potent stimulator, can lead to maximal respiration and uncoupling[3] |
Lactate Production
Lactate is a key byproduct of glycolysis, particularly under anaerobic conditions when pyruvate is diverted from the Krebs cycle. High rates of glucose metabolism, even in the presence of oxygen (the Warburg effect), can lead to significant lactate production.[5][6]
Metabolism of this compound does not directly produce lactate as it bypasses glycolysis. Therefore, in cells utilizing succinate as the primary fuel, lactate production is expected to be minimal. Some studies have even explored the use of lactate as a fuel source itself, which can be converted back to pyruvate and enter the Krebs cycle.[7][8]
| Substrate | Lactate Production |
| Glucose | Significant production, especially under high glycolytic flux or anaerobic conditions[5][6] |
| This compound | Minimal to no direct production |
Experimental Protocols
To provide a framework for comparative studies, the following are detailed methodologies for key experiments.
Measurement of ATP Production in Isolated Mitochondria
This protocol outlines a common method using a bioluminescent assay to quantify ATP synthesis.
-
Isolation of Mitochondria: Mitochondria are isolated from tissue samples (e.g., liver, muscle) or cultured cells by differential centrifugation.
-
Assay Buffer Preparation: A respiration buffer containing the substrate of interest (glucose-derived substrates like pyruvate/malate or succinate), ADP, and phosphate is prepared.
-
Bioluminescence Reaction: The isolated mitochondria are incubated in the assay buffer. The ATP produced reacts with luciferin in the presence of luciferase, emitting light.
-
Quantification: The light output is measured using a luminometer and compared to a standard curve of known ATP concentrations to determine the rate of ATP production.
Measurement of Oxygen Consumption Rate (OCR) using Extracellular Flux Analysis
The Seahorse XF Analyzer is a standard instrument for measuring real-time cellular respiration.
-
Cell Seeding: Adherent cells are seeded in a Seahorse XF microplate and allowed to attach.
-
Substrate-Limited Media: Prior to the assay, the cells are incubated in a medium containing the substrate to be tested (e.g., glucose or this compound) and other necessary components.
-
Instrument Setup: The Seahorse XF Analyzer is calibrated, and the microplate is loaded into the instrument.
-
Sequential Injections: A series of inhibitors and uncouplers (e.g., oligomycin, FCCP, rotenone/antimycin A) are sequentially injected to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: The OCR is calculated by the instrument's software, providing a detailed profile of mitochondrial function with each substrate.
Conclusion
This compound and glucose represent two distinct strategies for fueling cellular respiration. Glucose provides a high-yield, multi-stage pathway that is tightly regulated and forms the backbone of cellular energy metabolism. This compound offers a rapid, direct route to stimulating the electron transport chain, which can be beneficial in certain contexts but also carries the risk of uncoupling energy production from oxygen consumption.
For researchers and drug development professionals, the choice between these substrates will depend on the specific experimental question. If the goal is to study overall cellular metabolism and its regulation, glucose is the more physiologically relevant substrate. If the aim is to specifically probe the function of the mitochondrial electron transport chain, particularly Complex II, or to bypass upstream metabolic pathways, this compound can be a valuable tool. Understanding the comparative metabolic profiles of these two molecules is crucial for designing robust experiments and interpreting results in the complex landscape of cellular bioenergetics.
References
- 1. Cellular respiration - Wikipedia [en.wikipedia.org]
- 2. number of ATP produced per succinate oxidized - Generic - BNID 101777 [bionumbers.hms.harvard.edu]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Lactate: the ugly duckling of energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lactate is another energy source for cancer cells | Cancer Biology [blogs.shu.edu]
- 8. Lactate Metabolism is Associated with Mammalian Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Sodium Succinate from Different Commercial Sources: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sodium succinate is a critical reagent in a wide array of research applications, from its role as a key intermediate in the tricarboxylic acid (TCA) cycle to its function as a signaling molecule in cellular communication. The purity and consistency of this compound are paramount to obtaining reproducible and reliable experimental results. This guide provides a framework for the cross-validation of this compound from different commercial sources, highlighting key experimental protocols and potential variabilities based on supplier specifications.
Understanding Potential Variabilities Between this compound Sources
While most commercial suppliers provide high-purity this compound, minor variations in the impurity profile can arise from different manufacturing processes. These impurities, even at trace levels, have the potential to influence sensitive biological systems. Based on publicly available certificates of analysis and product specifications, potential impurities may include related organic acids and heavy metals.
Table 1: Comparison of Typical Purity and Impurity Limits for this compound from Different Tiers of Suppliers
| Parameter | High-Purity Grade (e.g., for Biopharma) | Standard Research Grade |
| Assay (Anhydrous) | ≥99.0% | ≥98.0% |
| Sodium Maleate | ≤0.1% | Not always specified |
| Sodium Fumarate | ≤0.1% | Not always specified |
| Heavy Metals (as Pb) | ≤10 ppm | ≤20 ppm |
| Chloride | ≤0.005% | ≤0.02% |
| Sulfate | ≤0.01% | ≤0.05% |
Experimental Protocols for Cross-Validation
To ensure the consistency and reliability of experimental results, it is crucial to perform a cross-validation of new batches or sources of this compound. The following are detailed methodologies for key experiments that are sensitive to variations in reagent quality.
Cell Viability and Proliferation Assay
This assay assesses the impact of different this compound sources on cell health and growth.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., CHO, HEK293, or a specific cancer cell line) in their recommended growth medium.
-
Preparation of this compound Solutions: Prepare stock solutions of this compound from each supplier (Source A, Source B, Source C) in sterile phosphate-buffered saline (PBS) and filter-sterilize.
-
Treatment: Seed cells in 96-well plates at a density of 5,000 cells/well. After 24 hours, replace the medium with fresh medium supplemented with a range of concentrations of this compound from each source. Include a vehicle control (PBS).
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO or a proprietary solution) and incubate for 15 minutes with shaking.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control for each concentration and source of this compound.
Mitochondrial Respiration Analysis (Complex II Activity)
This experiment directly measures the function of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.
Methodology:
-
Mitochondria Isolation: Isolate mitochondria from a relevant tissue or cell line using differential centrifugation.
-
Respirometry: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
-
Assay Buffer: Add mitochondrial respiration medium to the chambers.
-
Substrate Addition: Add a Complex I inhibitor (e.g., rotenone) to isolate the activity of Complex II.
-
Succinate Addition: Add a standardized concentration of this compound from each source to initiate Complex II-linked respiration.
-
Measurement: Monitor the oxygen consumption rate.
-
Data Analysis: Compare the oxygen consumption rates stimulated by this compound from different suppliers.
SUCNR1 Signaling Assay (Calcium Mobilization)
This assay evaluates the ability of this compound from different sources to activate its cognate receptor, SUCNR1.
Methodology:
-
Cell Line: Use a cell line endogenously expressing SUCNR1 or a cell line engineered to express the receptor.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence intensity.
-
Succinate Stimulation: Add this compound from each source at various concentrations.
-
Fluorescence Measurement: Continuously measure the change in fluorescence intensity, which corresponds to intracellular calcium mobilization.
-
Data Analysis: Plot the dose-response curves for each source of this compound and compare the EC50 values.
Data Presentation
Table 2: Hypothetical Comparative Data for this compound Cross-Validation
| Experiment | Parameter | Source A | Source B | Source C |
| Cell Viability (MTT Assay) | IC50 (mM) | >100 | >100 | 85 |
| Mitochondrial Respiration | Oxygen Consumption Rate (pmol/s/mg protein) | 150 ± 5 | 148 ± 7 | 135 ± 10 |
| SUCNR1 Signaling | EC50 for Calcium Mobilization (µM) | 55 ± 3 | 58 ± 4 | 75 ± 6 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell type, experimental conditions, and the specific lots of this compound being compared.
Visualizing Workflows and Pathways
Experimental Workflow for Cross-Validation
Caption: Workflow for the cross-validation of this compound from different sources.
Succinate Signaling Pathways
Caption: Key signaling pathways activated by extracellular and intracellular succinate.
Conclusion
The source of this compound can be a critical variable in life sciences research. While reputable suppliers provide products with high purity, it is best practice for researchers to perform their own cross-validation, particularly when embarking on a new series of experiments or switching suppliers. The experimental protocols outlined in this guide provide a robust framework for assessing the biological equivalency of this compound from different sources, thereby enhancing the reproducibility and reliability of research findings.
A Comparative Analysis of Sodium Succinate and Sodium Malate in Mitochondrial Function Assays
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of mitochondrial research, the selection of appropriate substrates is paramount for elucidating specific aspects of cellular respiration and bioenergetics. This guide provides an objective comparison of two key metabolic intermediates, sodium succinate and sodium malate, in the context of mitochondrial assays. By examining their distinct roles in the electron transport chain and their differential impacts on key mitochondrial performance indicators, researchers can make more informed decisions for designing experiments that accurately probe mitochondrial function.
Executive Summary
This compound and sodium malate, while both intermediates of the citric acid cycle, engage the mitochondrial respiratory chain at different points, leading to significant differences in their effects on oxygen consumption, ATP synthesis, and mitochondrial membrane potential. This compound directly fuels Complex II, resulting in a high rate of oxygen consumption that is not always fully coupled to ATP production. Conversely, sodium malate primarily acts as a shuttle for electrons to Complex I and requires a partner substrate (like pyruvate or glutamate) for robust NADH generation. This guide presents a detailed comparison of their performance, supported by experimental data and protocols, to aid in the selection of the appropriate substrate for specific research questions.
Performance Comparison: this compound vs. Sodium Malate
The following tables summarize the key performance differences between this compound and sodium malate in mitochondrial assays.
Table 1: Comparison of Effects on Mitochondrial Respiration
| Parameter | This compound | Sodium Malate (with Pyruvate/Glutamate) | Key Differences |
| Primary Complex of Entry | Complex II | Complex I (via NADH) | Succinate bypasses Complex I, directly reducing the quinone pool. Malate, in conjunction with pyruvate or glutamate, generates NADH, which donates electrons to Complex I. |
| Oxygen Consumption Rate (OCR) | High | Moderate to High | Succinate typically induces a significantly higher maximal OCR compared to Complex I substrates.[1] |
| Respiratory Control Ratio (RCR) | Lower | Higher | The ratio of State 3 (ADP-stimulated) to State 4 (resting) respiration is generally lower with succinate, indicating a degree of uncoupling. |
| Proton Leak | Can be significant | Generally lower | High concentrations of succinate have been shown to induce a proton leak across the inner mitochondrial membrane, uncoupling respiration from ATP synthesis.[2] |
Table 2: Comparison of Effects on ATP Production and Membrane Potential
| Parameter | This compound | Sodium Malate (with Pyruvate/Glutamate) | Key Differences |
| ATP Production Rate | High, but can be less efficient | High and efficiently coupled | While succinate drives a high rate of respiration, the associated proton leak can reduce the efficiency of ATP synthesis per oxygen molecule consumed. |
| Mitochondrial Membrane Potential (ΔΨm) | High | High | Both substrates generate a high membrane potential. However, the uncoupling effect of succinate can lead to a partial dissipation of this potential. |
Signaling Pathways and Experimental Workflows
The roles of succinate and malate extend beyond their direct involvement in the electron transport chain. Extracellular succinate, for instance, can act as a signaling molecule through its G-protein coupled receptor, SUCNR1 (GPR91), influencing cellular processes like inflammation and apoptosis.[3][4]
Diagram 1: Mitochondrial Electron Transport Chain Engagement
Caption: Electron flow from substrates to oxygen.
Diagram 2: Extracellular Succinate Signaling via SUCNR1 (GPR91)
Caption: Succinate's role as an extracellular signal.
Diagram 3: General Experimental Workflow for Mitochondrial Respiration Assay
Caption: A typical Seahorse XF workflow.
Detailed Experimental Protocols
Protocol 1: Measurement of Mitochondrial Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol outlines the measurement of OCR in isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1.0 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2 at 37°C.[5]
-
Substrates:
-
This compound (10 mM final concentration) + Rotenone (2 µM final concentration)
-
Sodium Malate (2 mM final concentration) + Pyruvate (10 mM final concentration)
-
-
ADP (4 mM final concentration)
-
Oligomycin (2.5 µg/mL final concentration)
-
FCCP (4 µM final concentration)
-
Antimycin A (4 µM final concentration)
-
Seahorse XF Analyzer and consumables
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from cells or tissue using differential centrifugation.
-
Protein Quantification: Determine the protein concentration of the isolated mitochondria suspension using a standard method (e.g., BCA assay).
-
Plate Coating: Coat the Seahorse XF plate with an appropriate substance (e.g., poly-D-lysine) to ensure mitochondrial adherence.[5]
-
Mitochondria Seeding: Dilute the mitochondrial stock in MAS containing the chosen substrate (succinate + rotenone or pyruvate + malate) and seed 1-10 µg of mitochondrial protein per well.[5]
-
Centrifugation: Centrifuge the plate to facilitate mitochondrial attachment.
-
Incubation: Incubate the plate at 37°C in a non-CO2 incubator for at least 20-30 minutes.
-
Seahorse Assay:
-
Calibrate the Seahorse XF sensor cartridge.
-
Load the cell plate into the Seahorse XF Analyzer.
-
Measure basal respiration (State 2).
-
Inject ADP to measure State 3 respiration.
-
Inject oligomycin to measure State 4 (proton leak) respiration.
-
Inject FCCP to measure maximal uncoupled respiration.
-
Inject a mixture of rotenone and antimycin A to inhibit the respiratory chain and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: Normalize OCR data to the amount of mitochondrial protein per well.
Protocol 2: Measurement of Mitochondrial ATP Production Rate
This protocol describes a bioluminescent method for measuring the rate of ATP production.
Materials:
-
Isolated mitochondria
-
Respiration buffer
-
Substrates (as in Protocol 1)
-
ADP
-
ATP standard solution
-
Luciferin-luciferase based ATP assay kit
-
Luminometer
Procedure:
-
Mitochondria Preparation: Prepare a working dilution of isolated mitochondria in respiration buffer.
-
Standard Curve: Generate an ATP standard curve by measuring the luminescence of known ATP concentrations.[6]
-
Assay Initiation: In a 96-well plate, add the mitochondrial suspension to wells containing respiration buffer, the chosen substrate, and ADP.
-
Incubation: Incubate the plate at 37°C for a defined period.
-
Luminescence Measurement: Add the luciferin-luciferase reagent to each well and immediately measure the light output using a luminometer.[6]
-
Calculation: Calculate the rate of ATP production by comparing the sample luminescence to the ATP standard curve and normalizing to mitochondrial protein content and time.
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to assess changes in ΔΨm.
Materials:
-
Isolated mitochondria or intact cells
-
Assay buffer
-
Substrates (as in Protocol 1)
-
TMRM stock solution
-
FCCP (as an uncoupler for control)
-
Fluorescence plate reader or microscope
Procedure:
-
Cell/Mitochondria Preparation: Prepare a suspension of isolated mitochondria or seed cells in a microplate.
-
Dye Loading: Incubate the samples with a low, non-quenching concentration of TMRM.[7]
-
Substrate Addition: Add the desired substrate (this compound or sodium malate with a partner) to energize the mitochondria.
-
Fluorescence Measurement: Measure the fluorescence intensity using appropriate excitation and emission wavelengths (e.g., ~548 nm excitation and ~573 nm emission for TMRM).
-
Control: In parallel wells, add the uncoupler FCCP to dissipate the membrane potential, which should result in a decrease in TMRM fluorescence, confirming the assay is working correctly.
-
Data Analysis: Compare the fluorescence intensity between samples treated with this compound and sodium malate.
Conclusion
The choice between this compound and sodium malate in mitochondrial assays is dictated by the specific research question. This compound is a potent substrate for inducing high rates of respiration through Complex II, making it ideal for studying the capacity of the downstream electron transport chain. However, its potential to uncouple respiration from ATP synthesis must be considered. Sodium malate, typically used with pyruvate or glutamate, provides a more physiologically integrated assessment of Complex I-linked respiration and oxidative phosphorylation. By understanding the distinct metabolic and signaling roles of these substrates, researchers can better design and interpret experiments aimed at unraveling the complexities of mitochondrial function in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Succinate induces aberrant mitochondrial fission in cardiomyocytes through GPR91 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the relative effects of sodium succinate and sodium fumarate on gene expression.
A Comparative Guide for Researchers
In the intricate landscape of cellular metabolism and signaling, the Krebs cycle intermediates, succinate and fumarate, have emerged as potent regulators of gene expression, extending their influence far beyond their canonical roles in energy production. This guide provides a comprehensive comparison of the relative effects of sodium succinate and sodium fumarate on gene expression, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data and methodologies. While both metabolites can influence epigenetic landscapes and hypoxia-inducible factor (HIF) signaling, they exhibit distinct mechanisms and impact different sets of genes, making a head-to-head comparison crucial for targeted therapeutic development.
Divergent Effects on Gene Expression: A Quantitative Look
A key study directly comparing the impact of cell-permeable forms of fumarate and succinate on the expression of hypoxia-inducible factor (HIF) target genes in neuroblastoma cells reveals their differential regulatory roles. Despite both molecules being capable of stabilizing HIF-1α by inhibiting prolyl hydroxylases (PHDs), their downstream effects on gene transcription are not uniform.[1]
| Gene Target | Effect of Fumarate (cell-permeable) | Effect of Succinate (cell-permeable) |
| VEGFA | Increased mRNA levels | Decreased mRNA levels |
| BNIP3 | Increased mRNA levels | No significant effect |
| PGK1 | Decreased mRNA levels | Decreased mRNA levels |
| HK2 | Decreased mRNA levels | Slightly decreased mRNA levels |
| ENO1 | Decreased mRNA levels | No significant effect |
| TET1 mRNA | Down-regulated | No significant effect |
| TET2 mRNA | Down-regulated | No significant effect |
| TET3 mRNA | Up-regulated | No significant effect |
| Global 5-hmC | Significantly reduced | Moderately reduced |
Table 1: Comparative effects of cell-permeable fumarate and succinate on the expression of HIF target genes and epigenetic marks in SK-N-BE(2) neuroblastoma cells. Data synthesized from Koivunen et al., 2016.[1]
Mechanistic Underpinnings: Distinct Signaling Pathways
The differential effects of this compound and sodium fumarate on gene expression can be attributed to their engagement with distinct and overlapping signaling pathways.
This compound: A Two-Pronged Approach
-
Intracellular Signaling: Like fumarate, intracellular succinate inhibits α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs) and ten-eleven translocation (TET) enzymes.[2] Inhibition of PHDs leads to the stabilization of HIF-1α under normoxic conditions, triggering a hypoxic-like gene expression program.[2] TET enzyme inhibition results in epigenetic alterations, primarily affecting DNA and histone demethylation.[2]
-
Extracellular Signaling: Uniquely, succinate can be released into the extracellular space and act as a signaling molecule by binding to its specific G-protein coupled receptor, SUCNR1 (also known as GPR91).[3] Activation of SUCNR1 can trigger various downstream pathways, including the activation of ERK1/2 and PLC, leading to the modulation of inflammatory and immune responses.[3][4]
Sodium Fumarate: A Master of Covalent Modification
Similar to succinate, fumarate is a potent inhibitor of PHDs and TET enzymes.[5] However, a key distinguishing feature of fumarate is its ability to covalently modify cysteine residues on proteins, a process termed "succination."[5] A critical target of succination is Keap1, the primary negative regulator of the transcription factor NRF2.[5] Succination of Keap1 leads to its inactivation, allowing NRF2 to translocate to the nucleus and activate the expression of a battery of antioxidant and cytoprotective genes.[5][6]
References
- 1. Fumarate and Succinate Regulate Expression of Hypoxia-inducible Genes via TET Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. Succination of Keap1 and activation of Nrf2-dependent antioxidant pathways in FH-deficient papillary renal cell carcinoma type-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NRF2 pathway as potential biomarker for dimethyl fumarate treatment in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Succinate
In the fast-paced environment of scientific research and drug development, ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for the handling of sodium succinate. By offering clear, procedural, and step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond our products.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a range of personal protective equipment is necessary to ensure the safety of researchers and scientists. The following table summarizes the recommended PPE for routine handling and in the event of a large spill.
| Level of Exposure | Recommended PPE | Specifications & Notes |
| Routine Laboratory Handling | Eye Protection | Splash goggles or safety glasses with side-shields are recommended to protect against dust particles and splashes.[1][2][3] |
| Hand Protection | Wear suitable gloves, such as rubber, nitrile rubber, or PVC gloves.[4][5][6] Inspect gloves for any signs of degradation before use.[5] | |
| Body Protection | A standard lab coat is sufficient for routine operations.[1] | |
| Respiratory Protection | If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved dust respirator.[1][2][3][7] In well-ventilated areas, respiratory protection may not be required.[8] | |
| Large Spill Response | Eye Protection | Splash goggles are essential to provide a complete seal around the eyes.[1] |
| Hand Protection | Heavy-duty gloves should be worn.[1] | |
| Body Protection | A full suit is recommended to prevent skin contact.[1] Boots should also be worn.[1] | |
| Respiratory Protection | A self-contained breathing apparatus (SCBA) should be used to avoid inhalation of a high concentration of dust.[1] |
Standard Operating Procedure for Handling this compound
Adherence to a standardized protocol is critical for the safe handling of this compound in a laboratory setting.
1. Engineering Controls:
-
Work in a well-ventilated area.[8] Use a local exhaust ventilation system or a fume hood if operations are likely to generate dust.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][8]
2. Personal Decontamination:
-
Wash hands thoroughly with soap and water after handling this compound.[8]
-
If skin contact occurs, immediately wash the affected area with plenty of water.[1] Remove contaminated clothing and wash it before reuse.[1][8]
-
In case of eye contact, immediately flush the eyes with running water for at least 15 minutes, keeping the eyelids open.[1] Seek medical attention if irritation persists.[1][8]
3. General Handling:
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[8]
4. Storage:
-
Ground all equipment containing the material to prevent static discharge.[1]
Spill Response and Disposal Plan
A clear and concise plan for managing spills and disposing of waste is crucial for maintaining a safe laboratory environment.
Small Spills:
-
Wear appropriate PPE as outlined for routine handling.
-
Use appropriate tools to carefully sweep or shovel the spilled solid into a designated waste disposal container.[1]
-
Clean the spill area by spreading water on the contaminated surface.[1]
-
Dispose of the waste according to local and regional authority requirements.[1]
Large Spills:
-
Evacuate personnel from the immediate area.
-
Wear the recommended PPE for a large spill, including a full suit, boots, and a self-contained breathing apparatus.[1]
-
Use a shovel to transfer the material into a convenient waste disposal container.[1]
-
Finish cleaning by spreading water on the contaminated surface and allow it to be evacuated through the sanitary system, if permissible by local regulations.[1]
Disposal:
-
Dispose of this compound waste in a designated, labeled container.[8]
-
All waste disposal must be conducted in accordance with local, state, and federal regulations.[4] It is advisable to consult with a licensed waste disposal company.
Visual Workflow Guides
To further enhance understanding and adherence to safety protocols, the following diagrams illustrate key decision-making and procedural workflows.
Caption: PPE Selection Workflow for this compound Handling.
Caption: this compound Spill Response Workflow.
References
- 1. oxfordlabchem.com [oxfordlabchem.com]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
